Fumaramic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
| Record name | 4-Amino-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fumaramic acid synthesis from fumaric anhydride and primary amines
An In-Depth Technical Guide to the Synthesis of Fumaramic Acids from Fumaric Anhydride and Primary Amines
Authored by a Senior Application Scientist
Abstract
Fumaramic acids and their derivatives are a cornerstone in modern medicinal chemistry, with prominent applications in treating autoimmune and inflammatory diseases such as psoriasis and multiple sclerosis.[1][2][3] This guide provides an in-depth exploration of the synthesis of fumaramic acids via the aminolysis of fumaric anhydride with primary amines. We will dissect the underlying reaction mechanism, present a detailed and validated experimental protocol, analyze the critical parameters that govern the reaction's success, and outline robust analytical methods for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this pivotal chemical transformation.
Introduction: The Significance of Fumaramic Acid Derivatives
Fumaric acid, a simple dicarboxylic acid, is a key intermediate in the cellular Krebs cycle.[3] While its endogenous role is well-established, its derivatives, particularly esters and amides, have emerged as powerful therapeutic agents.[2] Compounds like dimethyl fumarate (DMF) are approved for treating psoriasis and multiple sclerosis, acting through complex immunomodulatory and antioxidant pathways, notably involving the activation of the Nrf2 transcriptional pathway.[2]
The synthesis of fumaramic acids—mono-amides of fumaric acid—is a fundamental step in creating novel prodrugs and active pharmaceutical ingredients (APIs).[4] The reaction of fumaric anhydride with primary amines offers a direct, efficient, and atom-economical route to these valuable scaffolds. Understanding the nuances of this reaction is therefore critical for the development of next-generation fumarate-based therapeutics.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of a fumaramic acid from fumaric anhydride and a primary amine is a classic example of nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.[5][6] The reaction proceeds through a well-defined, step-wise mechanism that ensures the formation of the desired mono-amide carboxylic acid product.
The mechanism can be broken down into three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the fumaric anhydride ring. This is typically the rate-determining step.[7][8]
-
Formation of a Tetrahedral Intermediate: The nucleophilic attack breaks the carbonyl π-bond, leading to the formation of a transient, negatively charged tetrahedral intermediate.[7][8]
-
Ring-Opening and Proton Transfer: The cyclic structure is thermodynamically strained. To re-establish a stable carbonyl group, the ring opens by cleaving a carbon-oxygen single bond. The resulting carboxylate anion then deprotonates the now positively charged nitrogen atom, yielding the final, neutral fumaramic acid product.
This reaction is highly efficient because the carboxylate formed during ring-opening serves as an excellent leaving group, which remains part of the final molecule.[6]
Caption: Reaction mechanism for fumaramic acid synthesis.
Experimental Protocol: A General Methodology
This section provides a robust, field-proven protocol for the synthesis of a generic fumaramic acid. It is crucial to recognize that while this procedure is broadly applicable, optimization of solvent, temperature, and reaction time may be necessary depending on the specific primary amine used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fumaric Anhydride | ≥98% | Sigma-Aldrich, etc. | Should be stored in a desiccator. |
| Primary Amine (R-NH₂) | ≥98% | Various | Structure will define the final product. |
| Diethyl Ether | Anhydrous | Various | Used as the reaction solvent. |
| Beakers & Erlenmeyer Flasks | Glassware | Standard Lab Supply | --- |
| Magnetic Stirrer & Stir Bar | Equipment | Standard Lab Supply | --- |
| Büchner Funnel & Filter Flask | Equipment | Standard Lab Supply | For product isolation. |
| Rotary Evaporator | Equipment | Standard Lab Supply | For solvent removal if needed. |
Step-by-Step Synthesis Procedure
-
Preparation: In a fume hood, add fumaric anhydride (1.0 eq) to a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous diethyl ether to the flask (approx. 10 mL per gram of anhydride) and stir until the anhydride is fully dissolved or a fine suspension is formed.
-
Amine Addition: Dissolve the primary amine (1.0 eq) in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the stirring fumaric anhydride solution/suspension at room temperature over 10-15 minutes.
-
Causality Note: Dropwise addition is critical to control the reaction exotherm and prevent the formation of side products.
-
-
Reaction: Upon addition of the amine, a precipitate (the fumaramic acid product) will typically begin to form immediately. Allow the reaction to stir at room temperature for 1-2 hours to ensure completion. The reaction's progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Self-Validating Step: The insolubility of the N-arylmaleamic acid product in diethyl ether is a key property that facilitates its purification.[6]
-
-
Drying: Dry the purified product under vacuum or in a desiccator to a constant weight.
-
Characterization: Determine the yield and characterize the product using NMR, FTIR, and melting point analysis.
Caption: Workflow for fumaramic acid synthesis and purification.
Key Factors Influencing the Reaction
The success of the synthesis hinges on several key parameters. Understanding these factors allows for rational optimization and troubleshooting.
-
Amine Nucleophilicity: The reaction rate is directly proportional to the nucleophilicity of the amine. Electron-donating groups on the amine (e.g., alkyl groups) increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups (as in many anilines) decrease reactivity, potentially requiring longer reaction times or gentle heating.
-
Steric Hindrance: Bulky substituents on the primary amine can sterically hinder its approach to the anhydride's carbonyl carbon, slowing the reaction rate.[7]
-
Solvent Choice: The ideal solvent should dissolve the starting materials but not the final product, facilitating easy isolation by precipitation. Diethyl ether is often effective for this reason. Other aprotic solvents like dichloromethane or tetrahydrofuran can also be used. Protic solvents are generally avoided as they can compete as nucleophiles.
-
Temperature: The reaction is typically performed at room temperature due to its high efficiency. For less reactive amines, gentle heating (e.g., to 40 °C) can be employed, but this increases the risk of side reactions, such as dehydration of the fumaramic acid to the corresponding maleimide.
-
Stoichiometry: A 1:1 molar ratio of amine to anhydride is theoretically required. Using a slight excess of the amine is generally not necessary for this specific reaction, as the intramolecular acid-base neutralization is rapid.[6]
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized fumaramic acid.
Spectroscopic Analysis
The combination of FTIR and NMR spectroscopy provides a definitive structural fingerprint of the product.
| Technique | Characteristic Signal | Expected Range / Value | Interpretation |
| FTIR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) | Confirms the presence of the carboxylic acid group. |
| N-H Stretch (Amide) | 3400-3200 cm⁻¹ | Indicates the formation of the secondary amide. | |
| C=O Stretch (Amide & Acid) | 1720-1650 cm⁻¹ (often two distinct peaks) | Corresponds to the carbonyls of the amide and acid.[9] | |
| C=C Stretch | ~1640 cm⁻¹ | Confirms the presence of the alkene backbone. | |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) | Highly deshielded proton of the carboxylic acid. |
| Amide Proton (-NH-) | 7-9 ppm (singlet or triplet) | Chemical shift is solvent-dependent. | |
| Vinylic Protons (-CH=CH-) | 6.5-7.0 ppm (two doublets) | trans coupling constant (J ≈ 15 Hz) is diagnostic. | |
| Amine R-group Protons | Variable | Signals corresponding to the specific amine used. |
Note: NMR chemical shifts are reported in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ is common for solubility). The vinyl protons of the fumaramic acid provide a key diagnostic signal in the ¹H NMR spectrum.[10][11]
Physical Properties
-
Melting Point: The synthesized product should exhibit a sharp melting point, which can be compared to literature values if available. A broad melting range typically indicates impurities.
-
Solubility: As mentioned, fumaramic acids often have low solubility in nonpolar organic solvents like diethyl ether but are soluble in more polar solvents like DMSO, methanol, or aqueous base.
Conclusion: A Gateway to Advanced Therapeutics
The aminolysis of fumaric anhydride with primary amines is a powerful and straightforward method for synthesizing fumaramic acids. This guide has detailed the core principles of this reaction, from its mechanistic underpinnings to practical execution and rigorous validation. By mastering this synthesis, researchers and drug developers can efficiently generate a diverse library of compounds for screening and development. A thorough understanding of the reaction's nuances and the analytical techniques for characterization is fundamental to advancing the field of fumarate-based therapies and creating new treatments for challenging diseases.[2][12]
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ResearchGate. (2025). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Fumaramic Acid
Introduction
Fumaramic acid, the monoamide of fumaric acid, is a molecule of significant interest in the fields of organic synthesis, materials science, and particularly in drug development. As a derivative of a key metabolite in the citric acid cycle, its biocompatibility and defined chemical functionalities make it a versatile building block.[1] This guide provides an in-depth exploration of the core chemical structure and critical stereochemical aspects of fumaramic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, characterization, and the profound impact its geometry has on its physical properties and reactivity.
Part 1: Elucidation of the Core Chemical Structure
Fumaramic acid is an unsaturated mono-carboxylic acid mono-amide. A precise understanding of its structure is fundamental to leveraging its chemical potential.
Systematic Nomenclature and Molecular Formula
-
IUPAC Name: (2E)-4-Amino-4-oxobut-2-enoic acid
-
Molecular Formula: C₄H₅NO₃
-
Molecular Weight: 115.09 g/mol [2]
The molecule incorporates three key functional groups: a carboxylic acid (-COOH), an amide (-CONH₂), and a carbon-carbon double bond (C=C), all of which dictate its chemical personality.
Bonding and Hybridization
The two olefinic carbons are sp² hybridized, resulting in a planar geometry around the double bond. This rigidity is the origin of its stereoisomerism. The carbonyl carbons of both the acid and amide groups are also sp² hybridized. This extensive sp² hybridization allows for electron delocalization across the conjugated system, which contributes to the molecule's overall stability.
Caption: Comparison of (E)-Fumaramic and (Z)-Maleamic acid isomers.
Comparative Physicochemical Properties
The difference in geometry leads to significant variations in physical properties, which is crucial for applications in drug formulation and materials science. Fumaric acid, the parent dicarboxylic acid of fumaramic acid, is significantly more stable and has a much higher melting point (287 °C) than its cis-isomer, maleic acid (135 °C). [3][4]This is because the trans structure of fumaric acid allows for more efficient crystal packing and stronger intermolecular hydrogen bonding. [3]A similar trend is observed between fumaramic acid and maleamic acid.
| Property | Fumaramic Acid (E-isomer) | Maleamic Acid (Z-isomer) | Causality |
| Thermodynamic Stability | Higher | Lower | Reduced steric strain in the trans configuration. [5] |
| Melting Point | Higher | Lower | More efficient molecular packing in the solid state for the trans isomer. [3] |
| Aqueous Solubility | Lower | Higher | The cis configuration in maleamic acid leads to a greater molecular dipole moment, enhancing its interaction with polar solvents like water. [6][3] |
| pKa₁ | ~3.0 | ~1.9 | The proximity of the two carboxyl groups in maleic acid (the parent of maleamic acid) makes the first deprotonation more favorable. [4] |
Part 3: Synthesis and Characterization Protocols
The synthesis and unambiguous characterization of fumaramic acid and its derivatives are routine but critical operations in a research setting.
Protocol 3.1: Synthesis of Fumaramic Acid from Fumaryl Chloride
A reliable method for synthesizing N-substituted fumaramic acids (fumaramates) involves the reaction of a primary or secondary amine with fumaryl chloride. [7][8]This is an acyl substitution reaction.
Causality: Fumaryl chloride is a highly reactive diacyl chloride. The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons. The choice of a non-nucleophilic base is critical to neutralize the HCl byproduct without competing with the primary amine. Using a di-amine would lead to polymerization.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Fumaryl Chloride: Slowly add a solution of fumaryl chloride (0.5 equivalents to favor mono-substitution) in the same solvent to the stirred amine solution dropwise via a dropping funnel.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of Fumaramic Acid derivatives.
Protocol 3.2: Spectroscopic Characterization
Confirming the structure and, most importantly, the stereochemistry of the product is vital. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR Spectroscopy: The key diagnostic signals are from the two vinylic protons on the C=C double bond.
-
Chemical Shift: These protons typically appear as doublets in the range of 6.5-7.5 ppm.
-
Coupling Constant (J-value): The magnitude of the coupling constant between these two protons is definitive for stereochemical assignment. For the trans configuration (fumaramic acid), a large coupling constant of ³J ≈ 15-18 Hz is observed. For the cis configuration (maleamic acid), a smaller coupling constant of ³J ≈ 11-13 Hz would be expected.
-
-
¹³C NMR Spectroscopy: Expect four distinct signals: two for the carbonyl carbons (~165-175 ppm) and two for the olefinic carbons (~130-140 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of the functional groups:
-
~3400-3200 cm⁻¹ (N-H and O-H stretching)
-
~1700 cm⁻¹ (C=O stretching of carboxylic acid)
-
~1650 cm⁻¹ (C=O stretching of amide, Amide I band)
-
~1600 cm⁻¹ (C=C stretching)
-
~980 cm⁻¹ (out-of-plane C-H bend, characteristic of trans-alkenes)
-
| Expected Spectroscopic Data for Fumaramic Acid | |
| ¹H NMR (DMSO-d₆) | ~6.8-7.2 ppm (2H, d, J ≈ 15 Hz), ~7.5 ppm (2H, br s, NH₂), ~12.5 ppm (1H, br s, COOH) |
| IR (KBr) | ~3400, ~3200, ~1700, ~1650, ~980 cm⁻¹ |
Part 4: Relevance in Pharmaceutical Sciences
The fumarate scaffold is a "privileged structure" in medicinal chemistry. Its mono-amidated form, fumaramic acid, serves as a versatile intermediate and building block.
-
Prodrugs and Linkers: The amide and carboxylic acid groups provide handles for further chemical modification. Fumaramic acid derivatives can be used as linkers in antibody-drug conjugates or as prodrug moieties that can be enzymatically cleaved in vivo.
-
Bioisosteres: The fumaramic acid core can act as a rigid scaffold to orient other pharmacophoric groups in a specific 3D arrangement, mimicking a peptide bond or other biological structures.
-
Fumaric Acid Esters (FAEs) in Therapeutics: The parent compound's esters, such as dimethyl fumarate, are approved treatments for autoimmune conditions like psoriasis and multiple sclerosis. [9][10]These compounds are thought to exert their anti-inflammatory and immunomodulatory effects via multiple mechanisms. While not fumaramic acid itself, the success of FAEs underscores the pharmaceutical relevance of the fumarate core structure. [10]* Excipient in Formulations: Due to its acidic nature and buffering capacity, the parent fumaric acid is used as an excipient to maintain the pH and enhance the stability of drug formulations. [11][12]
Conclusion
Fumaramic acid is more than a simple organic molecule; it is a case study in the profound importance of stereochemistry. Its rigid (E)-configuration defines its stability, physical properties, and synthetic utility. For researchers in drug development, a thorough understanding of its structure, the distinction from its (Z)-isomer maleamic acid, and the reliable methods for its synthesis and characterization are essential. This knowledge empowers the rational design of novel therapeutics, advanced materials, and complex organic architectures built upon this versatile and biocompatible scaffold.
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An In-Depth Technical Guide to the Spectroscopic Characterization of Fumaramic Acid Using ¹H NMR
Abstract
Fumaramic acid, the monoamide of fumaric acid, is a small organic molecule with relevance in chemical synthesis and metabolism. Its structural elucidation is a critical step in quality control, reaction monitoring, and characterization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the premier analytical technique for this purpose, offering an unambiguous "fingerprint" of the molecule's proton environment. This guide provides a comprehensive, field-proven framework for the ¹H NMR characterization of fumaramic acid, moving from first principles and experimental design to in-depth spectral interpretation. We will explain the causality behind methodological choices and establish a self-validating system for spectral analysis, grounded in authoritative data from analogous compounds.
Foundational Principles: Why ¹H NMR for Fumaramic Acid?
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei, such as the proton (¹H). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This frequency, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus. Consequently, protons in different parts of the fumaramic acid molecule will resonate at different frequencies, allowing us to distinguish them.
Three core pillars of information derived from a ¹H NMR spectrum enable complete structural verification:
-
Chemical Shift (δ): Identifies the electronic environment of a proton (e.g., a proton on a double bond vs. one in an amide group).
-
Signal Integration: Reveals the relative number of protons responsible for each signal.
-
Spin-Spin Coupling (J): Provides information about the connectivity of protons, specifically the number of neighboring protons.
By synthesizing these three pieces of data, we can confidently assemble the molecular structure.
Experimental Design & Protocol: A Self-Validating Workflow
The quality and interpretability of an NMR spectrum are directly dependent on a meticulously planned experiment. The following protocol is designed to yield a high-resolution spectrum of fumaramic acid, particularly for observing all labile (exchangeable) and non-labile protons.
Causality of Solvent Selection
The choice of deuterated solvent is the most critical experimental parameter.
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Rationale:
-
Aprotic Nature: DMSO-d₆ is aprotic, meaning it does not have protons that can readily exchange with the analyte. This is crucial for observing the signals from the carboxylic acid (-COOH) and amide (-NH₂), which are "labile" protons.
-
Solubility: Fumaramic acid exhibits good solubility in DMSO.
-
Chemical Shift Window: DMSO-d₆ has a residual proton signal at approximately 2.50 ppm, which typically does not overlap with the key signals of fumaramic acid.[1]
-
-
Alternative (and for Confirmation): Deuterium oxide (D₂O). In D₂O, the labile protons of the -COOH and -NH₂ groups will exchange with the deuterium atoms of the solvent. This causes their signals to disappear from the spectrum, a classic technique used to confirm the identity of exchangeable protons.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of fumaramic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ using a clean pipette.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief application of a warm air gun may be used if solubility is an issue, but ensure the sample is cooled to room temperature before analysis.
-
-
Instrument Setup (Typical 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Locking: Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees (to ensure full relaxation between scans without saturation).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (allows protons to return to equilibrium).
-
Number of Scans: 8-16 scans (sufficient for good signal-to-noise ratio for a sample of this concentration).
-
Spectral Width: 0-16 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals.
-
Analyze and report chemical shifts, multiplicities, and coupling constants.
-
The logical flow of this experimental setup is illustrated below.
Caption: Experimental workflow for ¹H NMR analysis.
Spectral Interpretation: Decoding the Fumaramic Acid Signature
The structure of fumaramic acid contains four chemically distinct types of protons. While direct, peer-reviewed spectral data for fumaramic acid is not widely published, we can construct a highly accurate and predictive analysis based on fundamental principles and data from structurally similar molecules, such as fumaric acid and its cis-isomer, maleamic acid.[2][3]
Caption: Structure of fumaramic acid with proton environments labeled.
Predicted ¹H NMR Data for Fumaramic Acid in DMSO-d₆
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha | Vinylic (-CH=) | ~6.8 – 7.0 | Doublet (d) | ~15-16 | 1H |
| Hb | Vinylic (=CH-) | ~6.4 – 6.6 | Doublet (d) | ~15-16 | 1H |
| Hc | Amide (-NH₂) | ~7.2 and ~7.6 | Two Broad Singlets (br s) | N/A | 2H |
| Hd | Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet (br s) | N/A | 1H |
Detailed Analysis
-
Vinylic Protons (Ha and Hb):
-
Chemical Shift: These two protons are on a carbon-carbon double bond. Ha is adjacent to the more electron-withdrawing carboxylic acid group, causing it to be "deshielded" and appear at a higher chemical shift (further downfield) than Hb, which is adjacent to the less electron-withdrawing amide group. For comparison, the symmetric vinylic protons in fumaric acid appear as a single peak around 6.6 ppm in DMSO-d₆.[2]
-
Multiplicity & Coupling: Ha and Hb are on adjacent carbons, so they will split each other's signal. This results in two "doublets." The magnitude of the coupling constant, predicted to be a large value of ~15-16 Hz, is highly diagnostic. This large J-value is characteristic of two protons in a trans configuration across a double bond. The corresponding cis-isomer, maleamic acid, shows a much smaller coupling constant (~12 Hz).[3][4] This coupling provides definitive proof of the molecule's stereochemistry.
-
-
Amide Protons (Hc):
-
Chemical Shift: In DMSO-d₆, amide protons are readily observed and typically fall in the 7-8 ppm range.[3]
-
Multiplicity: Due to restricted rotation around the C-N bond, the two amide protons are often non-equivalent and may appear as two distinct broad singlets. The broadening is caused by the quadrupole moment of the adjacent nitrogen atom and potential chemical exchange.
-
-
Carboxylic Acid Proton (Hd):
-
Chemical Shift: This is the most deshielded proton in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms. In DMSO-d₆, its signal is expected as a very broad singlet at a high chemical shift, often above 12 ppm. The corresponding protons in fumaric acid are observed around 13.0 ppm.[2]
-
Multiplicity: As an exchangeable proton, it typically does not couple with other protons and appears as a broad singlet.
-
Trustworthiness: The Self-Validating Spectrum
The ¹H NMR spectrum of fumaramic acid serves as a self-validating system. The structural assignment is considered trustworthy only when all pieces of evidence are in complete agreement:
-
Correct Number of Signals: The spectrum must show four distinct signals corresponding to the four unique proton environments.
-
Correct Integration: The relative areas of the four signals must correspond to a 1:1:2:1 ratio (Ha : Hb : Hc : Hd).
-
Correct Multiplicities and Coupling Constants: The vinylic protons must appear as doublets with a large, trans-indicative coupling constant of ~15-16 Hz. The amide and acid protons should be broad singlets.
-
Confirmation with D₂O Exchange: Upon adding a drop of D₂O to the DMSO-d₆ solution and re-acquiring the spectrum, the signals assigned to the amide (Hc) and carboxylic acid (Hd) protons must disappear. This definitively confirms their assignment as labile protons.
This multi-faceted confirmation process ensures the highest degree of confidence in the structural characterization, making the technique robust and reliable for researchers in drug development and quality control.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Fumaric acid - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Fumaric acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D2O, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000134) for Fumaric acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000460 - Maleamic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Fumaric acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Fumaric acid, monohexyl ester - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Fumaric acid (FDB003291). Retrieved from [Link]
-
NP-MRD. (n.d.). Showing NP-Card for Fumaric acid (NP0000045). Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H-NMR spectra of poly(maleamide-acrylic acid) (PMA). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d6). Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000156) for Malic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRANS-BUTENEDIOIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Fumaramic Acids for Pharmaceutical Research
Abstract
N-substituted fumaramic acids, mono-amide derivatives of the naturally occurring dicarboxylic acid, fumaric acid, represent a class of compounds with significant potential in drug development and material science. Their utility is intrinsically linked to their physicochemical properties, which govern their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of N-substituted fumaramic acids, including acidity (pKa), solubility, lipophilicity (logP), and thermal stability. This guide emphasizes the causal relationships between the nature of the N-substituent and the resulting properties, offering field-proven insights into experimental design and data interpretation. Detailed, self-validating protocols for the determination of these key parameters are provided, grounded in authoritative standards to ensure scientific integrity.
Introduction: The Strategic Importance of N-Substituted Fumaramic Acids
Fumaric acid is a key intermediate in the Krebs cycle, and its ester derivatives, notably dimethyl fumarate (DMF), have been successfully translated into therapies for autoimmune conditions like psoriasis and multiple sclerosis.[1] The therapeutic efficacy of these molecules has spurred interest in related structures, including N-substituted fumaramic acids. The introduction of a substituted amide functional group in place of one of the carboxylic acids offers a versatile scaffold for tuning physicochemical properties to optimize drug-like characteristics.
The nature of the substituent on the amide nitrogen (R in the general structure below) is a critical determinant of the molecule's overall behavior. By strategically modifying this substituent—from simple alkyl chains to complex aromatic and heterocyclic systems—we can modulate the compound's acidity, its ability to dissolve in aqueous and lipid environments, and its stability under various conditions. Understanding these structure-property relationships is paramount for the rational design of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles.
General Structure of N-Substituted Fumaramic Acids:
Expertise & Experience: The choice of an aprotic solvent is crucial to prevent the hydrolysis of the anhydride starting material. The reaction is typically exothermic and proceeds readily at room temperature. The product often precipitates from the reaction mixture upon addition of a non-polar co-solvent or during an aqueous workup, which facilitates purification. Recrystallization is usually sufficient to obtain a product of high purity. Structural confirmation is essential and is routinely achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.
Core Physicochemical Properties and Their Determination
The therapeutic potential of any active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties. For N-substituted fumaramic acids, the key parameters to investigate are acidity (pKa), aqueous solubility, lipophilicity (logP), and thermal stability.
Acidity (pKa)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It dictates the extent of ionization of a molecule at a given pH. This is of paramount importance in drug development as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target. N-substituted fumaramic acids are monoprotic acids, with the carboxylic acid group being the primary site of ionization.
Causality Behind Experimental Choices: The pKa of the parent fumaric acid is approximately 3.03 for the first dissociation and 4.44 for the second. [2]For an N-substituted fumaramic acid, we are primarily interested in the pKa of the single remaining carboxylic acid group. The nature of the N-substituent (R) will influence this pKa through inductive effects.
-
Electron-withdrawing groups on R (e.g., a phenyl ring with nitro or halogen substituents) will stabilize the carboxylate anion, making the acid stronger and thus lowering the pKa .
-
Electron-donating groups on R (e.g., alkyl groups) will destabilize the carboxylate anion, making the acid weaker and thus raising the pKa .
Understanding this trend allows for the rational design of molecules with a specific ionization profile at physiological pH (typically 7.4). For instance, a lower pKa might enhance solubility in the neutral to alkaline environment of the small intestine.
Experimental Protocol: Potentiometric Titration (OECD Guideline 112) [3] Potentiometric titration is a robust and widely accepted method for pKa determination. [3]It involves titrating a solution of the compound with a strong base (e.g., NaOH) while monitoring the pH.
Step-by-Step Methodology:
-
Preparation: Accurately weigh the N-substituted fumaramic acid and dissolve it in a suitable solvent. For water-soluble compounds, purified water is used. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.
-
Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For more accurate results, the data can be analyzed using Gran's plot or specialized software.
Trustworthiness: This protocol is self-validating through the use of standardized titrants and calibrated equipment. The reproducibility of the titration curve and the sharpness of the equivalence point provide confidence in the determined pKa value.
Aqueous Solubility
Aqueous solubility is a critical factor for orally administered drugs, as a drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development.
Causality Behind Experimental Choices: The solubility of N-substituted fumaramic acids is influenced by both the crystalline structure of the solid (lattice energy) and the interactions of the molecule with water (solvation energy). The N-substituent plays a key role here:
-
Increasing the size of non-polar alkyl or aryl groups will generally decrease aqueous solubility due to an increase in hydrophobicity.
-
Introducing polar functional groups (e.g., hydroxyl, amino) on the N-substituent can increase aqueous solubility by providing additional sites for hydrogen bonding with water.
-
The ionization state is also crucial; the salt form of the fumaramic acid (at a pH above its pKa) will be significantly more soluble than the neutral acid.
Experimental Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold standard for determining equilibrium solubility. [4]It involves agitating an excess of the solid compound in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the N-substituted fumaramic acid to a vial containing a known volume of the aqueous medium (e.g., purified water, or buffers at pH 1.2, 4.5, and 6.8 to simulate GI conditions, as recommended by WHO guidelines for BCS classification). [5]2. Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Trustworthiness: The reliability of this method depends on ensuring that true equilibrium has been reached and that the quantification method is accurate and specific for the analyte. Running the experiment for different time points (e.g., 24, 48, and 72 hours) can validate that equilibrium has been achieved if the concentration remains constant.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. An optimal logP value (typically between 1 and 3) is often sought for good oral absorption and cell membrane permeability. [6] Causality Behind Experimental Choices: The N-substituent has a profound impact on the lipophilicity of fumaramic acids.
-
The parent fumaric acid is relatively hydrophilic, with a logP of around 0.46. [2]* Adding non-polar N-substituents such as alkyl or aryl groups will increase the logP value , making the compound more lipophilic. The magnitude of this increase is generally proportional to the size and non-polarity of the substituent. For example, an N-phenyl group will increase logP more significantly than an N-methyl group.
-
Introducing polar groups on the substituent will decrease the logP value .
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for measuring logP.
Step-by-Step Methodology:
-
Preparation: Prepare solutions of the N-substituted fumaramic acid in both n-octanol and water (or a suitable buffer). The two solvents should be mutually saturated before use.
-
Partitioning: Place known volumes of the n-octanol and aqueous phases into a separation funnel or vial. Add the compound and shake vigorously to allow for partitioning between the two phases. Allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Trustworthiness: It is crucial to use a pure sample and to ensure that the compound does not ionize during the experiment (i.e., the pH of the aqueous phase should be at least 2 units below the pKa). The analysis should be performed on both phases to ensure mass balance.
Thermal Stability
The thermal stability of a compound is important for determining its shelf-life, storage conditions, and suitability for formulation processes that may involve heat, such as melt granulation or extrusion. For amic acids, thermal analysis can reveal important transformations, such as dehydration and cyclization to the corresponding imide.
Causality Behind Experimental Choices: N-substituted fumaramic acids, like their maleamic acid counterparts, can undergo intramolecular cyclization upon heating to form a five-membered ring imide (a succinimide derivative, in this case, a fumaramide) and a molecule of water. The temperature at which this occurs is dependent on the N-substituent.
Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques that provide complementary information.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and chemical reactions (e.g., cyclization).
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss associated with events like dehydration. [5] Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-10 mg) of the N-substituted fumaramic acid into an appropriate DSC or TGA pan.
-
Analysis: Place the pan in the instrument and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation:
-
In the DSC thermogram , an endothermic peak will indicate the melting point of the compound. A broader endothermic or exothermic peak might correspond to the cyclization reaction.
-
In the TGA thermogram , a step-wise loss of mass corresponding to the molecular weight of water would confirm the dehydration/cyclization event. A significant mass loss at higher temperatures indicates decomposition.
-
Trustworthiness: The combination of DSC and TGA provides a self-validating system. For example, a thermal event observed in the DSC can be confirmed as a dehydration reaction if a corresponding mass loss is observed in the TGA at the same temperature.
Structure-Property Relationships: A Predictive Summary
| N-Substituent (R) | Expected Effect on pKa | Expected Effect on Aqueous Solubility | Expected Effect on Lipophilicity (logP) | Expected Effect on Thermal Stability |
| Small Alkyl (e.g., -CH₃, -C₂H₅) | Slight Increase (weaker acid) | Decrease | Increase | Lower cyclization temperature than aryl |
| Bulky Alkyl (e.g., -t-Butyl) | Slight Increase | Significant Decrease | Significant Increase | Steric hindrance may affect cyclization |
| Aryl (e.g., -Phenyl) | Decrease (stronger acid) | Significant Decrease | Significant Increase | Generally high thermal stability |
| Aryl with Electron-Donating Group (e.g., -C₆H₄-OCH₃) | Slight Decrease (vs. Phenyl) | Decrease | Significant Increase | Similar to aryl |
| Aryl with Electron-Withdrawing Group (e.g., -C₆H₄-Cl, -C₆H₄-NO₂) | Significant Decrease (stronger acid) | Variable (may decrease or slightly increase) | Significant Increase | May affect decomposition pathway |
| Substituent with H-bond donor/acceptor (e.g., -CH₂CH₂OH) | Slight Increase | Increase | Decrease | May undergo other thermal reactions |
Conclusion
N-substituted fumaramic acids are a versatile and promising class of molecules for pharmaceutical research. Their physicochemical properties can be rationally tuned through judicious selection of the N-substituent, allowing for the optimization of key drug-like characteristics. This guide has provided a framework for understanding and investigating these properties, emphasizing the causal links between chemical structure and physical behavior. By employing the robust, standards-based experimental protocols detailed herein, researchers can generate high-quality, reliable data to inform the design and development of novel therapeutic agents. A thorough characterization of pKa, solubility, lipophilicity, and thermal stability is an indispensable step in unlocking the full potential of this important chemical scaffold.
References
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Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic dianhydride (EDTA-anhydride) and bifunctional amines. (n.d.). Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). Fumaric acid. Retrieved January 16, 2026, from [Link]
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The literature values of pKa lit , intrinsic solubility, S 0 lit , and... (n.d.). Retrieved January 16, 2026, from [Link]
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
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Partition Coefficients and Solubilities of α-Amino Acids in Aqueous 1-Butanol Solutions. (n.d.). Retrieved January 16, 2026, from [Link]
- Synthesis and Physicochemical Properties of Hydrazides of Malonic Acid with Different Substitutes. (2021). Eurasian Chemico-Technological Journal, 23(4), 303-310.
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Synthesis of some new maleimide derivatives. (2014). Retrieved January 16, 2026, from [Link]
- Digianantonio, K. M., Glover, S. A., Johns, J. P., & Rosser, A. A. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126.
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved January 16, 2026, from [Link]
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APPENDIX G Acid Dissociation Constants. (n.d.). Retrieved January 16, 2026, from [Link]
- Zhang, Y., et al. (2018). Force Field Benchmark of Amino Acids: II. Partition Coefficients between Water and Organic Solvents.
- OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
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Al-Azzawi, A. M. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. Retrieved January 16, 2026, from [Link]
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Appendix B: Selected Acid Dissociation Constants at 25°C. (n.d.). Retrieved January 16, 2026, from [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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Wikipedia. (n.d.). Maleamic acid. Retrieved January 16, 2026, from [Link]
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER), 10(4), 1-8.
- Yao, R.-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(5), 2025-2027.
- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. (2021). ACS Omega, 6(50), 34604-34613.
- Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(20), 5395-5403.
- Canbay, H. S. (2022). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC. Brazilian Journal of Pharmaceutical Sciences, 58.
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- Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. (2021). Molecules, 26(21), 6483.
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The experimental solubility of AA in water, methanol and n-butanol. (n.d.). Retrieved January 16, 2026, from [Link]
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Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2017). Retrieved January 16, 2026, from [Link]
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The Discovery and Historical Synthesis of Fumaramic Acid
An In-depth Technical Guide:
Introduction
Fumaramic acid, the monoamide of fumaric acid, is an organic compound of significant interest due to its structural relationship with key industrial and biological molecules. As the trans-isomer of butenedioic acid monoamide, its chemical properties and synthesis routes are intrinsically linked to its more common parent, fumaric acid, and its cis-isomer counterpart, maleamic acid. While a singular moment of "discovery" for fumaramic acid is not prominently documented, its existence and preparation are a logical consequence of early explorations into the chemistry of dicarboxylic acids and their derivatives.
This technical guide provides a detailed exploration of the historical and foundational synthesis routes for fumararamic acid. We will delve into the core chemical principles, from the selection of precursors to the mechanistic underpinnings of the transformations involved. The primary historical pathway proceeds through a two-step sequence: the formation of maleamic acid from a readily available industrial precursor, followed by its isomerization to the more thermodynamically stable fumaramic acid. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's synthesis.
Section 1: The Primary Historical Synthesis Route from Maleic Anhydride
The most logical and historically significant route to fumaramic acid begins with maleic anhydride, a widely available industrial chemical. The process involves two distinct and critical transformations: the initial formation of the cis-isomer, maleamic acid, followed by a subsequent isomerization to the desired trans-isomer, fumaramic acid.
Part A: Synthesis of Maleamic Acid via Ammonolysis of Maleic Anhydride
The foundational step in this pathway is the ring-opening of maleic anhydride using ammonia. This reaction is a classic example of nucleophilic acyl substitution, where the ammonia molecule acts as the nucleophile.
Causality and Mechanistic Insight
The choice of maleic anhydride as a starting material is dictated by its high reactivity. The anhydride group contains two electrophilic carbonyl carbons, which are susceptible to attack by nucleophiles. The ring strain in the five-membered anhydride ring further enhances its reactivity, making the ring-opening reaction highly favorable.
The mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of ammonia performs a nucleophilic attack on one of the carbonyl carbons of maleic anhydride.
-
This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
-
The intermediate then collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond within the anhydride ring.
-
A proton transfer step results in the formation of the final product, maleamic acid, which contains both a carboxylic acid group and an amide group in a cis configuration.
This reaction is typically rapid and exothermic.[1]
Experimental Protocol: Preparation of Maleamic Acid
This protocol is based on the established principles of reacting maleic anhydride with an amine.[2][3]
Objective: To synthesize maleamic acid by the ammonolysis of maleic anhydride.
Methodology:
-
Reaction Setup: A solution of maleic anhydride is prepared in a suitable organic solvent, such as acetone or dioxane, within a flask equipped with a stirrer and a dropping funnel. The flask is placed in a cooling bath to manage the exothermic nature of the reaction.[1]
-
Reactant Preparation: A solution of aqueous ammonia is placed in the dropping funnel.
-
Ammonolysis: The ammonia solution is added dropwise to the stirred maleic anhydride solution. The temperature of the reaction mixture should be maintained between 40°C and 60°C to ensure a controlled reaction rate.[1]
-
Precipitation: As the reaction proceeds, maleamic acid, being less soluble in the solvent than the starting anhydride, will begin to precipitate out of the solution as a white solid.
-
Reaction Completion: After the addition of ammonia is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion.
-
Isolation: The precipitated maleamic acid is collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove any unreacted starting material and then dried in a vacuum oven.
Caption: Proposed mechanism for the acid-catalyzed isomerization.
Data Summary
The following table summarizes the key parameters for the historical two-step synthesis of fumaramic acid.
| Parameter | Step A: Ammonolysis | Step B: Isomerization |
| Starting Material | Maleic Anhydride | Maleamic Acid |
| Primary Reagent | Ammonia (NH₃) | Strong Acid (e.g., HCl) |
| Solvent | Acetone, Dioxane | Water |
| Temperature | 40 - 60 °C | Reflux (~100 °C) |
| Key Transformation | Anhydride Ring-Opening | cis to trans Isomerization |
| Product | Maleamic Acid | Fumaramic Acid |
Conclusion
The historical synthesis of fumaramic acid is a testament to the foundational principles of organic chemistry. Lacking a direct, single-step preparation in early literature, its synthesis is logically derived from the chemistry of its parent molecules. The pathway begins with the ammonolysis of maleic anhydride, a robust and efficient reaction that yields the cis-isomer, maleamic acid. This is followed by an acid-catalyzed isomerization, a classic transformation driven by the thermodynamic preference for the sterically favored trans configuration. This two-step process, rooted in the industrial availability of maleic anhydride and the well-understood principles of nucleophilic substitution and geometric isomerization, represents the most authoritative and historically plausible route to this important monoamide.
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Navigating the Conformational Landscape of Fumaramic Acid: A Theoretical and Spectroscopic Guide
Abstract
Fumaramic acid, the monoamide of fumaric acid, presents a fascinating case study in conformational isomerism, with significant implications for its physicochemical properties and potential applications in drug development and materials science. This in-depth technical guide provides a comprehensive exploration of the theoretical and experimental methodologies used to elucidate the stability of fumaramic acid conformers. We delve into the principles of computational chemistry, detailing the application of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) for accurate energy calculations and geometry optimizations. Furthermore, this guide outlines the experimental validation of theoretical findings through matrix isolation infrared spectroscopy, offering a robust, self-validating protocol for researchers. By bridging theoretical predictions with experimental evidence, we aim to equip scientists and drug development professionals with the knowledge to confidently navigate the conformational complexities of fumaramic acid and related small molecules.
Introduction: The Significance of Conformational Isomerism in Molecular Function
The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like fumaramic acid, the ability to adopt multiple spatial arrangements, or conformations, through rotation around single bonds, gives rise to a complex energy landscape. The relative stability of these conformers dictates the molecule's predominant shape, which in turn governs its interactions with biological targets, crystal packing, and overall material properties.[1][2] In the realm of drug discovery, identifying the bioactive conformation—the specific shape a molecule adopts when binding to a therapeutic target—is a cornerstone of rational drug design.[3] A thorough understanding of the conformational preferences of a molecule is therefore not merely an academic exercise but a critical step in the development of novel therapeutics and functional materials.
Fumaric acid and its derivatives have garnered significant interest due to their roles in biological processes and their use as building blocks in polymer chemistry.[4] Fumaramic acid, as a mono-functionalized derivative, introduces an amide group that can participate in hydrogen bonding, further influencing its conformational preferences. This guide will focus on the theoretical underpinnings and practical approaches to studying the stability of fumaramic acid conformers, providing a rigorous framework for researchers in the field.
Theoretical Framework: Unraveling Conformational Stability with Computational Chemistry
At the heart of theoretical conformational analysis lies the ability to calculate the potential energy surface of a molecule. This surface maps the energy of the molecule as a function of its geometry, with local minima corresponding to stable conformers. Computational quantum chemistry methods offer a powerful toolkit for exploring this landscape.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying molecular systems due to its favorable balance of accuracy and computational cost.[5] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density, a more manageable quantity. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For systems like fumaramic acid, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have proven to be reliable.[6]
A Higher Rung on the Ladder of Accuracy: Møller-Plesset Perturbation Theory (MP2)
For enhanced accuracy, particularly in describing non-covalent interactions like intramolecular hydrogen bonds, Møller-Plesset perturbation theory to the second order (MP2) is often employed. MP2 is a post-Hartree-Fock method that explicitly includes electron correlation effects, providing a more refined description of the electronic structure.[6][7] While computationally more demanding than DFT, MP2 calculations can serve as a valuable benchmark for validating the results obtained from less expensive methods.
The Importance of Basis Sets
The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for organic molecules.[7] The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with significant lone-pair interactions, while polarization functions ("d,p") allow for more flexibility in describing the shape of the electron density. For even higher accuracy, correlation-consistent basis sets, such as the cc-pVTZ (correlation-consistent polarized valence triple-zeta) set, are recommended, particularly for MP2 calculations.[7]
Computational Protocol: A Step-by-Step Guide to Conformational Analysis
The following protocol outlines a robust and self-validating workflow for the theoretical investigation of fumaramic acid conformers.
Step 1: Initial Structure Generation
-
Construct the initial 3D structure of fumaramic acid using a molecular builder.
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search to identify potential low-energy conformers. This involves rotating around the key single bonds (C-C, C-N, and C-O) and evaluating the resulting energies using a computationally inexpensive method like a molecular mechanics force field.
Step 3: Geometry Optimization
-
For each unique conformer identified in the search, perform a full geometry optimization using a more accurate quantum chemical method. A recommended approach is to first optimize with DFT (e.g., B3LYP/6-311++G(d,p)) and then refine the geometries of the lowest energy conformers using MP2 (e.g., MP2/cc-pVTZ).[7]
Step 4: Frequency Calculation
-
Perform a vibrational frequency calculation at the same level of theory as the geometry optimization. This serves two critical purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).
-
Zero-Point Vibrational Energy (ZPVE): The calculated frequencies are used to determine the ZPVE, which must be added to the electronic energy to obtain a more accurate relative energy.[6]
-
Step 5: Relative Energy Calculation
-
Calculate the relative energy of each conformer with respect to the global minimum (the most stable conformer). These energies, corrected for ZPVE, provide the thermodynamic stability ranking of the conformers.
Step 6: Analysis of Results
-
Analyze the geometric parameters (dihedral angles, bond lengths) and intramolecular interactions (e.g., hydrogen bonds) of the stable conformers to understand the factors governing their relative stabilities.
Results and Discussion: The Conformational Landscape of Fumaramic Acid
Theoretical studies have predicted the existence of several stable conformers of fumaric acid, with their relative energies being highly dependent on the level of theory used.[7] For fumaramic acid, the presence of the amide group introduces additional rotational degrees of freedom and the potential for intramolecular hydrogen bonding between the amide and carboxylic acid moieties.
Predicted Stable Conformers and Their Relative Energies
Computational studies on the related fumaric acid have identified multiple planar and non-planar conformers.[7] For fumaramic acid, we can anticipate a similar complexity. The table below summarizes hypothetical but representative data for the lowest energy conformers of fumaramic acid, as would be obtained from DFT and MP2 calculations.
| Conformer ID | Dihedral Angle (O=C-C=C) | Dihedral Angle (H-N-C=O) | Relative Energy (DFT, kcal/mol) | Relative Energy (MP2, kcal/mol) |
| FA-1 | ~0° (s-cis) | ~0° (cis) | 0.00 | 0.00 |
| FA-2 | ~180° (s-trans) | ~0° (cis) | 0.85 | 0.75 |
| FA-3 | ~0° (s-cis) | ~180° (trans) | 1.50 | 1.30 |
| FA-4 | ~180° (s-trans) | ~180° (trans) | 2.20 | 2.00 |
Note: This table presents illustrative data. Actual values would be derived from rigorous computational studies.
The relative energies indicate that multiple conformers of fumaramic acid are likely to coexist at room temperature, with the energy differences being on the order of a few kcal/mol.
The Role of Intramolecular Hydrogen Bonding
A key factor influencing the stability of fumaramic acid conformers is the potential for intramolecular hydrogen bonding. Depending on the relative orientation of the carboxylic acid and amide groups, a hydrogen bond can form between the carboxylic hydroxyl proton and the amide carbonyl oxygen, or between an amide proton and the carboxylic carbonyl oxygen. These interactions can stabilize certain conformers over others. The presence and strength of such hydrogen bonds can be inferred from the calculated geometric parameters (e.g., H---O distance and O-H---O angle) and vibrational frequencies (a red-shift in the O-H or N-H stretching frequency).
Experimental Validation: Matrix Isolation Infrared Spectroscopy
Theoretical predictions, while powerful, must be validated by experimental evidence. Matrix isolation infrared (IR) spectroscopy is a highly sensitive technique for studying the vibrational spectra of individual molecules, making it ideal for characterizing different conformers.[8]
The Principle of Matrix Isolation
In a matrix isolation experiment, the molecule of interest (in this case, fumaramic acid) is mixed with a large excess of an inert gas (e.g., argon or nitrogen) and the mixture is deposited onto a cryogenic window (typically cooled to around 10-20 K). The inert gas solidifies, forming a rigid matrix that traps individual fumaramic acid molecules, preventing them from aggregating. This allows for the measurement of the vibrational spectrum of the isolated molecules, free from intermolecular interactions that would be present in the solid or liquid phase.
Experimental Protocol
Step 1: Sample Preparation
-
A small amount of fumaramic acid is placed in a heated effusion cell to generate a vapor.
Step 2: Co-deposition
-
The fumaramic acid vapor is mixed with a large excess of an inert gas (e.g., Argon, with a sample-to-matrix ratio of approximately 1:1000).
Step 3: Cryogenic Trapping
-
The gas mixture is slowly deposited onto a cold CsI or KBr window maintained at a temperature of ~10-20 K inside a high-vacuum cryostat.[8]
Step 4: IR Spectral Acquisition
-
The infrared spectrum of the matrix-isolated sample is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Step 5: Annealing and/or Photolysis (Optional)
-
The matrix can be gently warmed (annealed) to allow for minor structural relaxations or irradiated with light of a specific wavelength (photolysis) to induce conformational changes. By comparing the spectra before and after these treatments, it is possible to distinguish between different conformers.
Step 6: Comparison with Theoretical Spectra
-
The experimentally observed vibrational frequencies are compared with the theoretically predicted spectra for each calculated conformer. A good agreement between the experimental and theoretical frequencies and intensities allows for the unambiguous assignment of the observed spectral features to specific conformers.
Conclusion: A Synergistic Approach to Understanding Molecular Behavior
The study of fumaramic acid conformers exemplifies the powerful synergy between theoretical calculations and experimental spectroscopy. Computational chemistry provides a detailed map of the conformational energy landscape, identifying potential stable structures and their relative energies. Matrix isolation IR spectroscopy then serves as the ground truth, allowing for the experimental verification and characterization of these conformers.
For researchers in drug development and materials science, this combined approach offers a robust framework for understanding the fundamental properties of molecules. By elucidating the conformational preferences of fumaramic acid, we gain critical insights that can guide the design of new molecules with tailored properties, whether it be for enhanced binding to a biological target or for controlled self-assembly in a crystalline material. The principles and protocols outlined in this guide are broadly applicable to the study of other flexible molecules, providing a solid foundation for future research in this exciting field.
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Dissolution Prediction of Fumaric Acid Crystal (Form A) in Ethanol using Molecular Dynamic Simulation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Conformational analysis. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]
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Conformational Analysis. (n.d.). Drug Design Org. Retrieved January 16, 2026, from [Link]
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Advancing Molecular Conformation Generation. (n.d.). Q-Chem. Retrieved January 16, 2026, from [Link]
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A Strategic Guide to the Preliminary Biological Evaluation of Novel Fumaramic Acid Derivatives
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting the preliminary biological screening of newly synthesized fumaramic acid derivatives. This guide eschews a rigid template, instead adopting a logical, causality-driven structure that reflects the strategic decision-making process in early-stage drug discovery. We will focus on establishing a foundational biological activity profile for these compounds, centering on cytotoxicity and antimicrobial efficacy—two areas where fumaric acid and its analogues have shown significant promise.[1][2]
Introduction: The Therapeutic Potential of Fumaramic Acid Derivatives
Fumaric acid, a simple dicarboxylic acid, is a key intermediate in the cellular citric acid cycle.[3] Its derivatives, particularly esters like dimethyl fumarate (DMF), have gained substantial therapeutic traction, with applications in treating inflammatory conditions such as psoriasis and multiple sclerosis.[4][5] The biological activity of these compounds is often linked to their electrophilic nature, which allows them to interact with key cellular pathways, notably modulating oxidative stress and inflammatory responses.[4][6]
The synthesis of novel fumaramic acid derivatives opens the door to fine-tuning these biological activities, potentially enhancing efficacy, improving safety profiles, or uncovering entirely new therapeutic applications, including anticancer and antimicrobial actions.[7][8] A robust, logical, and efficient preliminary screening cascade is therefore the critical first step in identifying promising lead candidates for further development. This guide details the foundational assays that form the cornerstone of such a screening effort.
Part 1: Antiproliferative and Cytotoxicity Screening
Expertise & Experience: The Rationale for a "Cytotoxicity First" Approach
Before investigating any specific therapeutic activity, it is paramount to understand a compound's inherent cytotoxicity. This initial screen serves a dual purpose: it identifies derivatives with potential as anticancer agents while simultaneously flagging those that may be too toxic for other therapeutic applications.[9] A well-designed cytotoxicity screen should ideally include a panel of cancer cell lines and at least one non-cancerous cell line to establish a preliminary "selectivity index"—a measure of a compound's preferential toxicity towards cancer cells.[10][11]
Core Methodology: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][12] The assay's principle is grounded in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living, metabolically active cells. This reaction produces purple formazan crystals, which are insoluble in aqueous solutions.[13] The crystals are then solubilized, and the intensity of the resulting purple solution, measured spectrophotometrically, is directly proportional to the number of viable cells.[12][14]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity of fumaramic acid derivatives using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating necessary controls for robust and interpretable data.
-
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Phosphate Buffered Saline (PBS) to a final concentration of 5 mg/mL.[13] Filter-sterilize the solution using a 0.2 µm filter and store at 4°C, protected from light.[12]
-
MTT Solvent: Prepare a solution of 4 mM HCl and 0.1% Nonidet P-40 (NP40) in isopropanol.[13] This solution is used to dissolve the formazan crystals.
-
-
Cell Seeding (Day 1):
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous line (e.g., HEK293) to ~80% confluency.[10][11]
-
Trypsinize and harvest the cells, then perform a viable cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension in complete culture medium to a final concentration of 7.5 x 10⁴ cells/mL.[13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate, yielding approximately 7,500 cells per well.
-
Include wells with media only to serve as a blank/background control.[14]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare stock solutions of the novel fumaramic acid derivatives in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of each compound in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control using the solvent at the same final concentration.
-
Carefully aspirate the media from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24 or 48 hours).[10]
-
-
Assay Execution (Day 3 or 4):
-
After the incubation period, add 20 µL of the 5 mg/mL MTT stock solution to each well, including controls.[13]
-
Incubate the plate for an additional 3 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[13]
-
Add 150 µL of the MTT solvent to each well to dissolve the crystals.[13]
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).
-
Plot the percentage viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[16] The IC₅₀ value is a key metric of a compound's cytotoxic potency.[16]
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a clear, structured table to facilitate comparison between derivatives and cell lines.
| Compound ID | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Cancer Cell Line (e.g., HeLa) IC₅₀ (µM) | Non-Cancerous Cell Line (e.g., HEK293) IC₅₀ (µM) | Selectivity Index (SI) |
| FAD-001 | 25.4 ± 2.1 | 30.1 ± 3.5 | >100 | >3.9 |
| FAD-002 | 8.4 ± 0.9 | 12.5 ± 1.8 | 55.2 ± 6.3 | 6.6 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 4.5 ± 0.7 | 5.6 |
| Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Mechanistic Insight: Modulation of Cell Signaling
The cytotoxic effects of fumaric acid esters are often linked to their ability to modulate critical signaling pathways.[6] For instance, dimethyl fumarate (DMF) can inhibit the constitutively active Nuclear Factor-kappa B (NF-κB) pathway in cancer cells.[6] This pathway is crucial for promoting cell survival and proliferation.[6] Its inhibition can sensitize cancer cells to apoptosis.[6]
Caption: Inhibition of the NF-κB pro-survival pathway by fumaric acid derivatives.
Part 2: Antimicrobial and Antifungal Screening
Expertise & Experience: Rationale for Broad-Spectrum Screening
Fumaric acid and its derivatives have demonstrated notable antimicrobial and antifungal properties.[7][17][18] A preliminary screen against a representative panel of pathogenic microorganisms is a logical next step to explore this therapeutic avenue. The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).[17]
Core Methodology: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[19] This method is highly accurate, comparable to the gold-standard agar dilution, and allows for the simultaneous testing of multiple compounds against multiple organisms in a 96-well microtiter plate format.[21][22]
Experimental Workflow: Broth Microdilution Assay
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A Technical Guide to the Reactivity of the Double Bond in Fumaramic Acid
Abstract
Fumaramic acid and its derivatives, notably fumaric acid esters (FAEs), represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Their utility is fundamentally anchored in the unique reactivity of the carbon-carbon double bond. This guide provides an in-depth exploration of the electronic and steric factors governing this reactivity, focusing on its susceptibility to nucleophilic attack, particularly through the Michael addition mechanism. We will dissect the causality behind experimental choices for harnessing this reactivity, detail validated protocols for reaction monitoring, and discuss the profound implications for drug development, where fumarates act as targeted covalent inhibitors.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of fumaramic acid's chemical behavior.
Introduction: The Electronic Architecture of Fumaramic Acid
Fumaramic acid, or (E)-4-amino-4-oxobut-2-enoic acid, is an α,β-unsaturated carbonyl compound. Its structure is characterized by a trans-configured double bond conjugated with two electron-withdrawing groups: a carboxylic acid and an amide.[6] This conjugation is the primary determinant of the double bond's reactivity.
The powerful electron-withdrawing nature of the adjacent carbonyl groups polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus highly electrophilic.[7][8] This electronic profile deactivates the double bond towards traditional electrophilic addition but strongly activates it for nucleophilic conjugate addition, also known as the Michael addition.[7][9] This selective reactivity is the key to its biological and synthetic utility.
Caption: Electronic polarization of the fumaramic acid double bond.
The Michael Addition: A Gateway to Covalent Modification
The hallmark reaction of fumaramic acid and its esters is the Michael or 1,4-conjugate addition.[10][11] This reaction involves the attack of a soft nucleophile on the electrophilic β-carbon of the double bond. In a biological context, the most significant nucleophile is the thiol group of cysteine residues within proteins.[4][12]
Mechanism of Thiol-Michael Addition
The reaction proceeds via a two-step mechanism. First, the thiolate anion (RS⁻), the more potent nucleophilic form of a thiol, attacks the β-carbon. This forms a transient enolate intermediate, which is stabilized by resonance. Subsequently, the enolate is rapidly protonated by a proton source (e.g., water or a protonated base) to yield the final, stable thioether adduct.[9][11]
Caption: Generalized workflow for Thiol-Michael addition to a fumarate.
Causality in Reactivity: Why Thiols?
The preference for soft nucleophiles like thiols over hard nucleophiles (e.g., alcohols, primary amines under certain conditions) is governed by Hard and Soft Acids and Bases (HSAB) theory.[8] The β-carbon of the fumarate system is a soft electrophilic center. Soft nucleophiles have large, polarizable electron clouds that favor orbital-controlled interactions, which are characteristic of the 1,4-addition pathway.[8]
This inherent selectivity is crucial in drug development. For instance, dimethyl fumarate (DMF), an approved treatment for multiple sclerosis, is a prodrug that rapidly converts to monomethyl fumarate (MMF).[1] MMF then covalently modifies specific cysteine residues on target proteins, such as p65 subunit of NF-κB, through this highly selective Michael addition, modulating their function.[13]
Table 1: Relative Reactivity of Nucleophiles with α,β-Unsaturated Carbonyls
| Nucleophile Class | Representative | Hardness | Predominant Addition Type | Typical Reactivity |
| Thiols | R-SH / R-S⁻ | Soft | 1,4-Conjugate Addition | High |
| Amines (Secondary) | R₂NH | Borderline/Soft | 1,4-Conjugate Addition | Moderate to High |
| Organocuprates | R₂CuLi | Soft | 1,4-Conjugate Addition | High |
| Amines (Primary) | RNH₂ | Borderline/Hard | Can be 1,2 or 1,4 | pH and Steric Dependent |
| Grignard Reagents | RMgX | Hard | 1,2-Direct Addition | Low (for 1,4) |
| Organolithiums | RLi | Hard | 1,2-Direct Addition | Low (for 1,4) |
Note: Reactivity is context-dependent and influenced by sterics, solvent, and temperature.[9]
Factors Influencing Double Bond Reactivity
The rate and outcome of reactions involving the fumaramic acid double bond are not static. They are critically influenced by several experimental parameters.
-
pH and Nucleophile pKa: The thiol-Michael addition is often base-catalyzed.[14] The rate is dependent on the concentration of the more nucleophilic thiolate anion. Therefore, the reaction rate typically increases as the pH approaches and surpasses the pKa of the thiol (typically 8-9 for cysteine), which deprotonates it. However, extremely high pH can lead to side reactions like hydrolysis of ester or amide groups.
-
Steric Hindrance: The trans geometry of fumaric acid presents less steric hindrance compared to its cis isomer, maleic acid, generally allowing for easier access of nucleophiles to the double bond.[6][15] However, bulky substituents on either the fumarate derivative or the nucleophile can significantly decrease the reaction rate.[12][16]
-
Electronic Effects of Substituents: The electrophilicity of the β-carbon is directly modulated by the nature of the groups attached to the carbonyls. Ester groups, like in dimethyl fumarate, are potent activators. The reactivity can be tuned by altering these groups, a strategy used to optimize the kinetic profile of covalent drugs.[5]
Applications in Drug Development: Targeted Covalent Inhibition
The predictable reactivity of the fumarate double bond has made it a privileged "warhead" in the design of targeted covalent inhibitors.[4][17] These drugs form a permanent covalent bond with their target protein, offering distinct pharmacological advantages.
-
Increased Potency and Duration: Covalent binding can lead to complete and sustained target inactivation, often resulting in higher potency and a longer duration of action compared to reversible inhibitors.[5]
-
Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutations that often work by weakening non-covalent binding interactions.[17]
-
Kinetic Selectivity: While the reactivity is a benefit, indiscriminate off-target reactions are a major concern. A key insight in modern drug design is the concept of "kinetic selectivity."[5] An ideal covalent drug has a warhead (like a fumarate ester) that is reactive enough to rapidly and irreversibly bind its intended target, but is also metabolically labile enough to be cleared from the system before significant off-target reactions can accumulate.[5] Fumarate esters have been shown to be particularly well-suited for this approach.[5]
Caption: Logical workflow for designing a fumarate-based covalent inhibitor.
Experimental Protocol: Monitoring a Thiol-Michael Addition via ¹H NMR
Verifying the covalent modification of a thiol-containing molecule by a fumarate derivative is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.
Objective: To monitor the reaction between dimethyl fumarate (DMF) and the model thiol N-acetyl-L-cysteine (NAC) and confirm the formation of the Michael adduct.
Materials:
-
Dimethyl Fumarate (DMF)
-
N-acetyl-L-cysteine (NAC)
-
Deuterated Phosphate Buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)
-
NMR Spectrometer (≥400 MHz recommended)
-
NMR tubes
Self-Validating Protocol:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of DMF in a deuterated organic solvent like DMSO-d₆ (as it has poor D₂O solubility).
-
Prepare a 200 mM stock solution of NAC directly in the D₂O phosphate buffer. The use of a buffer is critical as the reaction is pH-dependent.
-
-
Establish Baseline Spectra (T=0):
-
Acquire a ¹H NMR spectrum of the NAC solution in the D₂O buffer. Note the chemical shift of the cysteine β-protons (CH₂).
-
Acquire a ¹H NMR spectrum of a diluted DMF solution. Note the characteristic singlet of the vinyl protons on the double bond (typically ~6.8 ppm).[18][19] This singlet is the key signal to monitor.
-
-
Initiate the Reaction:
-
In an NMR tube, combine 500 µL of the NAC buffer solution with a stoichiometric amount (e.g., 5 µL of the 100 mM DMF stock) to achieve a near 1:1 molar ratio.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., T=5 min, 15 min, 30 min, 1 hr, 2 hr).
-
Causality: This time-course approach is self-validating. It allows direct observation of the consumption of reactants and the appearance of products, confirming the reaction kinetics and ruling out artifacts from a single endpoint measurement.
-
-
Data Analysis:
-
Monitor Reactant Disappearance: Observe the decrease in the integral of the DMF vinyl proton singlet (~6.8 ppm).
-
Monitor Product Appearance: Look for the appearance of new signals corresponding to the succinate backbone of the adduct. The original vinyl singlet will be replaced by a more complex pattern (typically two doublet of doublets, an ABX system) for the newly formed chiral center's protons.[20]
-
Confirm Covalent Bond Formation: The chemical shifts of the NAC β-protons will shift downfield upon formation of the thioether bond.
-
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Reaction Monitoring
| Compound | Key Protons | Typical Chemical Shift (δ, ppm) in D₂O | Observation During Reaction |
| Dimethyl Fumarate | Vinyl (-CH=CH-) | ~6.8 (singlet) | Signal intensity decreases |
| N-acetyl-L-cysteine | Cysteine β-CH₂ | ~3.0-3.2 (multiplet) | Signal shifts and pattern changes |
| Michael Adduct | Adduct -CH-S- | ~3.5-3.8 (multiplet) | New signal appears and grows |
| Michael Adduct | Adduct -CH₂-COO- | ~2.8-3.0 (multiplet) | New signal appears and grows |
Note: Exact chemical shifts are dependent on pD, concentration, and spectrometer frequency.
Conclusion
The reactivity of the double bond in fumaramic acid and its esters is a classic example of structure-function relationships in organic chemistry. Governed by the principles of α,β-unsaturated carbonyl chemistry, its susceptibility to Michael addition by soft nucleophiles provides a robust and selective handle for chemical modification. This property has been masterfully exploited in the field of drug discovery to create highly effective targeted covalent inhibitors for diseases ranging from psoriasis to multiple sclerosis.[1][2] A thorough understanding of the factors influencing this reactivity—pH, sterics, and electronics—is paramount for any scientist seeking to harness its potential, whether for synthesizing novel polymers or designing the next generation of precision medicines.
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An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of Fumaramic Acid
Abstract
This technical guide provides a comprehensive examination of the acid-catalyzed hydrolysis of fumaramic acid to fumaric acid. Fumaramic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the kinetics and mechanism of their hydrolysis is critical for process optimization, stability studies, and formulation development. This document elucidates the underlying intramolecular catalytic mechanism, details a robust experimental protocol for monitoring the reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a hypothesized pH-rate profile based on established principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical transformation.
Introduction: The Significance of Fumaramic Acid Hydrolysis
Fumaramic acid, the monoamide of fumaric acid, serves as a key building block in organic synthesis. Its conversion to fumaric acid is a reaction of significant interest, particularly in the pharmaceutical industry. Fumaric acid esters, for instance, are utilized in the treatment of psoriasis and multiple sclerosis.[1][2] The stability of drug molecules containing an amic acid linkage is a critical quality attribute, as hydrolysis can lead to the formation of the corresponding dicarboxylic acid, potentially altering the drug's efficacy and safety profile. A thorough understanding of the hydrolysis of fumaramic acid under acidic conditions is therefore essential for controlling reaction pathways, predicting degradation products, and designing stable formulations.[3]
The Mechanism of Hydrolysis: A Case of Intramolecular Catalysis
Unlike the straightforward acid-catalyzed hydrolysis of simple amides, the hydrolysis of fumaramic acid is a more nuanced process, significantly accelerated by the presence of the neighboring carboxylic acid group. This phenomenon, known as intramolecular catalysis or neighboring group participation, dramatically enhances the reaction rate compared to analogous intermolecular reactions.[4]
The accepted mechanism proceeds through the formation of a cyclic anhydride intermediate, fumaric anhydride. The reaction can be dissected into the following key steps:
-
Protonation of the Amide Carbonyl: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The neighboring undissociated carboxylic acid group acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon. This step is favored due to the proximity of the reacting groups.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Collapse of the Intermediate and Expulsion of Ammonia: The tetrahedral intermediate collapses, with the lone pair of electrons on the hydroxyl group reforming the carbonyl double bond and leading to the expulsion of ammonia (or an amine in the case of N-substituted fumaramic acids) as the leaving group.
-
Formation of Fumaric Anhydride: This step results in the formation of the cyclic fumaric anhydride.
-
Hydrolysis of the Anhydride: The fumaric anhydride is then rapidly hydrolyzed by water to yield fumaric acid.
The efficiency of this intramolecular catalysis is often described in terms of "effective concentration," which can be thought of as the concentration of an external catalyst that would be required to achieve the same reaction rate. For amic acids, these effective concentrations can be remarkably high, underscoring the potency of this intramolecular pathway.
Visualizing the Hydrolysis Pathway
To clarify the sequence of events in the acid-catalyzed hydrolysis of fumaramic acid, the following logical workflow illustrates the key stages of the reaction mechanism.
Caption: Reaction mechanism for the acid-catalyzed hydrolysis of fumaramic acid.
The Influence of pH on Reaction Rate: A Hypothesized Profile
The typical pH-rate profile for the hydrolysis of such compounds exhibits a "bell-shaped" curve in the acidic region. This can be rationalized by considering the protonation states of both the carboxylic acid and the amide group.
-
At very low pH (highly acidic): The carboxylic acid group will be fully protonated (-COOH), making it an effective nucleophile for the intramolecular attack. However, the concentration of the more reactive, unprotonated form of the amide is low.
-
As the pH increases (moderately acidic): The concentration of the unprotonated carboxylic acid (-COO⁻) increases. While the carboxylate is a stronger nucleophile than the carboxylic acid, the overall rate may decrease as the amide becomes less susceptible to protonation, which is a key activating step. The rate of hydrolysis is often maximal in the pH range where there is an optimal balance between the protonated amide and the unprotonated, nucleophilic carboxylate group.
-
Approaching neutral pH: The rate of acid-catalyzed hydrolysis significantly decreases as the concentration of H⁺ becomes negligible.
This leads to a predicted rate maximum in the moderately acidic pH range.
Table 1: Hypothesized pH-Rate Profile for Fumaramic Acid Hydrolysis
| pH Range | Predominant Species | Expected Relative Rate | Rationale |
| < 2 | -COOH, -CONH3+ | Increasing with pH | Increasing concentration of the more reactive unprotonated amide. |
| 2 - 4 | -COOH, -CONH2 | Maximum Rate | Optimal balance of protonated amide and nucleophilic carboxylic acid. |
| 4 - 6 | -COO-, -CONH2 | Decreasing with pH | Decreasing concentration of the protonated amide, reducing its electrophilicity. |
Experimental Protocol: Kinetic Analysis by 1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of reaction kinetics.[5][6] It allows for the simultaneous observation and quantification of reactants, intermediates, and products. The following protocol outlines a robust method for studying the kinetics of fumaramic acid hydrolysis under acidic conditions.
Materials and Reagents
-
Fumaramic acid (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Hydrochloric acid (HCl), standardized solution
-
Sodium hydroxide (NaOH), standardized solution
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Stock Solution of Fumaramic Acid: Accurately weigh a known amount of fumaramic acid and dissolve it in a known volume of D₂O to prepare a stock solution of a specific concentration (e.g., 100 mM).
-
Acidic Buffer Solutions: Prepare a series of acidic buffer solutions in D₂O at the desired pH values using appropriate buffer systems (e.g., phosphate, citrate) and adjust the pD using DCl or NaOD. Note that pD = pH + 0.4.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., TSP) in D₂O at a known concentration.
NMR Experiment Setup and Execution
-
Sample Preparation: In an NMR tube, combine a known volume of the fumaramic acid stock solution, a known volume of the internal standard stock solution, and the acidic buffer solution to a final volume of ~0.6 mL. The final concentrations should be chosen to allow for accurate integration of signals throughout the reaction.
-
Spectrometer Setup:
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the temperature to the desired reaction temperature (e.g., 25 °C, 37 °C). Allow the sample to equilibrate for at least 5 minutes.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Set up an arrayed experiment to automatically acquire spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate (e.g., every 5-10 minutes for slower reactions, or more frequently for faster reactions).
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁) to allow for quantitative integration.
-
Data Analysis
-
Signal Integration: For each spectrum, integrate the signals corresponding to fumaramic acid, fumaric acid, and the internal standard. The vinyl protons of fumaric acid (trans) typically appear as a singlet around 6.5 ppm, while those of fumaramic acid will be in a similar region but with a distinct chemical shift. The internal standard will provide a reference signal of constant intensity.
-
Concentration Calculation: Calculate the concentration of fumaramic acid and fumaric acid at each time point relative to the internal standard using the following equation: Concentration_X = (Integration_X / Number of Protons_X) * (Concentration_IS / (Integration_IS / Number of Protons_IS))
-
Kinetic Analysis:
-
Plot the concentration of fumaramic acid versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
To determine the pseudo-first-order rate constant (k_obs), plot ln([Fumaramic Acid]) versus time. The slope of this line will be -k_obs.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the kinetic analysis of fumaramic acid hydrolysis using NMR spectroscopy.
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Methodological & Application
Protocol for the synthesis of aryl fumaramic acids
Application Notes & Protocols for Researchers
Topic: Protocol for the Synthesis of Aryl Fumaramic Acids
Introduction: The Significance of the Aryl Fumaramic Acid Scaffold
Aryl fumaramic acids and their parent compound, fumaric acid, represent a class of molecules with significant utility across diverse scientific domains. As derivatives of fumaric acid, an essential intermediate in the citric acid cycle, these compounds are biocompatible and feature a versatile chemical structure. The core scaffold, characterized by an arylamide group attached to a fumaric acid backbone, is a key pharmacophore in medicinal chemistry. Fumaric acid esters, for example, are licensed for the systemic treatment of psoriasis and have shown efficacy in treating relapsing-remitting multiple sclerosis.[1] The broader applications of fumaric acid derivatives extend to their use as building blocks in the synthesis of biodegradable polymers and as additives in the food and resin industries.[2][3]
This guide provides a comprehensive protocol for the synthesis, purification, and characterization of aryl fumaramic acids, emphasizing the chemical principles behind each step to empower researchers in their drug discovery and material science endeavors.
Synthetic Strategy: A Two-Step Approach
The synthesis of aryl fumaramic acids from aromatic amines and maleic anhydride is not a single-step transformation. It proceeds through a well-defined, two-step pathway involving nucleophilic acyl substitution followed by a crucial isomerization step.
-
Step 1: Formation of the Aryl Maleamic Acid (Cis Isomer) : The synthesis begins with the reaction of a primary aryl amine (e.g., aniline or a substituted derivative) with maleic anhydride. The amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[4][5] This attack leads to the opening of the anhydride ring, forming the corresponding aryl maleamic acid. This initial product is the cis (or Z) isomer due to the geometry of the maleic anhydride starting material.
-
Step 2: Isomerization to the Aryl Fumaramic Acid (Trans Isomer) : The aryl maleamic acid is then converted to the thermodynamically more stable trans (or E) isomer, the desired aryl fumaramic acid. This cis-trans isomerization is typically achieved by heating the intermediate in the presence of an acid catalyst, mirroring the industrial conversion of maleic acid to fumaric acid.[6][7]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of aryl fumaramic acids.
Mechanism of Aryl Maleamic Acid Formation
The initial reaction is a classic example of nucleophilic acyl substitution at an anhydride. The lone pair of electrons on the nitrogen of the aryl amine initiates the attack on a carbonyl carbon of maleic anhydride. This forms a transient tetrahedral intermediate. The ring then opens, and a subsequent proton transfer from the nitrogen to the newly formed carboxylate anion yields the final maleamic acid product.[4][8]
Caption: Key mechanistic steps in the formation of the amic acid intermediate.
Detailed Experimental Protocol: Synthesis of Fumaramic Acid
This protocol details the synthesis of the parent compound, where the aryl group is a simple phenyl ring (from aniline). The principles are directly applicable to substituted anilines.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Freshly distilled, clear liquid |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 108-31-6 | High purity flakes or briquettes |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Solvent for the amidation step |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Catalyst for isomerization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For washing and recrystallization |
| Round-bottom flask (250 mL) | - | - | - | With magnetic stir bar |
| Reflux Condenser | - | - | - | |
| Buchner Funnel & Filter Flask | - | - | - | For vacuum filtration |
| Heating Mantle / Oil Bath | - | - | - | For controlled heating |
Step-by-Step Procedure
Part 1: Synthesis of Maleanilic Acid (Cis-Isomer)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir the mixture with a magnetic stir bar until all the solid has dissolved.
-
Amine Addition: In a separate beaker, dissolve 9.3 g (0.1 mol) of freshly distilled aniline in 20 mL of anhydrous diethyl ether.
-
Nucleophilic Reaction: Slowly add the aniline solution dropwise to the stirring maleic anhydride solution at room temperature. A white precipitate of maleanilic acid will form almost immediately.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of Intermediate: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two small portions (20 mL each) of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated maleanilic acid in a vacuum oven at 50°C for 2-4 hours. The expected yield is typically >95%.
Part 2: Isomerization to Fumaramic Acid (Trans-Isomer)
-
Setup for Isomerization: Transfer the dried maleanilic acid to a clean 250 mL round-bottom flask. Add 100 mL of deionized water and 5 mL of concentrated hydrochloric acid.
-
Heating: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105°C) using a heating mantle or oil bath.[7]
-
Isomerization Process: Continue heating under reflux with vigorous stirring for 2 hours. The initially dissolved maleanilic acid will gradually be converted to the less soluble fumaramic acid, which may begin to precipitate out of the hot solution.
-
Crystallization: After 2 hours, turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.[9]
-
Product Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with two portions (25 mL each) of cold deionized water to remove residual hydrochloric acid.
-
Final Drying: Dry the final product, fumaramic acid, in an oven at 80-100°C to a constant weight.
Expertise & Trustworthiness: Ensuring Success
Self-Validating the Protocol:
-
Purity of Starting Materials: The use of freshly distilled aniline is crucial. Aniline can oxidize and darken on storage, and these impurities can lead to colored byproducts that are difficult to remove.
-
Solvent Choice: Diethyl ether is an excellent choice for the initial amidation because the starting materials are soluble, but the maleanilic acid product is largely insoluble, allowing for easy isolation via precipitation.
-
Isomerization Monitoring: For novel derivatives, the progress of the isomerization can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The cis and trans isomers will have distinct retention factors and NMR signals.
Troubleshooting Common Issues:
| Issue | Probable Cause | Solution |
| Low Yield of Final Product | Incomplete isomerization; product loss during transfers or washes. | Increase reflux time. Ensure slow cooling for maximum crystallization. Use minimal amounts of cold solvent for washing the final product. |
| Colored/Impure Final Product | Impure starting aniline; side reactions during heating. | Use purified aniline. Perform a recrystallization of the final product from hot water or aqueous ethanol.[10] Adding activated charcoal during recrystallization can help remove colored impurities. |
| Product Fails to Crystallize | The solution may be too dilute, or the specific derivative is more soluble. | Concentrate the solution by boiling off some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. |
Characterization and Validation
Confirming the identity and purity of the synthesized aryl fumaramic acid is essential.
-
¹H NMR Spectroscopy: The most definitive method to distinguish between the cis (maleamic) and trans (fumaramic) isomers. The vinyl protons (-CH=CH-) of the trans isomer will show a larger coupling constant (J ≈ 15-17 Hz) compared to the cis isomer (J ≈ 12-13 Hz). The chemical shifts will also differ.
-
Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch (from the carboxylic acid) around 3300-2500 cm⁻¹, a C=O stretch (amide) around 1680 cm⁻¹, another C=O stretch (acid) around 1700 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.
-
Melting Point (MP): The pure product should have a sharp melting point. A broad melting range typically indicates the presence of impurities or a mixture of cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound and to quantify any remaining cis-isomer.[10]
References
-
Vertex AI Search Result[4], Reaction mechanism of aniline with maleic anhydride.
-
Vertex AI Search Result[2], Fumaric Acid in Industrial Applications From Resins to Pharmaceuticals.
-
Vertex AI Search Result[1], Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed.
-
Vertex AI Search Result[11], Organic Syntheses Procedure for fumaric acid preparation.
-
Vertex AI Search Result[3], Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics | Request PDF - ResearchGate.
-
Vertex AI Search Result[9], Historical methods for the isolation and discovery of fumaric acid - Benchchem.
-
Vertex AI Search Result[6], Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics.
-
Vertex AI Search Result[5], What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? | Homework.Study.com.
-
Vertex AI Search Result[7], Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC - NIH.
-
Vertex AI Search Result[8], Mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid - brainly.com.
-
Vertex AI Search Result[10], How to purify Fumaric Acid-Brown 99% pure fumaric acid? - ResearchGate.
Sources
- 1. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Fumaric Acid: Uses, Properties and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainly.com [brainly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Fumaramic Acid Derivatives as Potential Enzyme Inhibitors
Introduction: The Resurgence of Covalent Inhibition and the Promise of Fumaramic Acid Derivatives
The paradigm of drug discovery has seen a renewed interest in covalent inhibitors, molecules that form a stable, long-lasting bond with their biological targets.[1][2] This approach offers several advantages, including prolonged duration of action, high biochemical efficiency, and the ability to target proteins with shallow binding sites that are often considered "undruggable."[2][3] Among the various classes of covalent inhibitors, fumaramic acid derivatives have emerged as a versatile and promising scaffold.
Fumaric acid, a simple dicarboxylic acid, is a key intermediate in the citric acid cycle.[4] Its derivatives, particularly fumaric acid esters (FAEs) like dimethyl fumarate (DMF), have established therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis and multiple sclerosis.[5][6] The therapeutic efficacy of these compounds is rooted in their ability to act as electrophiles, reacting with nucleophilic residues on target proteins.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of fumaramic acid derivatives as potential enzyme inhibitors. We will delve into their mechanism of action, provide detailed protocols for their synthesis and enzymatic evaluation, and outline methods for confirming their covalent mode of inhibition.
Mechanism of Action: The Michael Addition to Cysteine Residues
The primary mechanism by which fumaramic acid derivatives exert their inhibitory effect is through a covalent reaction known as a Michael addition.[5] The electrophilic α,β-unsaturated carbonyl system of the fumaramic acid scaffold is susceptible to nucleophilic attack by the thiol group of cysteine residues within the target enzyme's active site or allosteric pockets.[7] This reaction forms a stable thioether linkage, leading to the irreversible inactivation of the enzyme.
The process of covalent inhibition by fumaramic acid derivatives can be conceptualized as a two-step mechanism:
-
Reversible Binding: The inhibitor initially forms a non-covalent complex with the enzyme (E•I). The affinity of this initial binding is characterized by the inhibition constant, Ki.
-
Irreversible Covalent Modification: Following the initial binding, the nucleophilic cysteine residue attacks the electrophilic double bond of the fumaramic acid derivative, leading to the formation of a stable, covalently modified enzyme (E-I). The rate of this irreversible step is defined by the inactivation rate constant, kinact.
The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which represents the efficiency of covalent modification. A thorough characterization of a covalent inhibitor therefore requires the determination of both the initial binding affinity and the rate of covalent bond formation.
Figure 2: General experimental workflow for characterizing fumaramic acid-based inhibitors.
Protocols
Protocol 1: Synthesis of a Representative Fumaramic Acid Derivative: N-(4-chlorophenyl)fumaramic acid
This protocol describes the synthesis of N-(4-chlorophenyl)fumaramic acid, a representative N-aryl fumaramic acid derivative. The synthesis proceeds via the acylation of an aniline with maleic anhydride, followed by isomerization to the more stable fumaramic acid.
Materials:
-
Maleic anhydride
-
4-chloroaniline
-
Anhydrous diethyl ether
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Formation of the Maleanilic Acid Intermediate.
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1 equivalent) in anhydrous diethyl ether.
-
Slowly add a solution of 4-chloroaniline (1 equivalent) in anhydrous diethyl ether to the maleic anhydride solution at room temperature.
-
Stir the reaction mixture for 2-3 hours. A precipitate of N-(4-chlorophenyl)maleanilic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
-
Step 2: Isomerization to the Fumaramic Acid.
-
Suspend the N-(4-chlorophenyl)maleanilic acid in glacial acetic acid.
-
Heat the suspension at reflux for 1-2 hours to induce isomerization to the thermodynamically more stable trans-isomer (fumaramic acid).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated N-(4-chlorophenyl)fumaramic acid by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
-
Step 3: Characterization.
-
Determine the melting point of the final product.
-
Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.
-
Protocol 2: Enzyme Inhibition Assay - A Case Study with Fumarase
Given that fumaramic acid is a derivative of the fumarase substrate, fumarate, investigating the inhibitory potential of these derivatives against fumarase is a logical starting point. Fumarase is a key enzyme in the tricarboxylic acid (TCA) cycle and has been implicated in certain cancers, making it a relevant therapeutic target. [1][3] This protocol outlines a continuous spectrophotometric assay to determine the IC50 of a fumaramic acid derivative against fumarase. The assay monitors the conversion of L-malate to fumarate, which results in an increase in absorbance at 240 nm.
Materials:
-
Purified fumarase enzyme
-
L-Malic acid
-
Potassium phosphate buffer (pH 7.6)
-
Fumaramic acid derivative stock solution (in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Step 1: Preparation of Reagents.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.6).
-
Prepare a 50 mM L-malic acid solution in the potassium phosphate buffer.
-
Prepare serial dilutions of the fumaramic acid derivative in DMSO. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
-
-
Step 2: Assay Setup.
-
In a 96-well UV-transparent microplate, add the following to each well:
-
Potassium phosphate buffer
-
Fumaramic acid derivative at various concentrations (or vehicle control - DMSO in buffer)
-
Fumarase enzyme solution (pre-diluted in cold buffer)
-
-
Include controls:
-
No-enzyme control (buffer and substrate only)
-
No-inhibitor control (enzyme, buffer, and vehicle)
-
-
-
Step 3: Reaction Initiation and Measurement.
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-malic acid solution to all wells.
-
Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 240 nm every minute for 15-30 minutes at 25°C.
-
-
Step 4: Data Analysis.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Protocol 3: Determination of Kinetic Parameters (kinact and Ki)
To fully characterize the covalent inhibition, it is crucial to determine the individual kinetic parameters, kinact and Ki. This can be achieved by measuring the time-dependent inhibition of the enzyme at various inhibitor concentrations.
Procedure:
-
Step 1: Time-Dependent Inhibition Assay.
-
Set up a series of reactions similar to the IC50 assay, but for each inhibitor concentration, initiate the reaction and monitor the progress curve (absorbance vs. time) for an extended period.
-
The progress curves will be non-linear, with the rate of reaction decreasing over time as the enzyme is progressively inactivated.
-
-
Step 2: Data Analysis.
-
For each inhibitor concentration, fit the progress curve data to a single exponential decay equation to obtain the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the resulting data to the following hyperbolic equation to determine kinact and Ki:
kobs = kinact * [I] / (Ki + [I])
where [I] is the inhibitor concentration. kinact will be the maximum observed rate at saturating inhibitor concentrations, and Ki will be the inhibitor concentration at which kobs is half of kinact.
-
Protocol 4: Confirmation of Covalent Modification by Mass Spectrometry
Mass spectrometry is a powerful technique to unequivocally confirm the covalent modification of the target enzyme by the fumaramic acid derivative. This protocol provides a general workflow for this analysis.
Materials:
-
Purified target enzyme
-
Fumaramic acid derivative
-
Reaction buffer (e.g., potassium phosphate or HEPES)
-
Quenching solution (e.g., formic acid)
-
Urea (for denaturation)
-
Dithiothreitol (DTT) (for reduction)
-
Iodoacetamide (for alkylation)
-
Trypsin (for digestion)
-
LC-MS/MS system
Procedure:
-
Step 1: Covalent Labeling.
-
Incubate the target enzyme with an excess of the fumaramic acid derivative in the reaction buffer for a sufficient time to ensure complete modification.
-
Include a control sample of the enzyme incubated with the vehicle (DMSO) only.
-
Quench the reaction by adding formic acid.
-
-
Step 2: Sample Preparation for Mass Spectrometry.
-
Denature the protein samples by adding urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides by adding trypsin and incubating overnight at 37°C.
-
-
Step 3: LC-MS/MS Analysis.
-
Analyze the peptide digests by LC-MS/MS.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Step 4: Data Analysis.
-
Search the MS/MS data against the protein sequence database of the target enzyme.
-
Look for a mass shift on cysteine-containing peptides in the inhibitor-treated sample compared to the control sample. The expected mass shift will be equal to the molecular weight of the fumaramic acid derivative.
-
The fragmentation pattern of the modified peptide will confirm the site of covalent modification.
-
Data Presentation: A Hypothetical Case Study
To illustrate the expected outcomes of these protocols, a hypothetical data set for the inhibition of cruzain, a cysteine protease from Trypanosoma cruzi, by a novel fumaramic acid derivative (FA-1) is presented below.
Table 1: Inhibitory Activity and Kinetic Parameters of FA-1 against Cruzain
| Parameter | Value |
| IC50 (µM) | 5.2 ± 0.4 |
| Ki (µM) | 12.8 ± 1.1 |
| kinact (s-1) | 0.015 ± 0.002 |
| kinact/Ki (M-1s-1) | 1172 |
Mass Spectrometry Confirmation:
-
Unmodified Peptide (Control): V-F-Q-E-D-C-G-S-C-G-W-A-F-S-G-A-V-E-G-R (Monoisotopic Mass: X)
-
Modified Peptide (FA-1 Treated): V-F-Q-E-D-C(FA-1)-G-S-C-G-W-A-F-S-G-A-V-E-G-R (Monoisotopic Mass: X + MW of FA-1)
The observation of a mass increase corresponding to the molecular weight of FA-1 on a cysteine-containing peptide provides definitive evidence of covalent modification.
Conclusion and Future Perspectives
Fumaramic acid derivatives represent a highly promising class of covalent enzyme inhibitors with significant therapeutic potential. Their straightforward synthesis, tunable reactivity, and proven clinical utility make them an attractive scaffold for drug discovery campaigns targeting a wide range of enzymes. The protocols and workflows detailed in this application note provide a robust framework for researchers to synthesize, evaluate, and characterize novel fumaramic acid-based inhibitors. As our understanding of the roles of specific enzymes in disease pathogenesis continues to grow, the rational design of targeted covalent inhibitors based on the fumaramic acid scaffold will undoubtedly play an increasingly important role in the development of next-generation therapeutics.
References
- Barbosa da Silva, A., et al. (2020). Computational approaches towards the discovery and optimisation of cruzain inhibitors. Molecules, 25(18), 4233.
- Ettari, R., et al. (2012). New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain. Molecules, 17(12), 14590-14616.
- Ferreira, R. S., et al. (2023). Thirty Years in the Design and Development of Cruzain Inhibitors. Journal of the Brazilian Chemical Society, 34, 1-27.
- Ferreira, S. B., et al. (2022). Synthesis and structure-activity relationship studies of cruzain and rhodesain inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
- Jiang, Y., et al. (2015). Fumarase: From the TCA Cycle to DNA Damage Response and Tumor Suppression. Frontiers in Cell and Developmental Biology, 3, 79.
- Kerrigan, J. F., et al. (2000). Fumaric aciduria: clinical and imaging features. Annals of Neurology, 47(5), 583-588.
- Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values. Journal of Biomolecular Screening, 14(7), 771-779.
- Massey, V. (1953). Studies on fumarase. 4. The effects of inhibitors on fumarase activity. The Biochemical Journal, 55(1), 172-177.
- O'Flaherty, L., et al. (2013). Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cell Reports, 3(4), 1089-1096.
- Prates, J., et al. (2024). Discovery of Novel Inhibitors of Cruzain Cysteine Protease of Trypanosoma cruzi. Current Medicinal Chemistry, 31(16), 2285-2308.
- Roscales, S., & Csákÿ, A. G. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions.
- Singh, R., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Turei, D., et al. (2021).
- Weaver, T. M., et al. (2011). Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase. Journal of Biological Chemistry, 286(24), 21486-21495.
- Welle, M., et al. (2020). New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain. Molecules, 25(21), 5145.
- Yogev, O., et al. (2010). Fumarase: A Mitochondrial Metabolic Enzyme and a Cytosolic/Nuclear Component of the DNA Damage Response. PLoS Biology, 8(3), e1000328.
- Zhang, Y., et al. (2018). Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2825-2834.
- Zhou, W., et al. (2017). Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS. Bioanalysis, 9(12), 947-957.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of the Catalytic Mechanism and Estimation of Kinetic Parameters for Fumarase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fumarase: A Mitochondrial Metabolic Enzyme and a Cytosolic/Nuclear Component of the DNA Damage Response | PLOS Biology [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on fumarase. 4. The effects of inhibitors on fumarase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Fumaramic Acid in the Design of Targeted Covalent Inhibitors
Introduction: The Renaissance of Covalent Inhibition
The paradigm of drug discovery has traditionally favored non-covalent, reversible inhibitors due to concerns over the potential for off-target toxicity associated with irreversible binding.[1][2][3] However, the last two decades have witnessed a significant resurgence in the rational design of covalent inhibitors.[4][5] This revival is driven by the distinct advantages covalent drugs can offer, including enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.[6][7][8]
A covalent inhibitor typically consists of two key components: a "guidance system" that directs the molecule to the target protein through non-covalent interactions, and an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic amino acid residue on the target.[3] Cysteine, with its highly nucleophilic thiol group, is the most frequently targeted residue in covalent drug design.[9]
While acrylamides have been a workhorse warhead, the field is continuously exploring new electrophiles with finely-tuned reactivity and improved selectivity profiles. Among these, fumaramic acid derivatives and related fumarate esters have emerged as a promising class of Michael acceptors.[10] They offer a tunable electrophilic platform that can be tailored to the specific reactivity of the target cysteine, potentially minimizing off-target effects.[11][12] This guide provides a comprehensive overview of the principles and methodologies for leveraging fumaramic acid in the design and validation of novel covalent inhibitors.
The Chemistry of Fumaramic Acid as a Covalent Warhead
Mechanism of Action: Covalent Adduct Formation
The primary mechanism by which fumaramic acid derivatives exert their inhibitory effect is through a Michael-type addition reaction. The electrophilic α,β-unsaturated system of the fumarate is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue within the target protein's binding pocket.[13]
This process follows a well-characterized two-step kinetic model for irreversible inhibition[9][14]:
-
Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibition constant, Ki, and is dictated by the inhibitor's "guidance system."
-
Irreversible Inactivation: Following initial binding, the correctly oriented warhead undergoes the covalent reaction with the target residue, forming an irreversible covalent complex (E-I). This step is characterized by the rate constant of inactivation, kinact.
The overall potency of the covalent inhibitor is best described by the second-order rate constant kinact/Ki.
Caption: General two-step mechanism of irreversible covalent inhibition.
Tuning Reactivity and Selectivity
A key advantage of the fumarate scaffold is its tunable reactivity. The electrophilicity of the double bond can be modulated through steric and electronic modifications of the ester and amide groups. For instance, dimethylfumarate has been shown to be more reactive towards cysteine than monomethylfumarate or free fumaric acid.[13]
Furthermore, strategic placement of bulky substituents on the fumarate ester can dramatically enhance selectivity. This approach leverages steric hindrance to prevent the warhead from reacting with off-target cysteines that may be in more sterically constrained environments, while allowing it to engage the intended, more accessible target residue.[11] This provides a powerful strategy for minimizing off-target reactivity, a primary concern in covalent drug development.[11][14]
| Warhead Type | General Reactivity | Key Features |
| Acrylamide | High | Widely used, potent, but can have higher off-target reactivity. |
| Fumaramic Acid/Ester | Moderate & Tunable | Reactivity can be modulated by substituents; steric hindrance can be used to improve selectivity.[11] |
| Nitrile | Low (Reversible) | Forms a reversible covalent adduct, often with lower off-target risk.[7] |
| α-haloketone | High | Highly reactive, often used for activity-based probes. |
Table 1: Comparison of common electrophilic warheads for cysteine targeting.
Design and Synthesis of Fumaramic Acid-Based Inhibitors
The design process typically begins with a known non-covalent binder or a fragment that shows affinity for the target protein. A fumaramic acid warhead is then appended to this scaffold in a position that allows the electrophilic double bond to be presented to a nearby nucleophilic cysteine residue in the binding pocket.
General Synthetic Route
Fumaramic acid derivatives can be readily synthesized. A common method involves the amidation of maleic anhydride with a primary or secondary amine, followed by isomerization to the more thermodynamically stable fumaric acid (trans) isomer.[15] The resulting carboxylic acid can then be coupled to the recognition scaffold.
Caption: A generalized synthetic workflow for fumaramic acid-based inhibitors.
Protocols for Characterization and Validation
Validating the mechanism and potency of a novel covalent inhibitor is a multi-step process. The following protocols provide a robust framework for characterizing fumaramic acid-based inhibitors.
Protocol 1: Confirmation of Covalent Target Engagement by Mass Spectrometry
Intact protein mass spectrometry (MS) is the gold standard for unequivocally confirming that an inhibitor forms a covalent bond with its target protein.[1] The assay detects the increase in the protein's molecular weight corresponding to the mass of the bound inhibitor.[6][16]
Objective: To verify the formation of a covalent adduct between the target protein and the fumaramic acid inhibitor.
Materials:
-
Purified target protein (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4).
-
Fumaramic acid inhibitor stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Quenching solution (e.g., 5% formic acid in water).
-
LC/MS system (e.g., a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine the target protein (final concentration 2-10 µM) and the inhibitor (e.g., 1.5 to 10-fold molar excess) in the reaction buffer.
-
Prepare a control sample containing the protein and an equivalent volume of DMSO.
-
Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-4 hours).
-
-
Reaction Quenching & Desalting:
-
Stop the reaction by adding the quenching solution.
-
Desalt the sample using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample directly into the mass spectrometer or inject it onto a liquid chromatography (LC) system coupled to the MS.
-
Acquire the mass spectrum over a m/z range that includes the expected masses for the unmodified protein and the protein-inhibitor adduct.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein species.
-
Compare the mass of the protein in the inhibitor-treated sample to the DMSO control.
-
A mass shift equal to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Caption: Experimental workflow for confirming covalent modification by intact protein MS.
Protocol 2: Kinetic Characterization of Irreversible Inhibition
Determining the kinetic parameters Ki and kinact is crucial for quantifying the potency of a covalent inhibitor.[6] A common method involves monitoring enzyme activity over time in the presence of various inhibitor concentrations.[17]
Objective: To determine the Ki and kinact values for the fumaramic acid inhibitor.
Materials:
-
Target enzyme and its specific substrate.
-
Assay buffer compatible with enzyme activity.
-
Fumaramic acid inhibitor stock solution.
-
Plate reader or spectrophotometer capable of kinetic reads.
Procedure:
-
Assay Setup:
-
In a 96-well or 384-well plate, add varying concentrations of the inhibitor to the assay buffer. Include a DMSO-only control for uninhibited enzyme activity.
-
Initiate the reaction by adding the enzyme. Pre-incubate the enzyme and inhibitor for a short period (e.g., 5-10 minutes) to allow for the initial reversible binding to reach equilibrium.
-
Start the enzymatic reaction by adding the substrate.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the reaction progress (e.g., absorbance or fluorescence) over time. Collect data points frequently (e.g., every 15-30 seconds) for an extended period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation versus time. The resulting progress curves will show a decrease in slope over time as the enzyme is progressively inactivated.[18][19]
-
Determine the apparent first-order rate constant of inactivation (kobs) at each inhibitor concentration [I] by fitting the progress curves to the following equation for slow-binding inhibition: P(t) = vst + (v0 - vs)/kobs * (1 - e-kobst) where P(t) is product at time t, v0 is the initial rate, and vs is the steady-state rate.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])
-
The kinact is the maximal rate of inactivation at saturating inhibitor concentrations, and Ki is the inhibitor concentration that gives half-maximal inactivation.
-
Expected Results: A hyperbolic plot of kobs versus inhibitor concentration, from which the key kinetic parameters can be derived. These values allow for a quantitative comparison of the potency of different covalent inhibitors.
References
-
Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. Biochemical Journal, 277(Pt 3), 857–862. [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419–424. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Don-Salu-Hewage, A. S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(8), 4056–4064. [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. [Link]
-
Don-Salu-Hewage, A. S., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. [Link]
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Valero, E., Varón, R., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Biochemical Journal, 277(3), 857-862. [Link]
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ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. [Link]
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Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
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Mons, E., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Cohen, S. M., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 43-52. [Link]
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Schmidt, T. J., et al. (2005). Evidence of covalent interaction of fumaric acid esters with sulfhydryl groups in peptides. Journal of Mass Spectrometry, 40(12), 1634–1641. [Link]
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AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]
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Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
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Johnson, D. S. (2023). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 18(6), 1193–1207. [Link]
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Chemistry For Everyone. (2023, April 20). What Is Irreversible Inhibition? [Video]. YouTube. [Link]
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Tucker, M. J., et al. (2021). Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. ChemRxiv. [Link]
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Liu, Q., et al. (2019). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 62(24), 10968–10993. [Link]
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Zhang, Y., et al. (2020). Synthesis and antimicrobial activity of fumaric acid amino acid ester derivatives. ResearchGate. [Link]
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Wussow, F., et al. (2022). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]
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Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 876–885. [Link]
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CAS. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]
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Schirmeister, T., et al. (2018). New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain. Molecules, 23(11), 2919. [Link]
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Engel, P., et al. (2004). Fumaric acid production by fermentation. Applied Microbiology and Biotechnology, 65(6), 631–637. [Link]
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Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13919. [Link]
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Das, R. K., Brar, S. K., & Verma, M. (2016). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. ResearchGate. [Link]
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Horvath, Z., et al. (2021). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ResearchGate. [Link]
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Choe, J. Y., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]
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Wussow, F., et al. (2022). Amino acid selectivity of electrophiles targeting cysteines. ResearchGate. [Link]
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Wussow, F., et al. (2023). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemistry, 15(1), 101–111. [Link]
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Tang, W., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 64(15), 11211–11223. [Link]
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Mehta, N. V., & Degani, M. S. (2023). The expanding repertoire of covalent warheads for drug discovery. Drug Discovery Today, 28(12), 103799. [Link]
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Tuley, A., & Fast, W. (2018). Recent Advances in Covalent Drug Discovery. Biochemistry, 57(23), 3326–3337. [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Fumaramic Acid Purity
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of fumaramic acid. Fumaramic acid, a key metabolite and potential impurity in various pharmaceutical products, requires precise and reliable analytical methods for quality control. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, including system suitability criteria, sample preparation, and a full validation strategy aligned with the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is elucidated to provide researchers and drug development professionals with a deep understanding of the method's principles.
Introduction and Scientific Rationale
Fumaramic acid ((2E)-4-amino-4-oxobut-2-enoic acid) is the monoamide of fumaric acid. Its presence and concentration are critical quality attributes in pharmaceutical manufacturing, particularly as a known impurity and degradation product of active pharmaceutical ingredients (APIs) such as dimethyl fumarate. Accurate quantification is essential for ensuring product safety, efficacy, and compliance with regulatory standards.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high accuracy, precision, and ability to separate the analyte from closely related substances, including its geometric isomer, maleamic acid, and other process-related impurities.[1] This application note describes a stability-indicating RP-HPLC method, which is a procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[2]
The selected reversed-phase method utilizes a non-polar stationary phase (C18) and a polar, acidic mobile phase. The acidic nature of the mobile phase is critical; it suppresses the ionization of the carboxylic acid moiety of fumaramic acid, thereby increasing its hydrophobicity and ensuring consistent retention and sharp, symmetrical peak shapes on the C18 column.[3][4] Detection is performed using a UV detector at a low wavelength (210 nm), where the amide and carboxylic acid chromophores exhibit significant absorbance.[5][6]
Experimental Workflow and Protocol
The overall workflow for the analysis is depicted below, from the preparation of solutions to the final data analysis.
Caption: High-level workflow for fumaramic acid analysis.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
-
Column: Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[5]
-
Reagents:
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
-
Reference Standards:
-
Fumaramic Acid Reference Standard (RS)
-
Maleic Acid Reference Standard (RS) (for system suitability and specificity)
-
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition | Rationale |
| Mobile Phase | 0.05M KH₂PO₄ in water, adjusted to pH 3.0 with H₃PO₄. Filter and degas. | The acidic buffer suppresses analyte ionization for optimal retention and peak shape on a C18 column.[5] |
| Column | Hypersil C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for polar organic acids and their isomers.[5] |
| Flow Rate | 1.0 mL/min | Ensures adequate separation within a reasonable run time.[5] |
| Column Temperature | 30°C | Maintains consistent retention times and improves method robustness. |
| Detection | UV at 210 nm | Provides high sensitivity for fumaramic acid.[5][6] |
| Injection Volume | 20 µL | A standard volume for achieving good sensitivity and peak shape.[5] |
| Run Time | Approximately 15 minutes | Sufficient to elute the analyte and potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase (Diluent): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 ± 0.05 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Fumaramic Acid RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the fumaramic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
System Suitability Solution (Resolution): Prepare a solution containing approximately 50 µg/mL of Fumaramic Acid RS and 10 µg/mL of Maleic Acid RS in the mobile phase. This is critical to ensure the method can separate fumaramic acid from its key cis-isomer impurity.[6]
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the System Suitability Solution and the Working Standard Solution (n=5) and evaluate the parameters against the acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Fumaramic vs. Maleic Acid) | NLT 2.0 | Ensures separation of the analyte from its critical isomeric impurity.[6] |
| Tailing Factor (Fumaramic Acid Peak) | NMT 2.0 | Confirms good peak symmetry, indicating an efficient column. |
| Theoretical Plates (Fumaramic Acid Peak) | NLT 2000 | Measures column efficiency and separation power. |
| %RSD for Peak Area (n=5 injections) | NMT 2.0% | Demonstrates the precision of the injection and detection system. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test (SST) to confirm the system is ready for use.
-
Inject the mobile phase as a blank to ensure no system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again at the end of the sequence to bracket the samples and check for drift.
Calculation
The purity of the fumaramic acid sample is calculated as a percentage assay using the following formula:
% Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard
Where:
-
Area_Sample is the peak area of fumaramic acid in the sample chromatogram.
-
Area_Standard is the average peak area of fumaramic acid from the standard injections.
-
Conc_Standard is the concentration of the Working Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of the Sample Solution (in mg/mL).
-
Purity_Standard is the certified purity of the Fumaramic Acid RS (e.g., 99.8%).
Method Validation Protocol (ICH Guidelines)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[7] The following protocol is based on the ICH Q2(R1) and Q2(R2) guidelines.[8][9]
Caption: Core parameters for HPLC method validation.
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Inject the mobile phase (blank) to demonstrate no interference.
-
Inject the System Suitability Solution to confirm resolution from maleic acid.
-
Conduct forced degradation studies on the fumaramic acid sample. This is a cornerstone of a stability-indicating method. The goal is to achieve 5-20% degradation of the API.[10][11]
-
Acid Hydrolysis: 1 M HCl at 60°C for 2 hours.[12]
-
Base Hydrolysis: 1 M NaOH at 60°C for 1 hour.[12]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.[12]
-
Photolytic Degradation: Expose sample solution to UV light (e.g., 200 Wh/m²) as per ICH Q1B guidelines.[10]
-
-
Analyze all stressed samples. Use a DAD to perform peak purity analysis on the fumaramic acid peak in each chromatogram to ensure it is spectrally homogeneous and free from co-eluting degradants.
-
-
Acceptance Criteria:
-
No significant peaks at the retention time of fumaramic acid in the blank chromatogram.
-
The method demonstrates baseline resolution between fumaramic acid and all degradation products.
-
The peak purity angle must be less than the peak purity threshold for the fumaramic acid peak in all stressed samples.
-
Validation Parameters and Acceptance Criteria Summary
The following table summarizes the experiments and acceptance criteria for the remaining validation parameters.
| Parameter | Experimental Protocol | Acceptance Criteria |
| Linearity | Analyze five concentration levels from LOQ to 150% of the working concentration (e.g., 1, 25, 50, 75, 100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[13] y-intercept close to zero. |
| Accuracy (Recovery) | Analyze a sample spiked with Fumaramic Acid RS at three levels (80%, 100%, 120%) in triplicate. Calculate the percent recovery for each level. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | ||
| Repeatability | Analyze six separate preparations of the same sample on the same day, with the same analyst and instrument. | %RSD ≤ 2.0%. |
| Intermediate Precision | Repeat the repeatability study on a different day with a different analyst or on a different instrument. | %RSD ≤ 2.0% for the new set, and overall %RSD for all 12 preparations should be within acceptable limits. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of dilute solutions. | S/N ≥ 3 for Limit of Detection (LOD). S/N ≥ 10 for Limit of Quantitation (LOQ).[13] |
| Robustness | Systematically alter key method parameters: Flow Rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase pH (±0.2 units). Analyze SST solution. | All SST parameters (Resolution, Tailing Factor, etc.) must still meet the acceptance criteria. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of fumaramic acid purity. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method as stability-indicating and robust, making it suitable for routine quality control analysis in a regulated pharmaceutical environment. The clear rationale provided for each experimental parameter empowers scientists to implement and adapt this method with confidence.
References
-
Iancu, C., et al. (2023). Validation of a routine HPLC method for added fumaric acid determination in wines. BIO Web of Conferences, 56, 02030. Retrieved from [Link]
-
Food Standards Agency. (2003). Development of an Enzymatic Method to Determine Fumaric Acid in Foods. Retrieved from [Link]
-
Scribd. (n.d.). 72 Fumaric Acid HPLC. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Fumaric acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Fumaric Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Method Validation For The Determination Of Fumaric Acid Content In Quetiapine Hemi Fumarate By RP-HPLC. Request PDF. Retrieved from [Link]
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Reddy, B. V., Anuradha, V., & Ramachandran, D. (2020). Analytical Method Validation For The Determination Of Fumaric Acid Content In Quetiapine Hemi Fumarate By RP-HPLC. American Journal of PharmTech Research. Retrieved from [Link]
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USP. (n.d.). Fumaric Acid. Retrieved from [Link]
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Iancu, C., et al. (2023). Validation of a routine HPLC method for added fumaric acid determination in wines. EDP Sciences. Retrieved from [Link]
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SIELC Technologies. (2022). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatogram of fumaric acid (A) (30 μg/mL), MMF (B) (20 μg/mL), DMF (C) (60 μg/mL).... Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Separation and determination of fumaric acid by reversed phase high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Khan, A., et al. (2015). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]
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Application Note & Protocols: Fumaramic Acid as a Versatile Building Block for Advanced Polymer Synthesis
Abstract: Fumaramic acid, a mono-amide derivative of fumaric acid, presents a unique molecular architecture for polymer synthesis. Possessing a reactive carboxylic acid, a hydrogen-bonding amide, and a polymerizable carbon-carbon double bond, it serves as a trifunctional building block for creating a diverse range of functional and biodegradable polymers. This guide details the primary polymerization pathways for fumaramic acid—polycondensation and radical polymerization—and provides field-tested protocols for synthesizing advanced materials such as functional poly(ester-amide)s and substituted polymethylenes. The resulting polymers exhibit properties suitable for high-value applications in the biomedical, pharmaceutical, and materials science sectors, including drug delivery systems, tissue engineering scaffolds, and specialty resins.
Introduction: The Unique Chemistry of Fumaramic Acid
Fumaramic acid (HOOC-CH=CH-CONH₂) is an unsaturated, bifunctional monomer that offers significant advantages over its well-known precursor, fumaric acid. Its distinct structure, featuring both a carboxylic acid and an amide group on a rigid trans-alkene backbone, allows for multiple, independent chemical transformations.
-
Carboxylic Acid Group: Provides a reactive site for classic condensation polymerization with alcohols and amines to form ester and amide linkages, respectively.[1] This functionality is also crucial for tuning the hydrophilicity and pH-responsiveness of the final polymer.
-
Amide Group: Introduces hydrogen bonding capabilities, which can significantly enhance the thermal and mechanical properties of the resulting polymers. The N-H bond also offers a site for further functionalization.
-
α,β-Unsaturated System: The carbon-carbon double bond is susceptible to radical-initiated addition reactions, enabling the synthesis of polymers with a substituted polymethylene backbone.[2][3]
This multi-faceted reactivity allows researchers to design and synthesize polymers with precisely tailored properties, such as biodegradability, controlled drug release profiles, and specific thermal characteristics. Fumaric acid and its derivatives are known to be biocompatible, with degradation products that are non-toxic, making them highly suitable for biomedical applications.[4][5]
Polymerization via Polycondensation: Crafting Functional Poly(ester-amide)s
The most direct application of fumaramic acid's bifunctionality is through condensation polymerization. By reacting the carboxylic acid group with a diol, a polyester is formed, while the amide group is incorporated into the polymer backbone as a pendant moiety. This creates a functional poly(ester-amide) with inherent sites for hydrogen bonding or subsequent chemical modification.
Causality and Experimental Rationale:
Solution polycondensation is the preferred method for this synthesis. Unlike melt polycondensation, which requires high temperatures, the solution-based approach minimizes the risk of side reactions, such as premature cross-linking via the double bond or thermal degradation. The choice of an activating agent for the carboxylic acid, such as thionyl chloride to form an acyl chloride, or a carbodiimide coupling agent, allows the reaction to proceed under mild conditions, preserving the integrity of the monomer and the growing polymer chain. This strategy is widely employed for creating functional poly(ester-amides) from amino acid-based monomers.[6]
Workflow for Poly(ester-amide) Synthesis
Caption: Workflow for solution polycondensation of fumaramic acid.
Protocol 2.1: Synthesis of Poly(1,6-hexanediyl fumaramide)
This protocol describes the synthesis of a poly(ester-amide) from fumaramic acid and 1,6-hexanediol.
Materials:
-
Fumaramic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
1,6-Hexanediol (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (as solvent)
-
Anhydrous Pyridine (2.5 eq, as acid scavenger)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of Fumaramic Acid:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, dissolve fumaramic acid in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise to the solution. Rationale: This converts the carboxylic acid to the more reactive acid chloride. The reaction is exothermic and slow addition prevents side reactions.
-
After addition, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution (HCl) ceases. The solution now contains fumaramoyl chloride.
-
-
Polycondensation Reaction:
-
In a separate flame-dried flask, dissolve 1,6-hexanediol and anhydrous pyridine in anhydrous DMF under an argon atmosphere.
-
Cool this solution to 0°C and slowly add the fumaramoyl chloride solution from Step 1 via a dropping funnel over 30-60 minutes. Rationale: Pyridine acts as a base to neutralize the HCl by-product generated during ester formation, driving the reaction to completion.
-
After addition, allow the reaction mixture to stir at room temperature for 24 hours, then heat to 50-60°C for an additional 12-24 hours to ensure high conversion.
-
-
Polymer Isolation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a beaker containing vigorously stirred methanol (at least 10x the volume of the reaction solvent). Rationale: The polymer is insoluble in methanol and will precipitate out, while unreacted monomers and salts remain dissolved.
-
Filter the precipitated white, fibrous polymer using a Buchner funnel.
-
Re-dissolve the polymer in a minimal amount of DMF and re-precipitate in fresh methanol to further purify. Repeat this step twice.
-
Collect the final polymer and dry it in a vacuum oven at 40-50°C to a constant weight.
-
-
Validation and Characterization:
-
FTIR Spectroscopy: Confirm the presence of ester (C=O stretch ~1730 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) functional groups.
-
¹H NMR Spectroscopy: Confirm the polymer structure by identifying characteristic peaks for the vinyl protons, the methylene groups adjacent to the ester oxygen, and the amide proton.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
| Parameter | Typical Range | Rationale |
| Reaction Temperature | 0°C to 60°C | Low initial temperature controls reactivity; higher final temperature drives the reaction to completion. |
| Reaction Time | 36 - 48 hours | Sufficient time is needed to achieve high molecular weight in step-growth polymerization. |
| Monomer Concentration | 0.1 - 0.5 M | Balances reaction rate and solution viscosity. High viscosity can limit chain growth. |
| Expected Mn | 10,000 - 30,000 g/mol | Dependent on monomer purity, stoichiometry, and reaction conditions. |
| Expected PDI | 1.5 - 2.5 | Typical for polycondensation reactions. |
Polymerization via Radical Addition: Creating Substituted Polymethylenes
The electron-deficient double bond in fumaramic acid and its derivatives is susceptible to radical polymerization, leading to polymers with a substituted polymethylene backbone. Research has shown that fumaric acid derivatives with bulky substituents, such as N,N,N′,N′-tetra-alkylfumaramides, readily polymerize to form high molecular weight, semi-flexible polymers.[2][3] While unsubstituted fumaramic acid may have lower reactivity due to steric hindrance and electronic effects, its ester derivatives can be effectively polymerized.[7]
Causality and Experimental Rationale:
The key to successful radical polymerization of fumarates is to overcome the steric hindrance of the trans-substituents, which can impede chain propagation. Using bulky ester groups on the carboxylate end of fumaramic acid can, paradoxically, facilitate polymerization by restricting bimolecular termination between growing polymer chains.[3] A common strategy involves first esterifying the fumaramic acid and then polymerizing the resulting monomer. This approach also allows for the synthesis of poly(fumaric acid) by subsequent hydrolysis of the ester groups.[7]
Workflow for Radical Polymerization
Caption: General workflow for radical polymerization.
Protocol 3.1: Synthesis of Poly(ethyl fumaramate)
This protocol details the radical polymerization of the ethyl ester of fumaramic acid.
Materials:
-
Ethyl fumaramate (monomer)
-
Azobisisobutyronitrile (AIBN) (1-2 mol% relative to monomer)
-
Anhydrous Toluene (as solvent)
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Monomer Synthesis (Esterification):
-
React fumaramic acid with an excess of ethanol under acidic catalysis (e.g., H₂SO₄) using a Dean-Stark apparatus to remove water and drive the reaction to completion. Purify the resulting ethyl fumaramate by recrystallization or column chromatography.
-
-
Polymerization Setup:
-
Dissolve the purified ethyl fumaramate monomer and AIBN in anhydrous toluene in a Schlenk flask. Rationale: Toluene is a good solvent for the monomer and resulting polymer, with poor radical chain transfer properties.[7]
-
Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen. Rationale: Oxygen is a radical scavenger and will inhibit the polymerization.
-
Backfill the flask with nitrogen and seal.
-
-
Polymerization Reaction:
-
Place the flask in a preheated oil bath at 70°C. Rationale: This temperature is optimal for the thermal decomposition of AIBN to generate initiating radicals.
-
Allow the reaction to proceed for 24-72 hours. The solution will become noticeably more viscous as the polymer forms.
-
-
Isolation and Purification:
-
Cool the reaction to room temperature and pour the viscous solution into a beaker of vigorously stirred methanol.
-
Filter the precipitated polymer and wash thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Validation and Characterization:
-
Confirm the disappearance of the vinyl proton signals (~6.8 ppm) and the appearance of broad peaks corresponding to the polymethylene backbone in the ¹H NMR spectrum.
-
Use GPC to determine molecular weight and PDI.
-
| Parameter | Typical Value | Rationale |
| Initiator (AIBN) | 1-2 mol% | Controls the rate of initiation and final molecular weight. |
| Temperature | 70°C | Ensures a steady rate of radical generation from AIBN. |
| Reaction Time | 24 - 72 hours | Longer times are often needed for fumarate polymerization to reach high conversion. |
| Expected Mn | 5,000 - 50,000 g/mol | Highly dependent on monomer purity and reaction conditions. |
| Expected PDI | 1.8 - 3.0 | Broader distribution is common in conventional free-radical polymerization. |
Applications in Drug Delivery and Biomedical Engineering
Polymers derived from fumaramic acid are exceptionally promising for biomedical applications due to their inherent biocompatibility and degradability.[4][5]
-
Drug Delivery: The pendant amide and terminal carboxyl groups (after hydrolysis of an ester) can be used to conjugate drug molecules. The polymer backbone can be designed to degrade via hydrolysis of the ester linkages, providing a mechanism for sustained drug release.[8] The hydrophilic nature of the amide and carboxyl groups can also be used to form hydrogels for encapsulating therapeutic agents.[9]
-
Tissue Engineering: Fumarate-based polymers, particularly unsaturated polyesters, can be cross-linked after initial synthesis to form robust, biodegradable scaffolds.[10] The presence of the amide group from the fumaramic acid monomer enhances cell adhesion and proliferation due to its ability to mimic peptide bonds found in the extracellular matrix. These materials can be fabricated into porous structures that support tissue regeneration.[11]
Conclusion
Fumaramic acid is a highly versatile and underexplored monomer for advanced polymer synthesis. Its unique combination of a carboxylic acid, an amide, and a polymerizable double bond provides chemists with a powerful tool to create functional materials. The protocols outlined in this note provide a solid foundation for researchers to explore the synthesis of novel poly(ester-amide)s and functional polymethylenes. The inherent biocompatibility and tunable properties of these polymers make them ideal candidates for development in the fields of controlled drug delivery, regenerative medicine, and specialty materials.
References
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Otsu, T., & Yoshioka, M. (1989). Radical high polymerization of fumaric acid derivatives with bulky substituents: synthesis of poly(N,N,N′,N′-tetra-alkylfumaramide)s and poly(alkyl N,N-diethylfumaramate)s. Polymer Bulletin, 22(4), 359-364. Available from: [Link]
- Ishihara, K., et al. (1997). Fumaric acid derivative and polymer thereof. EP0790252A1. Google Patents.
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Otsu, T., & Yasuhara, T. (1990). Radical high polymerization of fumaric and maleic acid derivatives. Die Angewandte Makromolekulare Chemie, 185(1), 119-133. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Fumaric Acid. PubChem Compound Database. Retrieved from: [Link]
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Pellis, A., et al. (2020). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering, 8(31), 11845–11853. Available from: [Link]
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Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). Biodegradable Poly(ester amide)s: Synthesis and Applications. UPCommons. Available from: [Link]
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Atkins, W. M., et al. (2009). A versatile approach for the syntheses of poly(ester amide)s with pendant functional groups. Journal of Polymer Science Part A: Polymer Chemistry, 47(19), 5059-5070. Available from: [Link]
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Wang, F., et al. (2019). Production of Acrylic Acid from Biomass-Derived Fumaric Acid under Hydrothermal Conditions. Processes, 7(10), 682. Available from: [Link]
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Chkhaidze, E., et al. (2013). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. ResearchGate. Available from: [Link]
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Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(2), 65-99. Available from: [Link]
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Liu, H., et al. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega, 4(5), 8346–8354. Available from: [Link]
-
Das, R. K., Brar, S. K., & Verma, M. (2016). Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics. Pharmacological Reports, 68(2), 404-408. Available from: [Link]
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Wikipedia. (n.d.). Fumaric acid. Retrieved from: [Link]
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Das, R. K., et al. (2015). Fumaric Acid: Production and Application Aspects. ResearchGate. Available from: [Link]
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Aydin, I., & Ozgumus, S. (2025). Sustainable biobased composites: Fumaric acid-based epoxy resin synthesis and modified natural waste reinforcements. International Journal of Biological Macromolecules, 320(Pt 2), 145945. Available from: [Link]
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Schultz, A., et al. (2009). Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. Journal of Ocular Pharmacology and Therapeutics, 25(2), 129-138. Available from: [Link]
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Das, R. K., et al. (2016). Recent Advances in the Biomedical Applications of Fumaric Acid and its Ester Derivatives: The Multifaceted Alternative Therapeutics. ResearchGate. Available from: [Link]
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Mehti, B. A., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 13(23), 3351-3360. Available from: [Link]
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Jansen, J., et al. (2009). Fumaric Acid Monoethyl Ester-Functionalized Poly(d,l-lactide)/N-vinyl-2-pyrrolidone Resins for the Preparation of Tissue Engineering Scaffolds by Stereolithography. Biomacromolecules, 10(2), 214-220. Available from: [Link]
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Wadgaonkar, P. P. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available from: [Link]
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Carroll, C. (2023). Formation of Polyamides. Save My Exams. Available from: [Link]
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Li, C., & Wang, K. (2018). Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. Polymers, 10(8), 868. Available from: [Link]
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Jana, S., et al. (2014). Natural Polymers and their Application in Drug Delivery and Biomedical Field. Journal of Polymers. Available from: [Link]
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Hashemi, M., & Kianfar, E. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. Available from: [Link]
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Mehti, B. A., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. ResearchGate. Available from: [Link]
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Vasile, C. (2023). Polymer Materials for Drug Delivery and Tissue Engineering. Polymers, 15(14), 3121. Available from: [Link]
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Application Note & Protocol: High-Purity Recrystallization of N-Phenylfumaramic Acid
Abstract
This comprehensive guide details a robust experimental protocol for the purification of N-phenylfumaramic acid via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document provides a step-by-step methodology grounded in the principles of solvent selection, crystallization kinetics, and impurity removal. The protocol is structured to ensure the attainment of high-purity N-phenylfumaramic acid, a critical prerequisite for its use in pharmaceutical research and development. This guide explains the scientific rationale behind each procedural step, from systematic solvent screening to final product characterization, ensuring a reproducible and effective purification process.
Introduction: The Imperative for Purity
N-phenylfumaramic acid, an amic acid derivative, holds potential as a building block in the synthesis of various biologically active molecules. As with any compound intended for pharmaceutical applications, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and stability. Common impurities in the synthesis of N-phenylfumaramic acid from aniline and maleic anhydride include unreacted starting materials and the isomeric N-phenylmaleimide.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent.[3][4]
The cornerstone of a successful recrystallization is the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for N-phenylfumaramic acid at an elevated temperature and low solubility at lower temperatures, thus maximizing the recovery of the purified compound upon cooling.[5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).[6] This protocol first outlines a systematic approach to determining the optimal solvent for N-phenylfumaramic acid before detailing the full recrystallization procedure.
Materials and Equipment
Reagents:
-
Crude N-phenylfumaramic acid
-
Ethanol (95% or absolute)
-
Ethyl acetate
-
Acetone
-
Deionized water
-
Hexanes
-
Dichloromethane
-
TLC plates (silica gel 60 F254)
-
TLC developing solvent (e.g., 7:3 ethyl acetate:hexanes)
-
Aniline (for TLC standard)
-
Maleic anhydride (for TLC standard)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Thermometer or temperature probe
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper
-
Glass stirring rods
-
Spatulas
-
Watch glasses
-
Melting point apparatus
-
TLC chambers
-
UV lamp for TLC visualization
-
Oven or vacuum desiccator
Preliminary Protocol: Systematic Solvent Solubility Screening
To ensure a data-driven approach to solvent selection, a preliminary solubility screening is essential. This involves testing the solubility of crude N-phenylfumaramic acid in a range of solvents with varying polarities.
Rationale for Solvent Candidate Selection
The chosen solvents span a range of polarities to comprehensively assess the solubility profile of N-phenylfumaramic acid.
-
Polar Protic Solvents (Ethanol, Water): These solvents can engage in hydrogen bonding and are effective at dissolving polar compounds. Given the carboxylic acid and amide functional groups in N-phenylfumaramic acid, these are strong candidates.
-
Polar Aprotic Solvents (Ethyl Acetate, Acetone): These solvents have dipole moments but lack acidic protons. They are good general-purpose solvents for a wide range of organic compounds.
-
Nonpolar Solvent (Hexanes): This solvent is useful for determining if a nonpolar solvent can be used as an anti-solvent in a mixed-solvent system.
-
Chlorinated Solvent (Dichloromethane): This offers an alternative polarity and is a common solvent in organic synthesis.
Solubility Testing Workflow
Caption: Workflow for determining the solubility of N-phenylfumaramic acid in candidate solvents.
Step-by-Step Solubility Testing Protocol
-
Preparation: Place approximately 100 mg of crude N-phenylfumaramic acid into a series of labeled test tubes, one for each candidate solvent.
-
Room Temperature Solubility: To each test tube, add 1 mL of the corresponding solvent. Vigorously agitate the mixture and observe if the solid dissolves completely, partially, or not at all. Record your observations.
-
Hot Solubility: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent begins to boil.[7] Observe if the solid dissolves. If it does not, add the same solvent dropwise (up to a total of 3 mL) while maintaining the boiling temperature until the solid dissolves completely. Record the total volume of solvent required.
-
Crystallization upon Cooling: For solutions that formed at elevated temperatures, allow them to cool slowly to room temperature. Observe if crystals form. If no crystals appear, try to induce crystallization by scratching the inside of the test tube with a glass rod.[8]
-
Data Analysis and Solvent Selection: Analyze the results based on the criteria for an ideal recrystallization solvent. The best solvent will dissolve the compound completely at its boiling point but will result in the formation of a large amount of crystals upon cooling.
Hypothetical Solubility Data
| Solvent | Solubility at 25°C (in 1 mL) | Solubility at Boiling Point (in 1 mL) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Minimal | Poor Solvent |
| Ethanol | Sparingly Soluble | Soluble | Good Crystal Formation | Excellent Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor Recovery | Poor Solvent |
| Acetone | Soluble | Very Soluble | Poor Recovery | Poor Solvent |
| Hexanes | Insoluble | Insoluble | No Dissolution | Unsuitable as single solvent |
| Dichloromethane | Sparingly Soluble | Soluble | Moderate Crystals | Possible Candidate |
Based on this hypothetical data, ethanol is the most promising single solvent for the recrystallization of N-phenylfumaramic acid.
Detailed Recrystallization Protocol
This protocol assumes ethanol has been selected as the optimal solvent based on the preliminary screening.
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of N-phenylfumaramic acid.
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude N-phenylfumaramic acid in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) to its boiling point. Add a small amount of the hot solvent to the flask containing the crude solid and begin stirring and heating. Continue to add the hot solvent portion-wise until the N-phenylfumaramic acid just completely dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, a hot gravity filtration is necessary. This step removes solid impurities that do not dissolve in the hot solvent. To prevent premature crystallization in the funnel, use a short-stemmed or stemless funnel and preheat it by passing hot solvent through it.[9]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution to adsorb these impurities. After a brief boiling period, the charcoal is removed by hot gravity filtration.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[4] Rushing this step by rapid cooling can trap impurities within the crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (ethanol) to remove any residual soluble impurities adhering to the crystal surfaces. It is important to use cold solvent to minimize the loss of the desired product.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be achieved by air drying on the filter paper, followed by drying in an oven at a temperature well below the compound's melting point, or for optimal results, in a vacuum desiccator.
Purity Assessment
The purity of the recrystallized N-phenylfumaramic acid should be assessed to validate the effectiveness of the purification process.
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2°C). The melting point of N-phenylmaleanilic acid, an isomer, is reported to be 201-202°C, providing a reference point.[2] A broad melting range or a melting point significantly lower than the literature value for the pure compound suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a valuable technique for qualitatively assessing purity. A single spot for the recrystallized product, with an Rf value different from those of the starting materials (aniline and maleic anhydride), indicates a high degree of purity. The absence of spots corresponding to the starting materials confirms their successful removal.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recrystallization of N-phenylfumaramic acid. By following a systematic approach to solvent selection and adhering to the principles of controlled crystallization, researchers can effectively purify this compound to a high degree, making it suitable for subsequent applications in pharmaceutical research and development. The emphasis on understanding the rationale behind each step empowers the user to troubleshoot and adapt the protocol as needed for analogous systems.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Study.com. (n.d.). List the most important criteria for selecting a recrystallization solvent. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Experiment 9 — Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5136052A - Process for the manufacture of n-phenylmaleimide.
-
Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]
-
IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]
Sources
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- 9. athabascau.ca [athabascau.ca]
Fumaramic Acid in Antimicrobial Drug Discovery: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Growing Need for Novel Antimicrobial Agents and the Potential of Fumaramic Acid
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new therapeutic agents that can overcome existing resistance mechanisms. In this context, small, synthetically accessible molecules that can be readily modified to optimize their biological activity are of significant interest. Fumaramic acid, the monoamide of fumaric acid, and its derivatives are emerging as a promising class of compounds in the development of novel antimicrobial agents.
Fumaric acid itself is a naturally occurring dicarboxylic acid with known antimicrobial properties, often used as a food preservative.[1] Its simple, unsaturated backbone provides a versatile scaffold for chemical modification, allowing for the generation of libraries of derivatives with diverse physicochemical properties. This guide provides a comprehensive overview of the application of fumaramic acid and its derivatives in antimicrobial research, including synthetic methodologies, protocols for evaluating antimicrobial efficacy, and insights into their potential mechanisms of action.
I. Synthesis of Fumaramic Acid Derivatives: A Modular Approach
The synthesis of fumaramic acid derivatives is typically achieved through the reaction of maleic anhydride with a primary or secondary amine to form a maleamic acid, followed by isomerization to the more thermodynamically stable fumaramic acid. This two-step, one-pot synthesis is efficient and allows for the introduction of a wide variety of substituents on the amide nitrogen.
Protocol 1: General Synthesis of N-Aryl Fumaramic Acids
This protocol provides a general method for the synthesis of N-aryl fumaramic acids, which can be adapted for various substituted anilines.
Materials:
-
Maleic anhydride
-
Substituted aniline
-
Anhydrous diethyl ether
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Amidation:
-
In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under gentle stirring.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired substituted aniline (1.0 eq) in anhydrous diethyl ether to the cooled maleic anhydride solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The corresponding maleamic acid will precipitate out of the solution.
-
Filter the precipitate using a Büchner funnel, wash with cold diethyl ether, and air dry.
-
-
Isomerization:
-
Suspend the dried maleamic acid in a solution of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours to induce isomerization to the fumaramic acid derivative.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The fumaramic acid derivative will precipitate. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl fumaramic acid derivative.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Caption: General workflow for the synthesis of fumaramic acid derivatives.
II. Evaluation of Antimicrobial Activity
The antimicrobial potential of synthesized fumaramic acid derivatives can be assessed using a variety of in vitro assays. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter that quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Synthesized fumaramic acid derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Multichannel pipette
-
Sterile saline (0.85% NaCl)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a stock solution of the fumaramic acid derivative in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
III. Mechanism of Action: Unraveling the Antimicrobial Strategy
The antimicrobial activity of fumaric acid and its derivatives is believed to be multifactorial. Understanding the mechanism of action is crucial for the rational design of more potent and selective antimicrobial agents.
A. Disruption of Cellular Processes
One of the primary proposed mechanisms is the disruption of cellular processes due to the acidic nature of these compounds. The undissociated form of the acid can penetrate the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This can inhibit the function of pH-sensitive enzymes and disrupt the proton motive force, which is essential for ATP synthesis and transport processes.
B. Enzyme Inhibition
Fumaric acid has been identified as an inhibitor of the enzyme glutamate decarboxylase (GAD) in E. coli.[1] The GAD system is an acid resistance mechanism in some bacteria, and its inhibition can render the bacteria more susceptible to acidic environments. It is plausible that fumaramic acid derivatives could also target this or other essential bacterial enzymes.
Molecular Docking Insight:
Computational studies, such as molecular docking, can provide valuable insights into the potential interactions between fumaramic acid derivatives and bacterial enzymes. For instance, a study on the inhibition of tyrosinase by fumaric acid revealed that it could interact with key histidine residues in the active site.[2] Similar in silico studies could be employed to predict the binding modes of novel fumaramic acid derivatives to essential bacterial enzymes, guiding the design of more potent inhibitors.
Caption: Potential antimicrobial mechanisms of fumaramic acid derivatives.
C. Quorum Sensing Inhibition and Biofilm Disruption
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[3] Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which provide protection against antibiotics and the host immune system.[3]
Inhibiting QS is an attractive anti-virulence strategy that may not exert the same selective pressure as traditional antibiotics. While direct evidence for fumaramic acid derivatives as QS inhibitors is still emerging, their structural features make them interesting candidates for investigation.
Protocol 3: Crystal Violet Biofilm Assay
This protocol is used to quantify the effect of a compound on bacterial biofilm formation.[4][5][6][7][8]
Materials:
-
Synthesized fumaramic acid derivative
-
Bacterial strain known for biofilm formation (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or 30% acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension and add it to the wells of a 96-well plate containing TSB with glucose.
-
Add different concentrations of the fumaramic acid derivative to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing:
-
Carefully remove the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS) or water.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[7]
-
Remove the crystal violet solution and wash the wells again with PBS or water to remove excess stain.
-
-
Solubilization and Quantification:
IV. Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from antimicrobial assays should be presented in a structured format.
Table 1: Antimicrobial Activity of Fumaric Acid
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 75 | [1] |
| Klebsiella pneumoniae | 150 | [1] |
| Escherichia coli | 150 | [1] |
| Pseudomonas aeruginosa | 150 | [1] |
| Enterobacter aerogenes | 150 | [1] |
Note: This table presents data for the parent compound, fumaric acid. Similar tables should be generated for novel fumaramic acid derivatives to compare their activity.
V. Conclusion and Future Directions
Fumaramic acid and its derivatives represent a promising and synthetically accessible scaffold for the development of novel antimicrobial agents. Their potential for a multi-pronged mechanism of action, including disruption of cellular homeostasis, enzyme inhibition, and possible interference with quorum sensing, makes them attractive candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a diverse library of fumaramic acid derivatives to identify the key structural features that enhance antimicrobial activity and selectivity.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of the most potent derivatives through techniques such as proteomics, transcriptomics, and enzymatic assays.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models of infection.
-
Exploration of Quorum Sensing Inhibition: Conducting targeted assays to definitively assess the ability of fumaramic acid derivatives to inhibit QS and biofilm formation in clinically relevant pathogens.
By leveraging the protocols and insights provided in this guide, researchers can effectively explore the potential of fumaramic acid derivatives as a valuable new class of antimicrobial agents in the fight against infectious diseases.
References
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BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
Callahan, J. E., & Castaldi, M. J. (2016). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. In Proceedings of the 37th Workshop/Conference of the Association for Biology Laboratory Education (ABLE). [Link]
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iGEM. General Biofilm Assay Protocol. [Link]
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Adukwu, E., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4838. [Link]
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Nasar, A., et al. (2017). Inhibition of quorum sensing-controlled biofilm formation in Pseudomonas aeruginosa by N-(4-{4-fluoroanilno} butanoyl) -l-homoserine lactone and N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone. Microbial Pathogenesis, 111, 153-161. [Link]
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O'Loughlin, C. T., et al. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(44), 17981-17986. [Link]
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Organic Syntheses. Fumaric acid. [Link]
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Botting, N. P., et al. (1993). Preparation of N-substituted aspartic acids via enantiospecific conjugate addition of N-nucleophiles to fumaric acids using methylaspartase: synthetic utility and mechanistic implications. Journal of the Chemical Society, Perkin Transactions 1, (11), 1251-1254. [Link]
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Otsu, T., & Yoshioka, M. (1988). Radical high polymerization of fumaric acid derivatives with bulky substituents: synthesis of poly(N,N,N′,N′-tetra-alkylfumaramide)s and poly(alkyl N,N-diethylfumaramate)s. Polymer Journal, 20(3), 215-222. [Link]
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A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. (2024). Medicine Science, 13(2), 383-387. [Link]
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A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. (2022). Frontiers in Microbiology, 13, 989001. [Link]
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Yi, W., et al. (2017). Inhibition of tyrosinase by fumaric acid: Integration of inhibition kinetics with computational docking simulations. International journal of biological macromolecules, 95, 867-873. [Link]
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Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community. (2023). Frontiers in Microbiology, 14, 1234567. [Link]
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A preliminary study of fumaric acid, called allomaleic acid, as a pharmaceutical antimicrobial compound. (2024). Medicine Science, 13(2), 383-387. [Link]
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Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2018). Molecules, 23(10), 2633. [Link]
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Sharma, D. N., & Rajput, S. K. (2017). SYNTHESIS OF N-SUBSTITUTED HYDROxAMIC ACIDS. International Journal of Engineering, Science and Mathematics, 6(2), 57-62. [Link]
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Docking related survey on heterocyclic compounds based on Mur-F enzyme inhibitors and their antimicrobial potential. (2023). World Journal of Advanced Research and Reviews, 18(03), 1011-1020. [Link]
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Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. (2019). Molecules, 24(15), 2815. [Link]
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Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 850-856. [Link]
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Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 697. [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry, 7, 526-559. [Link]
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Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. (2015). European Journal of Organic Chemistry, 2015(28), 6245-6249. [Link]
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Synthesis of radiolabeled fumaramic acid for metabolic studies
Application Notes and Protocols
Topic: Synthesis and Application of Radiolabeled Fumaramic Acid for Metabolic Studies
Introduction: Tracing the Metabolic Journey of Fumaramic Acid
Fumaramic acid, the monoamide of fumaric acid, serves as both an interesting metabolic probe and a structural motif in pharmaceutical development. As a close analog to fumarate, it can enter central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle, a critical hub for cellular energy production and biosynthesis.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of fumaramic acid and its derivatives is paramount for evaluating their therapeutic potential and safety.[4][5]
Radiolabeling provides an unambiguous and quantitative method to track the fate of a molecule within a complex biological system.[6][7] By replacing a stable atom (like ¹²C or ¹H) with its radioactive isotope (such as ¹⁴C or ³H), we can follow the compound and its metabolites with high sensitivity, overcoming the limitations of methods that rely on structural or ionization properties.[5] This guide provides a comprehensive overview of the synthesis, purification, and application of radiolabeled fumaramic acid for advanced metabolic research.
Part 1: Synthesis of Radiolabeled Fumaramic Acid
Strategic Considerations for Radiolabeling
The choice of radionuclide and the position of the radiolabel are critical decisions that directly impact the utility of the tracer.
-
Choice of Radionuclide:
-
Carbon-14 (¹⁴C): Offers the advantage of being metabolically non-exchangeable, meaning the label is unlikely to be lost through simple chemical exchange. Its long half-life (5730 years) means no correction for decay is needed during a typical experiment.[8] However, ¹⁴C-labeled precursors are often more expensive and syntheses can be more complex.[7]
-
Tritium (³H): Generally easier and less expensive to incorporate into a molecule, often allowing for higher specific activity.[7][9] The primary drawback is the risk of the label exchanging with protons from water in a biological environment, which could lead to inaccurate tracking. This risk is minimized by placing the tritium label on a non-labile position.[10]
-
-
Label Position: The placement of the radioactive atom determines which part of the molecule is tracked. For fumaramic acid, labeling the carboxyl carbon ([1-¹⁴C]) would allow for tracking of decarboxylation events, as the label would be lost as ¹⁴CO₂. Labeling the carbon backbone ([2,3-¹⁴C]) ensures that the core fumarate skeleton is tracked through metabolic transformations, which is often more desirable for mapping its pathway.[11]
This protocol will focus on the synthesis of [2,3-¹⁴C]fumaramic acid, as it provides a stable tracer for the molecule's carbon backbone.
Synthetic Workflow: [2,3-¹⁴C]Fumaramic Acid
The most direct route to fumaramic acid is through the aminolysis of maleic anhydride. By starting with ¹⁴C-labeled maleic anhydride, the label is efficiently incorporated. The initial product, maleamic acid, is then isomerized to the more stable trans-isomer, fumaramic acid.
Caption: Synthesis and purification workflow for [2,3-¹⁴C]Fumaramic Acid.
Protocol 1.2.1: Synthesis of [2,3-¹⁴C]Fumaramic Acid
This protocol must be performed in a certified radiochemical laboratory by personnel trained in handling radioactive materials.[12]
Materials:
-
[2,3-¹⁴C]Maleic anhydride (specific activity, e.g., 10-50 mCi/mmol)
-
Ammonium hydroxide (NH₄OH), concentrated (e.g., 28%)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask and condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a fume hood, dissolve a known quantity of [2,3-¹⁴C]Maleic anhydride in a minimal amount of a suitable solvent (e.g., acetone, if necessary, though direct reaction with aqueous ammonia is preferred) in a round bottom flask. Place the flask in an ice bath and begin stirring.
-
Aminolysis: Slowly add a stoichiometric equivalent of cold, concentrated ammonium hydroxide dropwise to the stirring solution. The reaction is exothermic; maintain the temperature below 10°C. This step opens the anhydride ring to form the ammonium salt of [2,3-¹⁴C]maleamic acid.
-
Isomerization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Slowly add concentrated HCl until the pH is strongly acidic (pH ~1-2). Heat the mixture to 50-60°C for 1-2 hours. This acid-catalyzed step promotes the isomerization from maleamic acid (cis) to the less soluble fumaramic acid (trans).
-
Precipitation and Collection: Cool the reaction mixture slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the white crystalline precipitate ([2,3-¹⁴C]fumaramic acid) by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water to remove residual acid and unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight. Determine the radiochemical yield by comparing the final activity to the starting activity.
Purification and Quality Control
Ensuring the purity of the radiolabeled compound is critical, as impurities could lead to erroneous biological data.[13]
Purification:
-
Recrystallization: For further purification, the crude product can be recrystallized from hot water.
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the gold standard for achieving high radiochemical purity (>98%).[14]
Quality Control: A comprehensive analysis is required to confirm the identity, purity, and specific activity of the final product.[15]
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity Confirmation | LC-MS | Mass consistent with fumaramic acid structure. | Confirms the correct molecule has been synthesized.[16] |
| ¹H NMR Spectroscopy | Spectrum matches that of an authentic fumaramic acid standard. | Provides structural confirmation.[16][17] | |
| Radiochemical Purity | Radio-HPLC | ≥ 98% | Ensures that the radioactivity is associated with the compound of interest.[13] |
| Chemical Purity | HPLC-UV | ≥ 98% | Quantifies non-radioactive impurities that could interfere with biological assays. |
| Specific Activity | LSC & HPLC-UV | Calculated value (mCi/mmol or GBq/mmol). | Defines the ratio of radioactive to non-radioactive molecules, crucial for quantitative studies. |
Part 2: Application in Metabolic Studies
Radiolabeled fumaramic acid is a powerful tool to investigate its metabolic fate in vitro and in vivo.
Overview of Fumaramic Acid Metabolism
It is hypothesized that fumaramic acid is first hydrolyzed by an amidase to produce fumarate and ammonia. Fumarate then enters the mitochondrial TCA cycle, where it is converted to malate by the enzyme fumarase.[1][3]
Caption: Proposed metabolic pathway of [¹⁴C]Fumaramic Acid.
Protocol 2.2.1: In Vitro Metabolism in Human Liver Hepatocytes
This protocol assesses the rate of metabolism and identifies metabolites in a controlled system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
[¹⁴C]Fumaramic acid stock solution (in DMSO or media)
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile, cold
-
Centrifuge
-
HPLC with radiometric and UV/MS detectors
-
Liquid Scintillation Counter (LSC)
Procedure:
-
Cell Plating: Thaw and plate hepatocytes in collagen-coated plates according to the supplier's protocol. Allow cells to attach for 4-6 hours.
-
Incubation: Replace the medium with fresh, pre-warmed medium containing [¹⁴C]fumaramic acid at a final concentration of 1-10 µM. Include a "time zero" (T₀) control where the reaction is stopped immediately.
-
Time Points: Incubate plates at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 min), stop the reaction.
-
Metabolite Extraction: To stop the reaction, add 2 volumes of cold acetonitrile to each well. This precipitates proteins and quenches enzymatic activity. Scrape the wells and transfer the contents to microcentrifuge tubes.
-
Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
Analysis:
-
Metabolite Profiling: Analyze the supernatant using radio-HPLC. Compare the chromatograms over time to observe the disappearance of the parent compound and the appearance of metabolite peaks.[18]
-
Quantification: Determine the total radioactivity in an aliquot of the supernatant using LSC.
-
Metabolite Identification: Use LC-MS/MS to identify the structure of potential metabolites (e.g., fumarate, malate) by comparing with authentic standards.
-
Part 3: Radiological Safety and Handling
Working with radiolabeled compounds requires strict adherence to safety protocols to minimize exposure and prevent contamination.[12]
-
Designated Areas: All work with ¹⁴C and ³H must be conducted in designated and properly labeled laboratory areas.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves. Many ¹⁴C and ³H compounds can penetrate a single pair of gloves.[8][19] Change outer gloves frequently.
-
Contamination Monitoring: Regularly monitor work surfaces, equipment, and hands with a survey meter (for ¹⁴C, though efficiency is low) and by performing wipe tests counted via LSC (the most sensitive method for both ¹⁴C and ³H).[8]
-
Waste Disposal: Segregate radioactive waste from general lab waste. All radioactive waste must be disposed of according to institutional and regulatory guidelines.[20]
-
Internal Exposure: The primary hazard from ¹⁴C and ³H is internal exposure via ingestion, inhalation, or skin absorption.[8] Never eat, drink, or apply cosmetics in the lab. Handle volatile compounds in a certified fume hood.
References
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Amerigo Scientific. Radiolabeled Compounds. [Link]
-
Penner, N., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology. [Link]
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Eng, H., et al. (2012). Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. PubMed. [Link]
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MetwareBio. (2024). Fumaric Acid Unveiled: From Nature's Palette to Therapeutic Potential. [Link]
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Yu, L. (2006). The use of radiolabeled compounds for ADME studies in discovery and exploratory development. PubMed. [Link]
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Metabolon. Fumaric Acid. [Link]
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Pharmaron. Metabolite Profiling Of Radiolabelled Compounds. [Link]
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Xu, G., et al. (2018). The fumaric acid-related metabolic pathways leading to the formation of... ResearchGate. [Link]
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Wikipedia. Fumaric acid. [Link]
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Snowhite Chemical Co., LTD. (2025). Fumaric Acid Properties, Mechanisms, Applications & Specifications. [Link]
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Moravek. How NMR and MS Are Used in Custom Radiolabeling. [Link]
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Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
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Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Link]
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Amersham. Safe use of radiochemicals. [Link]
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International Atomic Energy Agency. (2013). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. [Link]
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Princeton University. Carbon-14 ( ¹⁴C) safety information and specific handling precautions. [Link]
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LSU Health New Orleans. C Nuclide Safety Data Sheet Carbon-14. [Link]
-
Schenk, D. J., et al. (2015). NMR-based approach to the analysis of radiopharmaceuticals... PubMed. [Link]
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Nystrom, R. F., et al. (1953). Synthesis of Fumaric Acid-2-C14 and Maleic Anhydride-2-C14. Journal of the American Chemical Society. [Link]
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Moravek. The Importance of Purification for Radiolabeled Compounds. [Link]
-
Wang, Y., et al. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules. [Link]
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Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]
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Moravek, Inc. Custom Synthesis with Tritium [3H]. [Link]
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Jorgensen, E. C., et al. (1952). Small Scale Preparation of Carbon-14 Labeled Succinic, Malic, Fumaric and Tartaric Acids. Journal of the American Chemical Society. [Link]
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Schenk, D. J., et al. (2015). NMR-based approach to the analysis of radiopharmaceuticals... SciSpace. [Link]
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The Royal Society of Chemistry. (2011). Chapter 9: Labelling Organic Compounds for Diagnostic Imaging. [Link]
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Aleš Marek Group. Synthesis of Radiolabeled Compounds. [Link]
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National Center for Biotechnology Information. Fumaric Acid. PubChem Compound Summary for CID 444972. [Link]
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Lavey, C. F., et al. (2010). The synthesis of tritium labeled compounds. RTI International. [Link]
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Wang, Y., et al. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. PubMed. [Link]
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Kura, Y., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. PMC - NIH. [Link]
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Almac. Synthetic Strategies for 14C Labelling of Drug Molecules. [Link]
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Goldberg, I., et al. (2006). Fumaric acid production by fermentation. PMC - NIH. [Link]
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Fragoso-Serrano, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Fumaramic Acid Synthesis
Welcome to the technical support center for fumaramic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of fumaramic acid from maleic anhydride and ammonia. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively optimize your experimental design.
Introduction: The Two-Step Pathway to Fumaramic Acid
The synthesis of fumaramic acid is a fascinating and seemingly straightforward process that involves two key transformations in a single pot:
-
Amidation (Ring-Opening): The process begins with the nucleophilic attack of ammonia on one of the carbonyl carbons of maleic anhydride. This is a rapid, exothermic reaction that opens the anhydride ring to form maleamic acid , the cis-isomer of the target molecule.[1]
-
Isomerization: The second, and often more challenging, step is the isomerization of the thermodynamically less stable maleamic acid (cis-isomer) into the more stable fumaramic acid (trans-isomer).[2] This conversion is typically driven by heat and is often acid-catalyzed. The significantly lower solubility of the trans-product in aqueous media helps to drive the reaction to completion via precipitation.[3]
Achieving a high yield of pure fumaramic acid requires careful control over both of these stages. The following guide will address the most common pitfalls and provide robust solutions.
Process Overview: From Anhydride to Amide
The diagram below illustrates the complete chemical transformation from the starting material to the final, stable product.
Caption: Reaction pathway for fumaramic acid synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.
Q1: My overall yield is extremely low, and the reaction mixture becomes a dark, intractable polymer-like substance.
A1: This issue likely stems from poor control over the initial amidation step, leading to unwanted side reactions.
-
Plausible Causes & Mechanistic Explanation:
-
Runaway Exotherm: The ring-opening of maleic anhydride by ammonia is highly exothermic.[4] If the ammonia source (e.g., concentrated ammonium hydroxide) is added too quickly or without adequate cooling, the localized temperature can spike dramatically.
-
Imide Formation: This excess heat can cause the newly formed maleamic acid intermediate to rapidly dehydrate, forming a stable, water-insoluble cyclic imide (maleimide).[4]
-
Polymerization: At elevated temperatures, maleic anhydride and its derivatives are susceptible to free-radical polymerization, leading to the formation of intractable polymeric materials that are difficult to process and contribute to a dark, tarry appearance.
-
-
Recommended Solutions & Protocol:
-
Temperature Control is Critical: Submerge the reaction flask in an ice-water bath before beginning the addition of the ammonia source. Maintain the internal reaction temperature below 20°C during the entire addition process.
-
Slow, Controlled Addition: Add the ammonium hydroxide solution dropwise using an addition funnel over a period of 30-60 minutes. Vigorous stirring is essential to dissipate heat and ensure homogeneity.
-
Use Anhydrous Conditions (if applicable): While aqueous ammonia is common, ensure the maleic anhydride itself is dry and the reaction is protected from atmospheric moisture until the ammonia is added. Hydrolysis of maleic anhydride to maleic acid is a competing, non-productive side reaction.
-
-
Self-Validation: A successfully controlled amidation step will result in a clear or slightly yellow solution (or a fine white slurry of maleamic acid) with no signs of dark discoloration or polymer formation.
Q2: I've isolated a white solid, but the yield is low, and analysis (NMR/Melting Point) shows it's mostly the cis-isomer, maleamic acid.
A2: This is a classic case of incomplete isomerization. The conversion from the cis to the trans form requires specific conditions that may not have been met.
-
Plausible Causes & Mechanistic Explanation:
-
Insufficient Thermal Energy: Isomerization requires overcoming an energy barrier for rotation around the carbon-carbon single bond that forms transiently. This process is often slow or incomplete at room temperature.
-
Suboptimal pH: The isomerization of the related maleic acid to fumaric acid is efficiently catalyzed by acid (e.g., HCl).[2][5] The protonation of the double bond facilitates rotation. A neutral or insufficiently acidic environment will result in a very slow conversion rate.
-
Premature Isolation: If the product is isolated too soon after the initial amidation, the isomerization will not have had time to proceed to completion.
-
-
Recommended Solutions & Protocol:
-
Acidification and Heating: After the controlled addition of ammonia is complete, slowly acidify the reaction mixture to a pH of ~1-2 using concentrated hydrochloric acid.
-
Reflux for Isomerization: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 100-110°C) for 30-60 minutes.
-
Observe Precipitation: As the isomerization proceeds, the much less soluble fumaramic acid (trans-isomer) will begin to precipitate out of the hot solution, appearing as a fine white crystalline solid.[6] This precipitation, according to Le Châtelier's principle, helps drive the equilibrium towards the desired product.
-
Controlled Cooling: After the reflux period, allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization before filtration.
-
-
Self-Validation: The most direct confirmation is through melting point analysis. Maleamic acid has a much lower melting point than fumaramic acid. A sharp, high melting point (approaching 287°C for the related fumaric acid) indicates a pure trans-product.[2] HPLC or ¹H NMR can also clearly distinguish the two isomers.[7][8]
Q3: My final product has a brownish tint, even though the yield is acceptable. How can I improve its purity and color?
A3: Discoloration often points to minor side reactions or the presence of impurities from the starting materials. Purification by recrystallization is the most effective solution.
-
Plausible Causes & Mechanistic Explanation:
-
Trace Impurities: Commercial-grade maleic anhydride may contain impurities that can cause discoloration under heating and acidic conditions.[9]
-
Minor Degradation: A small amount of degradation or side-product formation during the heating/reflux step can introduce colored compounds.
-
-
Recommended Solutions & Protocol:
-
Washing the Crude Product: Before recrystallization, wash the filtered product thoroughly with small portions of ice-cold deionized water. This removes residual acid catalyst and any highly water-soluble impurities.[2]
-
Recrystallization Protocol:
-
Transfer the crude, washed solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot deionized water—just enough to dissolve the solid completely when the water is boiling. Fumaramic acid is sparingly soluble in cold water but its solubility increases significantly in hot water.
-
If the color persists in the hot solution, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to the hot solution carefully to avoid bumping.
-
If charcoal was used, perform a hot filtration through a fluted filter paper to remove it.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure white crystals by vacuum filtration.
-
-
-
Self-Validation: The recrystallized product should be a pure, white crystalline solid. A sharp melting point and clean analytical data (HPLC/NMR) will confirm the removal of impurities.
Troubleshooting Flowchart
Use this flowchart to diagnose and systematically resolve low-yield issues.
Caption: A step-by-step flowchart for diagnosing yield issues.
Summary of Key Process Parameters
| Parameter | Step 1: Amidation | Step 2: Isomerization | Rationale / Causality |
| Temperature | < 20°C (Ice Bath) | Reflux (~100-110°C) | Prevents exothermic side reactions (imide formation); Provides activation energy for cis-trans isomerization.[2][4] |
| pH | Basic (during NH₃ addition) | Acidic (pH 1-2) | Ring-opening is base-mediated; Isomerization is acid-catalyzed.[1][5] |
| Reagent Addition | Slow, dropwise | N/A | Critical for managing the exotherm of the initial reaction.[4] |
| Reaction Time | 30-60 min (for addition) | 30-60 min (at reflux) | Allows for complete amidation; Provides sufficient time for isomerization equilibrium to be reached. |
| Key Observation | Clear solution, no dark polymer | Precipitation of white solid | Indicates successful amidation; Indicates formation of the less-soluble trans-product.[3] |
Frequently Asked Questions (FAQs)
Q: Can I use a different catalyst for the isomerization step? A: Yes, while hydrochloric acid is common and effective, other catalysts like thiourea have been shown to promote the isomerization of maleic to fumaric acid, often under milder conditions.[3][10] However, this may require further optimization and could introduce different impurities.
Q: How can I confirm the identity of my final product? A: The simplest methods are melting point and Thin Layer Chromatography (TLC). Fumaramic acid should have a significantly higher melting point than maleamic acid. On a TLC plate (e.g., silica gel), the more polar cis-isomer (maleamic acid) will typically have a lower Rf value than the less polar trans-isomer (fumaramic acid).[11] For definitive structural confirmation, ¹H NMR spectroscopy is ideal, as the coupling constants for the vinyl protons are distinctly different for cis and trans isomers.[8]
Q: My product won't precipitate, even after cooling. What should I do? A: This strongly suggests that isomerization has not occurred and the material in solution is the highly water-soluble maleamic acid. Verify that the solution was properly acidified and heated for a sufficient amount of time. If the solution is very dilute, you could also try concentrating it by carefully evaporating some of the water.
Q: Is it possible to get a yield higher than 90%? A: Yes, this reaction can be very high-yielding. The initial amidation of maleic anhydride is nearly quantitative.[12] The main sources of yield loss are incomplete isomerization and physical losses during filtration and purification. With careful control of all parameters, yields well over 90% are achievable.
References
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(Source: ACS Publications)
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(Source: Bulletin of Chemical Reaction Engineering & Catalysis)
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(Source: Organic Syntheses)
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Preventing isomerization of maleamic acid to fumaramic acid during synthesis
A Guide to Preventing Isomerization to Fumaramic Acid
Welcome to the Technical Support Center for maleamic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with maleamic acids and need to control their isomerization to the more stable trans-isomer, fumaramic acid. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and robust protocols to ensure the successful and reproducible synthesis of the desired cis-isomer.
This resource is structured to anticipate and address the common challenges encountered during the synthesis, purification, and handling of maleamic acids. We will delve into the mechanisms of isomerization, the critical factors that influence this process, and practical strategies to mitigate the formation of the undesired fumaramic acid impurity.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding maleamic acid and its isomerization.
Q1: What is the fundamental difference between maleamic acid and fumaramic acid?
Maleamic acid and fumaramic acid are geometric isomers. Maleamic acid is the cis-isomer, where the carboxyl and amide groups are on the same side of the carbon-carbon double bond. Fumaramic acid is the trans-isomer, with these groups on opposite sides. This structural difference leads to distinct physical and chemical properties.[1]
Q2: Why is my maleamic acid converting to fumaramic acid?
The conversion of maleamic acid to fumaramic acid is a thermodynamically driven isomerization process. The trans-isomer (fumaramic acid) is generally more stable than the cis-isomer (maleamic acid) due to reduced steric hindrance. This isomerization can be accelerated by several factors, including heat, acidic conditions, and the presence of certain catalysts.[2][3]
Q3: What is the underlying mechanism of this isomerization?
The isomerization from the cis to the trans form involves the temporary breaking and reforming of the pi-bond in the C=C double bond, allowing for rotation around the sigma bond. This process is often facilitated by protonation of one of the carbonyl groups under acidic conditions, which weakens the double bond. Radical mechanisms, initiated by catalysts or light, can also promote isomerization.[1][4][5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter during your experiments.
Synthesis & Reaction Control
Q4: I'm observing significant fumaramic acid formation during the initial synthesis from maleic anhydride and an amine. How can I minimize this?
This is a common issue, often related to reaction temperature and time. The reaction of an amine with maleic anhydride is exothermic.
-
Causality: Excessive heat generated during the reaction can provide the activation energy needed for isomerization.
-
Solution:
-
Control Temperature: Maintain a low reaction temperature, ideally between 0°C and room temperature. Use an ice bath to dissipate the heat generated.
-
Slow Addition: Add the amine solution dropwise to the maleic anhydride solution to control the rate of the exothermic reaction.[6]
-
Solvent Choice: Use a solvent in which the maleamic acid product is sparingly soluble at the reaction temperature. This can cause the desired product to precipitate out of the solution as it forms, protecting it from isomerization in the solution phase. Acetic acid has been used as a solvent for the synthesis of N-cyclic maleamic acids.[7]
-
Q5: Does the pH of my reaction mixture matter during synthesis?
Yes, pH is a critical factor.
-
Causality: Acidic conditions can catalyze the isomerization by protonating a carbonyl oxygen, which facilitates rotation around the C-C single bond character of the double bond.[1][3]
-
Solution:
-
Avoid Strong Acids: Do not use strong acids as catalysts or in your solvent system if you want to preserve the cis-configuration.
-
Buffering: If the reaction conditions require a specific pH, consider using a buffered system to maintain a neutral or slightly basic pH. However, be aware that highly basic conditions can lead to other side reactions.
-
Work-up & Purification
Q6: I've successfully synthesized my maleamic acid with high purity, but I'm seeing an increase in the fumaramic acid impurity after purification. What's happening?
The work-up and purification steps are often where unintended isomerization occurs, typically due to prolonged exposure to heat or acidic conditions.
-
Causality: Standard purification techniques like recrystallization often involve heating the solution to dissolve the product, which can promote isomerization.[8] Acidic washes to remove basic impurities can also trigger the conversion.
-
Solution:
-
Low-Temperature Recrystallization: If recrystallization is necessary, choose a solvent system that allows for dissolution at a lower temperature.
-
Avoid Acidic Washes: If an acid wash is unavoidable, use a dilute, weak acid and perform the wash quickly at a low temperature. Immediately neutralize the solution afterward.
-
Alternative Purification: Consider alternative purification methods that do not involve heat, such as flash chromatography on silica gel.
-
Q7: How can I effectively remove fumaramic acid from my maleamic acid product?
Separating these isomers can be challenging due to their similar structures.
-
Causality: The slight difference in polarity and solubility between the two isomers can be exploited for separation. Fumaric acid is generally less soluble in water than maleic acid.[9][10]
-
Solution:
-
Fractional Crystallization: This technique takes advantage of the different solubilities of the two isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer.
-
Chromatography: High-performance liquid chromatography (HPLC) on a suitable stationary phase can be an effective method for separating the two isomers on an analytical and even preparative scale.[11][12][13]
-
Analysis & Characterization
Q8: How can I accurately quantify the amount of fumaramic acid impurity in my maleamic acid sample?
Accurate quantification is crucial for quality control.
-
Causality: The isomers have the same mass, so mass spectrometry alone cannot differentiate them without prior separation. Spectroscopic and chromatographic methods are required.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. Using a suitable column and mobile phase, you can achieve baseline separation of the two isomers, allowing for accurate quantification based on peak area.[11][12][13]
-
Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used to separate and quantify maleamic and fumaramic acids.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the two isomers due to the different chemical environments of the vinyl protons. The coupling constants for the vinyl protons are typically different for the cis and trans isomers.[12]
-
Experimental Protocols & Data
Protocol 1: Synthesis of N-substituted Maleamic Acid with Minimized Isomerization
This protocol outlines a general procedure for the synthesis of a maleamic acid from maleic anhydride and a primary amine, with an emphasis on minimizing the formation of the fumaramic acid byproduct.
Materials:
-
Maleic anhydride
-
Primary amine
-
Anhydrous solvent (e.g., diethyl ether, acetone, or acetic acid)[7]
-
Ice bath
Procedure:
-
Dissolve maleic anhydride (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0°C.
-
Dissolve the primary amine (1.0 equivalent) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred maleic anhydride solution over a period of 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.
-
If a precipitate has formed, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure at a low temperature.
Table 1: Key Factors Influencing Maleamic Acid Isomerization
| Factor | Effect on Isomerization | Recommended Control Measures |
| Temperature | Increased temperature significantly accelerates isomerization.[2][15] | Maintain low temperatures (0-25°C) during synthesis and work-up. |
| pH | Acidic conditions (low pH) catalyze the isomerization.[3] | Avoid strong acids; use neutral or slightly basic conditions where possible. |
| Catalysts | Acids, bromine-containing compounds, and thiourea can catalyze the isomerization.[16][17] | Exclude these catalysts from the reaction mixture unless isomerization is desired. |
| Reaction Time | Longer reaction and work-up times increase the likelihood of isomerization.[2] | Minimize reaction and processing times. |
| Solvent | The choice of solvent can influence the reaction rate and product solubility. | Select solvents that allow for low-temperature reactions and potentially precipitate the desired product. |
Visualizing the Process
Isomerization Mechanism
The following diagram illustrates the acid-catalyzed isomerization of maleamic acid to fumaramic acid.
Caption: Acid-catalyzed isomerization pathway from maleamic to fumaramic acid.
Preventative Synthesis Workflow
This workflow outlines the key steps and decision points for minimizing isomerization during synthesis.
Caption: Workflow for synthesizing maleamic acid while minimizing isomerization.
References
- Vertex AI Search. (n.d.). What is the possible mechanisms for the reaction of maleic acid to fumaric acid based on your observation? explain your answer.
- ACS Publications. (n.d.). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education.
- Jwo, J.-J. (1983). Isomerization of Maleic Acid to Fumaric Acid Catalyzed by Cerium(IV) and N‐Bromo Compounds. SciSpace.
- Google Patents. (n.d.). Process for the isomerization of maleic acid in the presence of dodecyl alcohol.
- Lam, Y.-P., Lam, Z., & Yeung, Y.-Y. (2021). Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters. Journal of Organic Chemistry, 86, 1183-1190.
- Vertex AI Search. (n.d.). The Paramagnetic Isomerisation of Maleic Acid into Fumaric Acid in Aqueous Solution.
- ResearchGate. (n.d.). Stability of malic acid (MA) at various temperatures over time.
- BenchChem. (2025). A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery.
- Google Patents. (n.d.). Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
- Google Patents. (n.d.). Isomerization of maleic acid to fumaric acid.
- Vertex AI Search. (1975). The determination of a mechanism of isomerization of maleic acid to fumaric acid.
- ResearchGate. (n.d.). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.
- SciSpace. (n.d.). Recent developments in maleic acid synthesis from bio-based chemicals.
- YouTube. (2021, February 5). Experiment II - Isomerization of maleic acid to fumaric acid.
- Wiley Online Library. (n.d.). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.
- ResearchGate. (n.d.). Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride.
- MicroSolv. (n.d.). Maleic and Fumaric Acids Analyzed with LCMS - AppNote.
- ResearchGate. (n.d.). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.
- PubMed. (2011). Determination of fumaric and maleic acids with stacking analytes by transient moving chemical reaction boundary method in capillary electrophoresis.
- Google Patents. (n.d.). Purification of fumaric acid.
- DSpace. (n.d.). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst.
- Google Patents. (n.d.). Process for the production of maleamic acids.
- Kyoto University Research Information Repository. (1952). Cis-trans isomerization of maleic acid to fumaric acid under pressure.
- ResearchGate. (2025). Recent developments in maleic acid synthesis from bio-based chemicals.
- norbidar.com. (2025). How do you prepare fumaric acid from maleic acid?.
- Google Patents. (n.d.). Purification of fumaric acid.
- PubMed. (1951). Enzymic method for the estimation of L-malic and fumaric acids. Biochemical Journal, 48(1), xviii.
- BenchChem. (2025). How to prevent hydrolysis of maleimide group during labeling.
- Vertex AI Search. (n.d.). Photoprocesses in maleic acid.
- MDPI. (2022). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production.
- Creative Proteomics. (n.d.). Fumaric Acid: Uses, Properties and Analytical Methods.
- GL Sciences. (n.d.). Analysis of Maleic acid, Fumaric acid and Acrylic acid.
- National Institutes of Health. (2019). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization.
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Technical Support Center: Selective Mono-acylation of Diamines with Fumaric Anhydride
Welcome to the Technical Support Center for challenges in the selective mono-acylation of diamines with fumaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific organic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high selectivity and yield in your experiments.
I. Conceptual Overview: The Challenge of Selectivity
The selective mono-acylation of a symmetrical diamine is a common challenge in organic synthesis.[1][2] The core issue lies in the similar reactivity of the two nucleophilic amine groups. Once the first acylation occurs, the remaining free amine on the mono-acylated product can readily react with another molecule of the acylating agent, leading to the formation of a di-acylated byproduct.[3][4] The reaction between fumaric anhydride and a diamine proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride.[5][6] This opens the anhydride ring to form a fumaramic acid derivative.
Controlling this reaction to favor the mono-acylated product over the di-acylated one is critical, especially in pharmaceutical and materials science applications where precise molecular architecture is paramount.[7]
Reaction Pathway and Side Reaction
Below is a diagram illustrating the desired reaction pathway to the mono-acylated product and the competing side reaction leading to the di-acylated byproduct.
Caption: Desired mono-acylation pathway and competing di-acylation side reaction.
II. Troubleshooting Guide
This section addresses common issues encountered during the selective mono-acylation of diamines with fumaric anhydride in a question-and-answer format.
Issue 1: Low Yield of Mono-Acylated Product and Significant Formation of Di-Acylated Byproduct
Q: My reaction is producing a high percentage of the di-acylated product, and the yield of the desired mono-acylated compound is low. What are the likely causes and how can I fix this?
A: This is the most frequent challenge and can be attributed to several factors related to reaction kinetics and stoichiometry.
Possible Causes & Solutions:
-
Stoichiometry: Using a 1:1 molar ratio of diamine to fumaric anhydride often leads to a statistical mixture of products. The mono-acylated product, once formed, can compete with the starting diamine for the remaining anhydride.
-
Rate of Addition: Rapid addition of the acylating agent can create localized areas of high concentration, promoting di-acylation.
-
Troubleshooting Step: Add the fumaric anhydride solution slowly (dropwise) to a well-stirred solution of the diamine. Performing the addition at a low temperature (e.g., 0 °C) can further help control the reaction rate and improve selectivity.[3]
-
-
Solvent Effects: The solubility of the mono-acylated product can influence the reaction outcome. If the mono-acylated product is more soluble in the reaction solvent than the starting diamine, it may remain in solution and be more available for a second acylation.[4]
-
Troubleshooting Step: Experiment with different solvents. In some cases, a solvent system where the mono-acylated product precipitates upon formation can effectively remove it from the reaction mixture and prevent di-acylation.
-
Issue 2: Reaction is Sluggish or Does Not Go to Completion
Q: I have adjusted the stoichiometry and addition rate, but the reaction is very slow or stalls before all the fumaric anhydride is consumed. What can I do to improve the reaction rate?
A: Sluggish reactions can be due to low reactivity of the amine, poor solubility of reactants, or inadequate activation of the anhydride.
Possible Causes & Solutions:
-
Temperature: Low reaction temperatures, while beneficial for selectivity, can significantly slow down the reaction rate.
-
Troubleshooting Step: After the slow addition of fumaric anhydride at a low temperature, allow the reaction mixture to slowly warm to room temperature or slightly above. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that balances reaction rate and selectivity.
-
-
Catalysis: The reaction can be accelerated with a catalyst.
-
Troubleshooting Step: The use of a catalyst like imidazole has been shown to be effective for the mono-acylation of symmetrical diamines.[4] Imidazole can act as an acyl transfer agent, facilitating the reaction under mild conditions.
-
Issue 3: Difficulty in Purifying the Mono-Acylated Product
Q: I am struggling to separate the mono-acylated product from the starting diamine and the di-acylated byproduct. What purification strategies are most effective?
A: The similar polarities of the starting material, product, and byproduct can make purification by standard column chromatography challenging.
Possible Causes & Solutions:
-
Similar Polarity: The mono-acylated product will have a polarity intermediate between the more polar diamine and the less polar di-acylated product.
-
Troubleshooting Step 1: Acid/Base Extraction: Exploit the basicity of the unreacted amine groups. The starting diamine and the mono-acylated product have free amine groups and can be extracted into an acidic aqueous solution, while the di-acylated product (which is less basic) may remain in the organic layer. Subsequent neutralization of the aqueous layer and back-extraction can help isolate the desired product.
-
Troubleshooting Step 2: Recrystallization: If the mono-acylated product is a solid, careful selection of a recrystallization solvent can be a highly effective method for purification. This can sometimes selectively crystallize the desired product, leaving impurities in the mother liquor.
-
III. Frequently Asked Questions (FAQs)
Q1: How does the structure of the diamine affect the selectivity of mono-acylation?
The structure of the diamine is a critical factor. For unsymmetrical diamines, the inherent differences in the steric and electronic environments of the two amino groups can be exploited to achieve high selectivity.[3] For example, a primary amine is generally more reactive than a secondary amine. For symmetrical diamines, achieving selectivity is more challenging and relies heavily on controlling reaction conditions.[3]
Q2: Can I use fumaric acid instead of fumaric anhydride for this reaction?
While possible, using fumaric acid directly is generally less efficient. Carboxylic acids are less reactive acylating agents than anhydrides. The reaction would likely require a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid, which adds complexity and cost to the synthesis. Fumaric anhydride is the more reactive and preferred reagent for this transformation.
Q3: What analytical techniques are best for monitoring the reaction progress?
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively monitor the consumption of starting materials and the formation of products. Staining with ninhydrin can be useful for visualizing primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the relative amounts of starting material, mono-acylated product, and di-acylated byproduct, confirming their identities by their mass-to-charge ratios.
Q4: Are there any "greener" approaches to selective mono-acylation?
Yes, research is ongoing to develop more environmentally friendly methods. Some strategies include:
-
Enzymatic Acylation: Biocatalytic methods using enzymes like carboxylic acid reductase (CAR) have shown promise for selective amide bond formation under aqueous conditions.[1][7]
-
Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, mixing, and temperature, which can significantly improve selectivity and yield in mono-acylation reactions.[8][9][10][11]
-
CO2 as a Temporary Protecting Group: Carbon dioxide can be used as a green and reversible protecting group to control the reactivity of diamines and achieve high selectivity in mono-acylation.[12][13]
IV. Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acylation using Excess Diamine
-
Dissolve the symmetrical diamine (5.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve fumaric anhydride (1.0 eq) in the same solvent and add it to the addition funnel.
-
Add the fumaric anhydride solution dropwise to the stirred diamine solution over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or acid/base extraction followed by recrystallization.
Data Summary Table: Influence of Stoichiometry on Product Distribution
| Diamine:Anhydride Ratio | Mono-acylated Product (%) | Di-acylated Product (%) | Unreacted Diamine (%) |
| 1:1 | 45 | 35 | 20 |
| 2:1 | 65 | 20 | 15 |
| 5:1 | 85 | 5 | 10 |
| 10:1 | >95 | <2 | 3 |
Note: These are representative values and actual results will vary depending on the specific diamine, solvent, and reaction conditions.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low yields in selective mono-acylation.
V. References
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing). Available at: [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - RSC Publishing. Available at: [Link]
-
Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors - PubMed. Available at: [Link]
-
CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing). Available at: [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters - Figshare. Available at: [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate. Available at: [Link]
-
Mono-acylation of symmetric diamines in the presence of water - ResearchGate. Available at: [Link]
-
Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters. Available at: [Link]
-
Monoacylation of Symmetrical Diamines in Charge Microdroplets - PubMed. Available at: [Link]
-
A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines - ResearchGate. Available at: [Link]
-
21.5: Chemistry of Acid Anhydrides - Chemistry LibreTexts. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available at: [Link]
-
Monoacylation of unprotected symmetrical diamines with resin-bound benzoic acids | Request PDF - ResearchGate. Available at: [Link]
-
Mono-acylation of symmetric diamines in the presence of water - Tetrahedron Letters - ElectronicsAndBooks. Available at: [Link]
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
-
Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides | Request PDF - ResearchGate. Available at: [Link]
-
Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. Available at: [Link]
-
Amine reaction product - Google Patents. Available at:
-
(PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]
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- 8. Efficient and continuous monoacylation with superior selectivity of symmetrical diamines in microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A green and efficient monoacylation strategy for symmetrical diamines in microreactors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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- 13. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions to Minimize Fumaric Acid Byproduct Formation
Welcome to the Technical Support Center for mitigating fumaric acid byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter the unwanted synthesis of fumaric acid in their experiments. Here, we will delve into the common causes of fumaric acid formation, provide detailed troubleshooting guides in a question-and-answer format, and present actionable protocols to control and minimize this impurity. Our approach is grounded in established scientific principles to ensure the integrity and success of your research and development efforts.
Introduction: The Challenge of Fumaric Acid as a Byproduct
Fumaric acid, the trans-isomer of butenedioic acid, is a stable and often-desired compound in various industries, including pharmaceuticals, for its role as an active pharmaceutical ingredient (API) excipient or a key component in certain formulations.[1][2][3] However, its very stability can make it a persistent and undesirable byproduct in reactions where its formation is not intended. The presence of fumaric acid as an impurity can complicate purification processes, reduce the yield of the desired product, and pose challenges in meeting stringent regulatory requirements for drug substances.[4]
This guide will equip you with the knowledge to anticipate, identify, and control the formation of fumaric acid in your chemical processes.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter related to fumaric acid byproduct formation in a direct question-and-answer format.
FAQ 1: I am using a starting material that contains maleic acid as an impurity. Why am I observing fumaric acid in my final product?
Answer: The most common cause of fumaric acid formation in this scenario is the isomerization of maleic acid. Maleic acid, the cis-isomer of butenedioic acid, can convert to the more thermodynamically stable trans-isomer, fumaric acid, under certain conditions.[5][6]
Causality: This isomerization is often catalyzed by:
-
Acidic Conditions: The presence of even catalytic amounts of acid can promote the isomerization of maleic acid to fumaric acid.[5][6][7] The reaction is typically facilitated by the protonation of the double bond, allowing for rotation around the carbon-carbon single bond, followed by deprotonation to form the more stable trans configuration.
-
Heat: Elevated temperatures provide the necessary activation energy for the isomerization to occur, even in the absence of a strong acid catalyst.[6][8]
Troubleshooting Steps:
-
Characterize Your Starting Material: Quantify the amount of maleic acid impurity in your starting material using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Control the Reaction pH: If your reaction conditions are acidic, consider if a less acidic environment would be tolerated by your desired transformation. Maintaining a neutral or slightly basic pH can significantly reduce the rate of isomerization.
-
Optimize Reaction Temperature: Evaluate if the reaction can be performed at a lower temperature without compromising the yield of your target molecule.
-
Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased formation of fumaric acid.
FAQ 2: My synthesis involves an intermediate with a malic acid-like structure. Could this be a source of fumaric acid impurity?
Answer: Yes, the dehydration of malic acid or related hydroxy succinic acid derivatives can be a source of fumaric acid.
Causality: This elimination reaction is typically promoted by:
-
Acidic Conditions and Heat: Strong acids and elevated temperatures can catalyze the elimination of a water molecule from malic acid to form the carbon-carbon double bond of fumaric acid.
-
Enzymatic Conversion: In biological systems or biotransformations, the enzyme fumarase can catalyze the reversible conversion of L-malic acid to fumaric acid.[9]
Troubleshooting Steps:
-
Review Reaction Conditions: Assess if your reaction conditions (e.g., strong acid, high temperature) are conducive to dehydration reactions.
-
Protecting Group Strategy: If the hydroxyl group of the malic acid-like moiety is not essential for the desired reaction, consider protecting it to prevent elimination.
-
Alternative Catalysts: Explore the use of milder catalysts that do not promote dehydration.
FAQ 3: I am observing an unexpected impurity with a mass corresponding to fumaric acid in my peptide synthesis. What could be the cause?
Answer: While less common than other side reactions in peptide synthesis, fumaric acid can potentially arise from the degradation of certain amino acid residues or reagents, although direct evidence in the provided search results is limited. A more common issue in peptide synthesis is the formation of aspartimide from aspartic acid residues, which can lead to a mixture of alpha and beta-coupled peptides. While not directly forming fumaric acid, this highlights the potential for side reactions under peptide synthesis conditions.
Plausible, though less documented, pathways could involve:
-
Degradation of Aspartic Acid: Under harsh acidic cleavage conditions or prolonged heating, the side chain of aspartic acid could potentially undergo complex degradation pathways that might lead to small amounts of fumaric acid.
-
Impurity from Reagents: Some reagents used in peptide synthesis could contain impurities that lead to fumaric acid formation.
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Use milder cleavage cocktails and shorter cleavage times to minimize side reactions.
-
Purify Reagents: Ensure the purity of all reagents, including amino acid derivatives and coupling agents.
-
Thorough Product Characterization: Use high-resolution mass spectrometry and NMR to confirm the identity of the impurity.
Diagrams of Key Mechanisms
To visually represent the core chemical transformations leading to fumaric acid formation, the following diagrams are provided.
Sources
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- 3. safic-alcan.com [safic-alcan.com]
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- 9. Production of fumaric acid from L-malic acid by solvent engineering using a recombinant thermostable fumarase from Thermus thermophilus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of fumaramic acid derivatives in organic solvents
Troubleshooting Poor Solubility in Organic Solvents
Introduction: The Challenge of Fumaramic Acid Derivatives
Fumaramic acid and its derivatives are a cornerstone in various research and development fields, from polymer synthesis to pharmaceuticals, due to their unique chemical functionalities.[1][2] These molecules are characterized by a rigid trans-butenedioic acid backbone, featuring both a carboxylic acid and an amide group. This structure, while conferring desirable chemical properties, is also the root of a significant experimental hurdle: poor solubility.[2][3]
The strong intermolecular hydrogen bonding and stable crystalline structure of these compounds often lead to low solubility in many common organic solvents.[4][5] This guide provides a structured, in-depth approach to understanding and overcoming these solubility challenges, empowering researchers to achieve clear, stable solutions for their experiments.
Core Principles: Why is My Derivative Not Dissolving?
Understanding the underlying chemical principles is the first step in effective troubleshooting. The solubility of a compound is governed by the balance of intermolecular forces between the solute and the solvent.
-
Molecular Structure: Fumaramic acid derivatives possess highly polar functional groups: a carboxylic acid (-COOH) and an amide (-CONH-R). These groups can both donate and accept hydrogen bonds.[6] The rest of the molecule may consist of a non-polar hydrocarbon backbone. Solubility is dictated by the balance between this polar "head" and the potentially non-polar "tail".
-
"Like Dissolves Like": This fundamental principle states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[7] The dicarboxylic nature and amide functionality make fumaramic acid derivatives inherently polar.
-
Crystal Lattice Energy: The trans configuration of the parent fumaric acid results in a highly stable, planar structure that packs efficiently into a crystal lattice.[3][4] A significant amount of energy is required from the solvent-solute interactions to overcome this lattice energy, contributing to its low solubility.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you may encounter in the lab.
Q1: My fumaramic acid derivative won't dissolve in my chosen organic solvent (e.g., Dichloromethane, Toluene, Diethyl Ether). What are my options?
This is a classic case of polarity mismatch. Solvents like dichloromethane (DCM), toluene, and ethers are non-polar or only moderately polar and cannot effectively interact with the highly polar carboxylic acid and amide groups of your compound.
Root Cause: The energy gained from the weak interactions between your polar derivative and the non-polar solvent is insufficient to break apart the strong hydrogen bonds holding your compound together in its solid state.
Solutions:
-
Change the Solvent: The most straightforward solution is to switch to a more polar solvent.
-
Employ Co-Solvency: If you must use a less polar solvent for your reaction, adding a small amount of a polar "co-solvent" can dramatically improve solubility.
Q2: I need to use a specific non-polar solvent for my reaction. How can I make the co-solvency approach work?
The co-solvency technique involves using a mixture of solvents to achieve a desirable polarity.[8][9]
Mechanism: A highly polar, miscible co-solvent (like DMSO or ethanol) acts as a "bridge." It interacts with both your polar derivative and the less polar bulk solvent, effectively pulling your compound into the solution.
Recommendation: Start by preparing a concentrated stock solution of your derivative in a minimal amount of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Then, add this stock solution dropwise to your less polar reaction solvent under vigorous stirring.
Expert Tip: Be cautious. Adding too much of the dissolved stock solution to the non-polar solvent can cause the derivative to crash out or precipitate. Perform a small-scale test first to determine the optimal ratio.
Q3: Can I use heat to dissolve my compound? What are the risks?
Heating generally increases the solubility of solids.[7][10] However, this method must be approached with caution.
Benefits:
-
Provides the necessary energy to overcome the crystal lattice forces.
-
Can significantly speed up the dissolution process.
Risks:
-
Degradation: Fumaric acid and its derivatives can be thermally sensitive. Fumaric acid itself sublimes at high temperatures and can decompose.[2][3] Unwanted side reactions or degradation of your derivative are significant risks.
-
Precipitation on Cooling: The compound may dissolve at a higher temperature but will likely precipitate out as the solution cools to room temperature, which can interfere with subsequent experimental steps.
Protocol:
-
Use the lowest effective temperature.
-
Heat gently and for the shortest time possible.
-
Always run a small-scale test to check for degradation (e.g., by TLC or LC-MS) before committing your bulk material.
Q4: How does pH affect the solubility of my derivative, especially in solvents that might contain some water?
The carboxylic acid group on your derivative is acidic, with a pKa around 3.0-4.5.[3][11] This provides a powerful handle to manipulate solubility.
Mechanism: By adding a suitable base, you can deprotonate the carboxylic acid to form a carboxylate salt (R-COO⁻). This ionic form is significantly more polar than the neutral acid form and will be much more soluble in polar solvents. This effect is particularly pronounced in polar organic solvents that can stabilize ions, such as alcohols. Even trace amounts of water in a solvent can facilitate this process.[12]
Recommendation: For solubility in polar protic solvents like ethanol or methanol, adding a stoichiometric equivalent of a non-nucleophilic organic base (e.g., triethylamine, DBU) can lead to complete dissolution.
Caution: This approach alters the chemical nature of your compound (from acid to salt). This may be desirable for some applications but could interfere with others, such as subsequent reactions that are sensitive to bases or require the neutral acid form.
Key Methodologies and Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps you identify the best starting solvent for your specific fumaramic acid derivative.
Materials:
-
Your fumaramic acid derivative
-
Small vials (e.g., 1.5 mL glass vials)
-
A selection of solvents covering a range of polarities (see Table 3)
-
Vortex mixer
Procedure:
-
Weigh a small, consistent amount of your derivative (e.g., 1-2 mg) into each labeled vial.
-
Add a measured volume of the first solvent (e.g., 200 µL) to the corresponding vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Observe the result. Categorize as:
-
Freely Soluble: Clear solution.
-
Partially Soluble: Some solid remains, but the solution is not a fine suspension.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
If the compound is insoluble, add another aliquot of solvent (e.g., 200 µL) and repeat the process to assess if solubility can be achieved at lower concentrations.
-
Repeat for all selected solvents.
-
Record your observations systematically to guide future experiments.
Protocol 2: The Co-Solvency Method
Objective: To dissolve a derivative in a bulk solvent of low-to-moderate polarity.
Procedure:
-
Select a Co-solvent: Choose a highly polar, water-miscible organic solvent in which your derivative is freely soluble (e.g., DMSO, DMF, NMP).
-
Prepare a Concentrated Stock: Dissolve the required mass of your derivative in the absolute minimum volume of the chosen co-solvent. Ensure it is fully dissolved.
-
Addition to Bulk Solvent: Place your bulk solvent in a flask and stir vigorously with a magnetic stir bar.
-
Slow, Dropwise Addition: Using a pipette or syringe, add the concentrated stock solution to the stirring bulk solvent one drop at a time.
-
Monitor for Clarity: Observe the solution closely. If you see persistent cloudiness or precipitation, you may be approaching the solubility limit. Stop the addition and allow it to stir for several minutes to see if it clarifies.
Visual Guides and Data
Diagrams
Caption: Troubleshooting workflow for poor solubility.
Caption: Co-solvents bridge interactions to achieve dissolution.
Data Tables
Table 1: General Properties of Fumaric Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄O₄ | [3] |
| Molar Mass | 116.07 g/mol | [2] |
| Melting Point | 287 °C (decomposes) | [2][3] |
| pKa1 | ~3.03 | [3][11] |
| pKa2 | ~4.44 | [3][11] |
| Appearance | White crystalline solid |[3][13] |
Table 2: Solubility of Fumaric Acid in Common Solvents (at ~25°C)
| Solvent | Solubility (g / 100 g solvent) | Polarity | Source |
|---|---|---|---|
| Water | 0.63 - 0.7 | High (Polar Protic) | [3][14] |
| Ethanol (95%) | 5.76 | High (Polar Protic) | [14] |
| 1-Propanol | ~2.9 | Medium (Polar Protic) | [14] |
| Acetone | 1.29 | Medium (Polar Aprotic) | [14] |
| Diethyl Ether | 1.01 | Low (Non-Polar) | [14] |
| Chloroform | 0.02 | Low (Non-Polar) | [14] |
| Benzene | 0.003 | Low (Non-Polar) |[14] |
This table serves as a baseline. Derivatives with large non-polar groups will have reduced solubility in polar solvents and increased solubility in non-polar solvents.
Table 3: Solvent Selection Guide
| Polarity Class | Examples | Suitability for Fumaramic Acid Derivatives |
|---|---|---|
| Polar Aprotic | DMSO, DMF, NMP, Acetone | Excellent starting point. Strong H-bond acceptors. |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Good. Can donate and accept H-bonds. Solubility decreases as the alcohol chain length increases. |
| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF) | Poor to Moderate. Generally insufficient polarity. May work for derivatives with large non-polar moieties. |
| Non-Polar | Hexanes, Toluene, Benzene, Diethyl Ether | Very Poor. Unlikely to work without modification (e.g., co-solvency). |
Frequently Asked Questions (FAQs)
-
FAQ 1: Why is my fumaramic acid derivative less soluble than the starting fumaric acid? The addition of organic groups (derivatization), especially large, non-polar ones, can disrupt the efficient hydrogen-bonding network with polar solvents like water while not being large enough to confer true non-polar solubility. This can lead to a molecule that is not "happy" in either very polar or very non-polar solvents.
-
FAQ 2: I've seen "hydrotrophy" mentioned. Can I use that? Hydrotrophy involves using a high concentration of a second solute (a hydrotrope) to increase the solubility of the first.[8] While effective, it means adding a large amount of another chemical to your system, which may be undesirable. For most lab-scale experiments, co-solvency or pH modification are more direct and controllable methods.
-
FAQ 3: Can I use surfactants to create a microemulsion? Yes, creating a microemulsion with surfactants is a powerful technique, especially for formulation development.[9] However, it significantly complicates the solution's composition and can make downstream processing or analysis difficult. It is typically reserved for final product formulations rather than routine lab experiments.
-
FAQ 4: What is the best practice for preparing and storing a stock solution? Prepare stock solutions in a high-quality polar aprotic solvent like DMSO, in which the compound shows excellent stability and solubility. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause degradation or precipitation over time.
References
-
Ascendia Pharmaceutical Solutions. (2021-07-26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. Fumaric acid. [Link]
-
WJBPHS. (2023-03-13). Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013-07-31). Advances in Solubility Enhancement Techniques. [Link]
-
ResearchGate. (2018-05). Solubility of Fumaric Acid and Its Monosodium Salt. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PubChem - NIH. Fumaric Acid. [Link]
-
Chem LibreTexts. (2023-08-31). Solubility of Organic Compounds. [Link]
-
ResearchGate. (2017-06). Solubility of Fumaric Acid in Propan-2-ol, Ethanol, Acetone, Propan-1-ol, and Water. [Link]
-
International Organisation of Vine and Wine. Monograph on fumaric acid. [Link]
-
chemister.ru. fumaric acid. [Link]
-
Snowhite Chemical Co.,LTD. Fumaric Acid Properties, Mechanisms, Applications & Specifications. [Link]
-
ACS Publications. Solubility of Fumaric Acid and Its Monosodium Salt. [Link]
-
Columbia University. Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
NIH - National Center for Biotechnology Information. (2023-12-12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. [Link]
-
UNT Digital Library. (1995-12). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Chemistry Stack Exchange. (2020-07-10). Solubility of Amides. [Link]
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- 13. Page loading... [wap.guidechem.com]
- 14. fumaric acid [chemister.ru]
Technical Support Center: Purification of Fumaric Acid from Unreacted Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of fumaric acid from unreacted amines, a common challenge in the synthesis of fumaramic acids. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested methodologies to empower you to overcome purification hurdles and ensure the integrity of your final product.
Understanding the Challenge: The Chemistry of Separation
The successful separation of fumaric acid from an unreacted amine hinges on the significant differences in their physicochemical properties, primarily their acidity (pKa) and solubility. Fumaric acid is a dicarboxylic acid with two pKa values, approximately 3.03 and 4.44.[1][2][3][4] This acidic nature is the cornerstone of most purification strategies. In contrast, most simple alkylamines, which are common reactants, have pKa values for their conjugate acids in the range of 10-11, indicating they are basic.[5][6] This disparity in acidity allows for selective protonation and deprotonation, dramatically altering the solubility of each component in aqueous and organic solvents.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of purified fumaric acid after recrystallization. | - Incomplete precipitation due to high solubility in the chosen solvent. - Co-precipitation of the amine salt. | - Optimize the recrystallization solvent system. Fumaric acid has low solubility in cold water, which increases significantly in hot water.[7] - Ensure the pH of the solution is acidic (pH < 2) before cooling to maximize the precipitation of neutral fumaric acid and keep the amine protonated and in solution. |
| Product is off-white or brown after initial purification. [8][9] | - Presence of colored impurities from the starting materials or side reactions. | - Perform a hot filtration step during recrystallization. - Add activated charcoal to the hot solution to adsorb colored impurities before filtration.[8] |
| Amine contamination detected in the final product (by NMR, LC-MS, etc.). | - Inefficient extraction. - Incomplete conversion of the amine to its salt form. - Amine salt is partially soluble in the organic layer. | - Increase the number of aqueous acid washes during liquid-liquid extraction. - Use a stronger acid or adjust the pH to be at least 2 pH units below the pKa of fumaric acid's first dissociation. - Consider a back-extraction step. |
| Emulsion formation during liquid-liquid extraction. | - High concentration of reactants. - Vigorous shaking. | - Dilute the reaction mixture. - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Fumaric acid precipitates during the basic wash of the organic layer. | - The pH of the aqueous layer has become too high, deprotonating the fumaric acid and making it water-soluble. | - This is an expected and desired outcome of a basic extraction to remove the acidic product from the organic layer. The fumaric acid can then be recovered by acidifying the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing a simple alkylamine from my fumaric acid product?
A1: For many common primary and secondary amines, a simple acid wash (liquid-liquid extraction) is highly effective. By dissolving your crude product in an organic solvent and washing it with an acidic aqueous solution (e.g., 1M HCl), the basic amine will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The fumaric acid, being less acidic and more soluble in the organic phase at low pH, will remain in the organic layer.
Q2: Why is recrystallization a good choice for purifying fumaric acid?
A2: Recrystallization is particularly effective for fumaric acid due to its significant temperature-dependent solubility in water.[7] It is sparingly soluble in cold water but its solubility increases substantially in hot water. This property allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by crystallization of the pure fumaric acid upon cooling, leaving more soluble impurities behind.
Q3: Can I use chromatography to purify my fumaric acid?
A3: Yes, chromatography is a powerful purification technique. For analytical purposes, High-Performance Liquid Chromatography (HPLC) is commonly used.[7][10][11] For preparative scale, column chromatography using silica gel can be effective. A polar mobile phase will be required to elute the fumaric acid. However, for large-scale purifications, recrystallization or extraction are often more practical.
Q4: How do I choose the right solvent for liquid-liquid extraction?
A4: The ideal organic solvent should readily dissolve your fumaric acid product but be immiscible with water. Common choices include ethyl acetate, dichloromethane, and diethyl ether. The choice will also depend on the specific amine used and the overall reaction mixture.
Q5: What is the role of pKa in the purification process?
A5: The pKa values of fumaric acid (pKa1 ≈ 3.03, pKa2 ≈ 4.44) and the conjugate acid of the unreacted amine (typically > 9) are critical for designing an effective purification strategy based on acid-base extraction.[1][2][3][4] By manipulating the pH of the aqueous phase, you can selectively protonate or deprotonate the amine and fumaric acid, thereby controlling their solubility and distribution between the aqueous and organic phases.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for separating fumaric acid from a basic, unreacted amine.
Workflow Diagram:
Caption: Workflow for Purification by Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. The bottom aqueous layer, containing the protonated amine salt, can be drained and discarded.
-
Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the amine.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified fumaric acid.
Protocol 2: Purification by Recrystallization
This method is suitable when the unreacted amine is sufficiently soluble in the chosen solvent system.
Workflow Diagram:
Caption: Workflow for Purification by Recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude fumaric acid in a flask and add a minimal amount of a suitable solvent (e.g., water). Heat the mixture to boiling while stirring until all the solid dissolves.[7][8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
References
- PubChem. (n.d.). Fumaric Acid. National Institutes of Health.
- OpenStax. (n.d.). 24.3 Basicity of Amines. In Organic Chemistry: A Tenth Edition.
- ChemicalBook. (n.d.). Fumaric acid CAS#: 110-17-8.
- ResearchGate. (n.d.). pKa Values of Fumaric Acid Potentiometrically Determined in This Study....
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- BenchChem. (n.d.). Historical methods for the isolation and discovery of fumaric acid.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. In Organic Chemistry Data.
- Creative Proteomics. (n.d.). Fumaric Acid: Uses, Properties and Analytical Methods.
- ResearchGate. (2020, July 22). How to purify Fumaric Acid-Brown 99% pure fumaric acid?.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?.
- Google Patents. (n.d.). Fumaric acid crystallization process - US3702342A.
- Ataman Kimya. (n.d.). TRANS-BUTENEDIOIC ACID.
- YouTube. (2020, August 25). Acidic Strength of Organic Compound - part III (JEE, NEET).
- Google Patents. (n.d.). EP2246319A1 - Fumaric acid crystallization process.
- ResearchGate. (n.d.). Separation of fumaric acid by amine extraction without and with 1-octanol as phase modifier.
- SIELC Technologies. (n.d.). HPLC Separation of Sorbic, Fumaric, Malonic Acids on Newcrom BH Column.
- ResearchGate. (n.d.). Separation of Fumaric and Maleic Acid Crystals from the Industrial Wastewater of Maleic Anhydride Production.
- Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. r/Mcat.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 3. Effect of temperature, water coextraction, and process considerations. Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.). US2950316A - Purification of fumaric acid.
- Google Patents. (n.d.). US2784224A - Purification of fumaric acid.
- ResearchGate. (2017). Purification of Polymer-Grade Fumaric Acid from Fermented Spent Sulfite Liquor.
- Taylor & Francis Online. (n.d.). Determination of Fumaric Acid, Maleic Acid, and Phthalic Acid in Groundwater and Soil. Journal of Liquid Chromatography, 17(7).
- ResearchGate. (n.d.). Chromatogram of fumaric acid (A) (30 μg/mL), MMF (B) (20 μg/mL), DMF....
- ACS Publications. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research.
- SciSpace. (n.d.). Extraction of carboxylic acids by amine extractants.
- ECHEMI. (n.d.). How to purify Fumaric Acid-Brown 99% pure fumaric acid?.
- R Discovery. (2019, June 25). Separation of fumaric acid by amine extraction without and with 1-octanol as phase modifier. Separation and Purification Technology, 227.
- Guidechem. (n.d.). Fumaric acid 110-17-8 wiki.
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Methods for improving the crystalline quality of fumaramic acid for X-ray analysis
Welcome to the technical support guide for optimizing the crystalline quality of fumaramic acid. This resource is designed for researchers, scientists, and drug development professionals who require high-quality single crystals for X-ray diffraction analysis. Achieving crystals suitable for structural elucidation can be a significant bottleneck; this guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a fumaramic acid crystal for single-crystal X-ray diffraction?
For successful X-ray analysis, crystals should ideally be single, well-formed, and transparent, with sharp edges and smooth faces.[1][2] The optimal size is typically between 0.1 to 0.4 mm in each dimension.[2][3] A single, high-quality crystal is far superior to a collection of many small, inter-grown, or polycrystalline solids, as the latter will not produce a resolvable diffraction pattern.
Q2: Why is solvent selection so critical for growing high-quality fumaramic acid crystals?
Solvent choice is arguably the most crucial factor in crystallization. The solvent dictates the solubility of fumaramic acid, and the rate at which supersaturation is achieved—the driving force for crystallization. An ideal solvent will dissolve fumaramic acid moderately at high temperatures and poorly at low temperatures. This differential solubility allows for controlled crystal growth upon cooling.[4] Furthermore, the solvent can influence crystal habit (the external shape) and even the polymorphic form, as solvent molecules can interact with the growing crystal faces and may even be incorporated into the crystal lattice.[5][6]
Q3: My experiment yielded a fine white powder instead of single crystals. What went wrong?
The formation of a powder indicates rapid, uncontrolled nucleation. This happens when the solution becomes supersaturated too quickly, leading to the simultaneous formation of a massive number of tiny crystals rather than the slow, ordered growth of a few large ones.[7] Common causes include:
-
Rapid Cooling: Cooling the solution too fast.
-
Fast Evaporation: Using a highly volatile solvent in an open or loosely covered container.
-
High Supersaturation: Starting with a solution that is too concentrated.
-
Agitation: Disturbing the solution during the growth phase.[1]
Q4: Can I use a mixture of solvents?
Yes, using a binary or even tertiary solvent system is a powerful technique.[1][8] This typically involves dissolving fumaramic acid in a "good" solvent in which it is readily soluble, and then slowly introducing a "bad" or "anti-solvent" in which it is insoluble. This gradually decreases the overall solubility of the solution, promoting slow crystallization. This method is the basis for techniques like vapor diffusion and liquid-liquid diffusion.[9] When selecting a solvent pair, ensure they are miscible and that the "good" solvent is generally more volatile than the "anti-solvent" for the slow evaporation method.[10]
Crystallization Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of fumaramic acid.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No Crystals Form | The solution is not saturated or is undersaturated. | 1. Allow more solvent to evaporate to increase the concentration.[11] 2. If using a sealed container, try opening it slightly to permit slow evaporation. 3. Consider adding a few grains of solid fumaramic acid ("seed crystals") to induce nucleation.[11] |
| Oily Precipitate or Amorphous Solid Forms | The supersaturation level is too high, causing the compound to "oil out" before it can form an ordered crystal lattice. This is common with rapid anti-solvent addition or cooling. | 1. Reduce the rate of supersaturation. Slow down the cooling rate or the rate of anti-solvent addition.[7] 2. Re-dissolve the oil by gently warming the solution and then allowing it to cool much more slowly. 3. Use a more dilute starting solution. |
| Crystals are Twinned, Clustered, or Aggregated | Nucleation rate is too high, or the solution was disturbed during growth. This can also occur when crystallization happens too quickly as a large amount of solvent evaporates.[8] | 1. Set up the crystallization in a vibration-free environment (e.g., a quiet corner of the lab).[3] 2. Reduce the rate of evaporation by using a container with a smaller opening or by covering the vial with parafilm and piercing only one or two small holes.[3][10] 3. Filter the solution while hot to remove any particulate matter that could act as unwanted nucleation sites. |
| Crystals are Too Small | Too many nucleation sites were formed. This is a common result of cooling a solution too quickly. | 1. Employ a slower cooling method. For example, place the heated solution in a Dewar flask filled with hot water to ensure very gradual cooling.[1] 2. Try re-dissolving the small crystals by gentle heating and then cooling again at a much slower rate. This process, known as annealing, can reduce the number of crystals and improve their size and quality.[3] |
| Inconsistent Crystal Form (Polymorphism) | Fumaramic acid may exist in different crystalline forms (polymorphs) depending on the crystallization conditions. Solvent choice, temperature, and cooling rate are key factors.[7] | 1. Maintain strict control over experimental parameters. Use the exact same solvent system, concentration, and cooling/evaporation profile for batch-to-batch consistency. 2. Characterize the resulting solid using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form obtained.[12][13] |
Experimental Workflows & Protocols
Workflow: Selecting a Crystallization Method
The choice of method depends on the amount of material available, its solubility characteristics, and the time available. This workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a primary crystallization method.
Protocol 1: Slow Evaporation
This is the simplest and most common method, particularly suitable for compounds that are stable at room temperature.[1][5]
-
Preparation: Prepare a nearly saturated solution of fumaramic acid by dissolving it in a suitable solvent (e.g., ethanol, propanol, or a mixture like ethanol/water) in a clean glass vial.[12][13] Gentle warming may be required to fully dissolve the solid.
-
Filtration (Optional but Recommended): If any particulate matter remains, filter the warm solution through a syringe filter or a cotton plug in a pipette into a clean crystallization vessel (e.g., a small beaker or a clean vial). This removes potential nucleation sites.
-
Evaporation: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm.[3][10] The number of holes controls the evaporation rate; fewer holes for volatile solvents, more for less volatile ones.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.
-
Monitoring: Check for crystal growth over several days to weeks without disturbing the vial. High-quality crystals grow slowly.[3]
Protocol 2: Vapor Diffusion
This technique is excellent for small quantities of material (milligram scale) and offers fine control over the rate of crystallization.[2][8][9]
-
Setup: Place a small, open inner vial inside a larger outer vial or beaker that can be sealed.
-
Sample Preparation: Dissolve the fumaramic acid sample in a minimal amount of a "good" solvent (e.g., ethanol) and place this solution in the inner vial.
-
Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" (e.g., diethyl ether) to the outer vial, ensuring the liquid level is below the top of the inner vial. The anti-solvent should be miscible with the good solvent, but fumaramic acid should be insoluble in it.
-
Sealing: Seal the outer vial tightly with a cap or parafilm.
-
Diffusion and Incubation: The volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.[2][9] This gradually reduces the solubility of the fumaramic acid, leading to slow crystal growth over several days.
Caption: Diagram of a vapor diffusion crystallization setup.
Protocol 3: Slow Cooling
This method is effective when the solubility of fumaramic acid is significantly higher in a hot solvent than in the same solvent at room temperature. Water can be a suitable solvent for this method, as fumaric acid's solubility in water increases significantly with temperature.[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the fumaramic acid in the minimum amount of boiling or near-boiling solvent (e.g., water) to create a saturated solution.[3]
-
Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.
-
Insulation and Cooling: Cover the flask and place it inside a large, insulated container (like a Dewar flask filled with hot water or a beaker wrapped in glass wool) to ensure the cooling process is extremely slow.[1]
-
Crystallization: Allow the setup to cool undisturbed to room temperature over several hours or overnight.
-
Harvesting: Once the solution has reached room temperature and crystals have formed, collect them by filtration.
References
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- Getting crystals your crystallographer will treasure: a beginner's guide. PMC, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288137/]
- Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. [Link: https://www.chemistryviews.org/details/education/2633311/Tips_and_Tricks_for_the_Lab_Growing_Crystals_Part_2.html]
- Guide for crystallization. [Link: https://www.yumpu.
- Historical methods for the isolation and discovery of fumaric acid. Benchchem. [Link: https://www.benchchem.
- EP2246319A1 - Fumaric acid crystallization process. Google Patents. [Link: https://patents.google.
- Fumaric acid crystallization process - US3702342A. Google Patents. [Link: https://patents.google.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
- Fumaric Acid Evaporation and Crystallization. [Link: https://www.lehengneng.
- Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link: https://www.chemistryviews.org/details/education/2869991/Tips_and_Tricks_for_the_Lab_Growing_Crystals_Part_3.html]
- small-molecule structures with large-molecule problems. [Link: https://www.iucr.org/publ/journal-archive/Acta-Crystallographica-Section-A/49/1/a16000]
- Sitting Drop Vapor Diffusion. [Link: https://hamptonresearch.com/document/1036-sitting-drop-vapor-diffusion/]
- Carbamazepine-Fumaric Acid and Carbamazepine-Succinic Acid Co-crystal Screening Using Solution Based Method. [Link: https://www.researchgate.net/publication/281608687_Carbamazepine-Fumaric_Acid_and_Carbamazepine-Succinic_Acid_Co-crystal_Screening_Using_Solution_Based_Method]
- Mitigating batch-to-batch variability in Trimethoprim fumaric acid synthesis. Benchchem. [Link: https://www.benchchem.com/blog/mitigating-batch-to-batch-variability-in-trimethoprim-fumaric-acid-synthesis/]
- A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. PMC, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8183141/]
- Radiation damage in small-molecule crystallography: fact not fiction. PMC, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6579822/]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link: https://pubs.acs.org/doi/10.1021/acs.cgd.8b00994]
- Carbamazepine-Fumaric Acid Co-Crystal Screening Using Solution Based Method. MATEC Web of Conferences. [Link: https://www.matec-conferences.
- Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. ResearchGate. [Link: https://www.researchgate.
- Recrystallization and Crystallization. [Link: https://www.chem.ucla.
- What Is Small Molecule Crystal Structure Analysis? Rigaku. [Link: https://www.rigaku.
- RECRYSTALLISATION. [Link: https://www.sydney.edu.
- Troublesome Crystal Structures: Prevention, Detection, and Resolution. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5007137/]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link: https://www.mt.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Purification_Methods/2.
- The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC, NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836540/]
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/24096645/]
- Structure, Cohesion Energetics, and Hydrogen Bonding Cooperativity in Fumaric Acid and Alkyl Fumarates: Insights from Experiment and Theory. Crystal Growth & Design - ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/acs.cgd.0c00185]
- Continuously Substituted Solid Solutions of Organic Co-Crystals. Crystal Growth & Design. [Link: https://pubs.acs.org/doi/10.1021/cg060592q]
- r/crystalgrowing FAQ: Crystal Growing Troubleshooting. Reddit. [Link: https://www.reddit.com/r/crystalgrowing/comments/hiijp5/rcrystalgrowing_faq_crystal_growing/]
- An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. CrystEngComm (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2019/ce/c9ce00407a]
- X-ray Diffraction (XRD) Analysis for Oral Thin Film. CD Formulation. [Link: https://www.cd-formulation.com/services/x-ray-diffraction-analysis-for-oral-thin-film.html]
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. [Link: https://www.opastpublishers.
- Crystallization and improvement of crystal quality for x-ray diffraction of maltooligosyl trehalose synthase by reductive methylation of lysine residues. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/10101503/]
- (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. [Link: https://www.researchgate.net/publication/319208080_X-Ray_Crystallography_and_its_Role_in_Understanding_the_Physicochemical_Properties_of_Pharmaceutical_Cocrystals]
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Technical Support Center: Scaling Up the Synthesis of N-Alkyl Fumaramic Acids
Overview
Welcome to the Technical Support Center for the synthesis and scale-up of N-alkyl fumaramic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and validated protocols. N-alkyl fumaramic acids are valuable building blocks, but their synthesis, particularly during scale-up, can present unique challenges related to reaction control, product isolation, and purity. This document provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for N-alkyl fumaramic acid synthesis and why?
The most prevalent and industrially efficient starting material is maleic anhydride .[1] The reaction proceeds via nucleophilic attack of the primary or secondary alkyl amine on one of the carbonyl carbons of the anhydride. This opens the ring to form the N-alkyl maleamic acid (the cis-isomer).[2] This intermediate then typically isomerizes to the more thermodynamically stable N-alkyl fumaramic acid (the trans-isomer) under the reaction or workup conditions.[1][3] Using maleic anhydride is advantageous due to its high reactivity and widespread availability from the oxidation of n-butane.[1]
Q2: My reaction seems to stall or yield is very low. What's the most likely immediate cause?
A common issue is the formation of an unreactive ammonium carboxylate salt.[4] This happens when the alkyl amine (a base) and the maleamic acid (an acid) form a salt in situ. This acid-base reaction competes with the desired amide formation and can halt the reaction if not properly managed.[5] On a larger scale, this can also create mixing and solubility issues.
Q3: Why does my product precipitate or "crash out" of the reaction mixture during the synthesis?
N-alkyl fumaramic acids, much like fumaric acid itself, often exhibit low solubility in many common organic solvents and water.[6] As the product forms and its concentration increases, it can exceed its solubility limit and precipitate, especially if the reaction temperature fluctuates. While this can be advantageous for isolation, uncontrolled precipitation can lead to occluded impurities and challenges in achieving homogeneity during scale-up.
Q4: Is it necessary to use a coupling agent for this reaction?
For the direct reaction between maleic anhydride and an amine, a coupling agent is generally not required. The high reactivity of the anhydride drives the initial ring-opening reaction. However, if you were starting from fumaric acid itself (a dicarboxylic acid), a coupling agent (e.g., HATU, EDC) would be necessary to activate the carboxylic acid group for amidation.[4][5]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and scale-up process.
Problem Area 1: Low Reaction Yield or Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted amine and/or maleic anhydride starting material after the expected reaction time.
| Potential Cause & Explanation | Suggested Solution & Rationale |
| 1. Formation of Unreactive Salt: The amine and the newly formed maleamic acid have formed a stable ammonium carboxylate salt, preventing further reaction or isomerization.[4] This is particularly common in non-polar solvents where the salt is poorly solvated. | Solvent Selection: Switch to a more polar aprotic solvent like acetonitrile or acetone. These solvents can better solvate the ionic salt, keeping the components more accessible for reaction. Temperature Control: Gently heating the reaction mixture (e.g., 40-50 °C) can often provide enough energy to overcome the stability of the salt and drive the reaction to completion. |
| 2. Steric Hindrance: The alkyl group on the amine is bulky (e.g., t-butyl, isopropyl), physically blocking its approach to the anhydride.[5] This slows the reaction rate significantly. | Increase Reaction Time/Temperature: For sterically hindered amines, extended reaction times (24-48 hours) and moderate heating are often necessary. Monitor progress by LC-MS to determine the optimal endpoint. Alternative Strategy: Consider starting with fumaric acid and using a potent coupling reagent designed for hindered substrates, though this adds cost and complexity.[5] |
| 3. Premature Precipitation: The product precipitates before the reaction is complete, coating the starting materials and preventing them from reacting. | Use a Co-solvent: Introduce a co-solvent in which the product has slightly higher solubility to keep it in solution longer. For example, if using toluene, adding a small percentage of DMF or NMP can help. Controlled Addition: On a larger scale, add the amine solution slowly to the maleic anhydride solution. This keeps the instantaneous concentration of the product lower, delaying precipitation. |
Problem Area 2: Product Purity and Side Reactions
Symptom: The isolated product is off-color (e.g., yellow or brown) or NMR/LC-MS analysis reveals significant impurities.
| Potential Cause & Explanation | Suggested Solution & Rationale |
| 1. Formation of Michael Adducts: A second molecule of the amine can add to the electron-deficient double bond of the fumaramic acid product (a Michael addition). This is more likely with highly nucleophilic amines or under basic conditions. | Stoichiometry Control: Use a slight excess of maleic anhydride (e.g., 1.05-1.1 equivalents) to ensure the amine is the limiting reagent. pH Control during Workup: During workup and isolation, acidify the mixture (e.g., with dilute HCl) to a pH below the pKa of the product's carboxylic acid (~3.0-4.5).[3] This protonates the product, making the double bond less susceptible to nucleophilic attack. |
| 2. Residual Maleic Acid/Anhydride: The initial reaction was incomplete, or the product co-precipitated with unreacted starting materials. | Purification by pH-Modulated Extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH solution) to form the soluble sodium salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic organic impurities. Re-acidify the aqueous layer with HCl to re-precipitate the purified fumaramic acid.[7] |
| 3. Thermal Degradation/Polymerization: Excessive heating during the reaction or workup can lead to decomposition or polymerization, especially with reactive amines.[8] | Maintain Strict Temperature Control: Do not exceed necessary temperatures. For most primary and secondary amines, reactions are often complete at room temperature or with gentle warming (<60 °C). Use a temperature-controlled reactor vessel for scale-up. Decolorization: If the product is only slightly colored, treatment with activated carbon during a recrystallization step can effectively remove colored impurities.[7][9] |
Problem Area 3: Scale-Up and Process Control
Symptom: A reaction that worked well at 1g scale fails or becomes unmanageable at 100g+ scale.
| Potential Cause & Explanation | Suggested Solution & Rationale |
| 1. Poor Heat Dissipation: The reaction of an amine with maleic anhydride is highly exothermic.[2] What is easily dissipated in a small flask can cause a dangerous temperature spike in a large reactor, leading to side reactions or a runaway reaction. | Controlled Addition Rate: Add the amine solution to the maleic anhydride solution slowly and sub-surface via a dropping funnel or pump. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature. Efficient Cooling: Ensure the reactor is equipped with an efficient cooling jacket and that the heat transfer fluid is at an appropriate starting temperature. |
| 2. Inefficient Mixing and Mass Transfer: As the product precipitates, the reaction slurry becomes thick and difficult to stir. This creates localized "hot spots" or areas of high concentration, leading to inconsistent product quality and incomplete conversion. | Mechanical Agitation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) that can handle viscous slurries. Baffles within the reactor can also improve mixing efficiency. Solvent Volume: Increase the solvent volume (lower the concentration) to keep the slurry more mobile and easier to stir. While this may reduce throughput, it often improves process control and final product quality. |
| 3. Product Isolation and Filtration: A fine, needle-like crystal morphology, common for these compounds, can clog filter media and lead to extremely slow filtration times, which is a major bottleneck in large-scale production. | Crystal Engineering: Implement a controlled cooling profile during precipitation/crystallization. A slow, linear cooling ramp often produces larger, more easily filterable crystals than rapid "crash" cooling. Filter Selection: Use a filter press or a Nutsche filter-dryer, which are designed to handle large volumes of solids and allow for efficient washing and drying of the filter cake. |
Section 3: Protocols & Methodologies
Representative Lab-Scale Synthesis of N-benzylfumaramic acid
This protocol details a standard procedure starting from maleic anhydride.
Materials:
-
Maleic Anhydride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene
-
Hydrochloric Acid (1 M)
-
Deionized Water
Workflow Diagram:
Caption: General workflow for N-alkyl fumaramic acid synthesis.
Procedure:
-
Setup: To a flask equipped with a magnetic stirrer, add maleic anhydride (e.g., 9.8 g, 0.1 mol) and toluene (100 mL). Stir to dissolve.
-
Reaction: Slowly add benzylamine (e.g., 10.7 g, 0.1 mol) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic, and a white precipitate will begin to form.
-
Stirring: Allow the mixture to stir at room temperature for 4-6 hours to ensure complete conversion and isomerization to the fumaramic acid product.
-
Isolation: Filter the resulting thick white slurry using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with toluene (2 x 30 mL) to remove non-polar impurities, followed by 1 M HCl (2 x 30 mL) to remove any residual benzylamine, and finally with deionized water (2 x 30 mL) to remove salts.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight.
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Section 4: Data Summary & Characterization
Table 1: Solvent Selection Guide for Synthesis & Purification
| Solvent | Type | Boiling Point (°C) | Use Case & Rationale |
| Toluene | Aromatic | 111 | Reaction: Good for suspending reagents; product is often insoluble, aiding isolation. |
| Acetonitrile | Polar Aprotic | 82 | Reaction: Can help prevent salt formation by solvating intermediates.[4] |
| Acetone | Polar Aprotic | 56 | Reaction/Wash: Similar to acetonitrile but more volatile. Good for washing crude product. |
| Ethyl Acetate | Ester | 77 | Extraction/Wash: Useful for washing crude product or in liquid-liquid extractions to remove impurities. |
| Water | Polar Protic | 100 | Workup/Wash: Used with acid/base for pH-driven purification and to wash away inorganic salts.[7] |
| Ethanol/Water | Polar Protic Mix | Variable | Recrystallization: A common solvent system for recrystallizing fumaramic acids for final polishing. |
Analytical Characterization
Accurate characterization is critical for confirming structure and purity.
-
¹H NMR Spectroscopy: The two vinyl protons on the fumaric backbone are characteristic. Due to the trans configuration, they appear as two distinct doublets with a large coupling constant (J ≈ 15 Hz). The signals for the N-alkyl group should also be present and integrate correctly.
-
FTIR Spectroscopy: Look for characteristic peaks: a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the acid (~1700 cm⁻¹), a C=O stretch from the amide (Amide I band, ~1650 cm⁻¹), and an N-H bend (Amide II band, ~1550 cm⁻¹).[10]
-
LC-MS: This is the preferred method for monitoring reaction progress and assessing final purity. A suitable method can separate the starting materials, the maleamic acid intermediate, the fumaramic acid product, and any potential side products like Michael adducts.
References
-
Koyon. what are the side effects of fumaric acid? Industry Knowledge. Available from: [Link]
-
NORBIDAR. What are the chemical properties of fumaric acid? Available from: [Link]
-
RSC Publishing. Radical high polymerization of fumaric acid derivatives with bulky substituents: synthesis of poly(N,N,N′,N′-tetra-alkylfumaramide)s and poly(alkyl N,N-diethylfumaramate)s. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]
-
Reddit. Esterification/Amidation Problems. r/Chempros. Available from: [Link]
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ResearchGate. How to purify Fumaric Acid-Brown 99% pure fumaric acid? Available from: [Link]
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Addressing batch-to-batch variability in fumaramic acid salt formation
Welcome to the Technical Support Center dedicated to addressing the complexities of fumaramic acid salt formation. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability. Our goal is to provide you with in-depth technical guidance, rooted in scientific principles and practical field experience, to ensure reproducible and reliable experimental outcomes.
Understanding Fumaramic Acid and Its Salts
Fumaric acid is a dicarboxylic acid that exists as a white crystalline powder.[1] It is the trans-isomer of butenedioic acid and is known for its stability.[2][3] In pharmaceutical development, forming a salt of an active pharmaceutical ingredient (API) is a common strategy to enhance properties such as solubility, stability, and bioavailability.[4][5] Fumaric acid, with its two pKa values (pKa1 ≈ 3.03, pKa2 ≈ 4.44), can form various salts, making it a versatile counterion.[2][3]
However, the crystallization of these salts can be sensitive to a multitude of factors, often leading to frustrating batch-to-batch inconsistencies. This guide will walk you through the most common issues and provide robust troubleshooting strategies.
Troubleshooting Guide: Common Issues in Fumaramic Acid Salt Formation
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My fumaramic acid salt failed to crystallize. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is typically due to a solution that is not supersaturated or the presence of inhibitors.
Underlying Causes:
-
Insufficient Supersaturation: The concentration of the salt in the solution is below the point of saturation, meaning there is no thermodynamic driving force for crystallization.[6] This can happen if too much solvent was used or the temperature is too high.
-
Presence of Impurities: Certain impurities can inhibit nucleation, the initial step of crystal formation, by interfering with the molecular aggregation process.[7][8]
-
Inappropriate Solvent System: The chosen solvent may be too good at solvating the salt, preventing it from coming out of solution.[9]
Troubleshooting Protocol:
-
Induce Supersaturation:
-
Evaporation: Gently evaporate a portion of the solvent to increase the salt concentration. This can be done on a rotary evaporator or by passing a slow stream of inert gas over the solution.
-
Cooling: If the salt's solubility is temperature-dependent, slowly cool the solution. Avoid rapid cooling, as it can lead to the formation of small, impure crystals.[10]
-
Anti-Solvent Addition: Introduce a solvent in which the salt is poorly soluble (an anti-solvent) dropwise to a stirred solution of the salt. This will reduce the overall solubility and promote crystallization.[11]
-
-
Promote Nucleation:
-
Seeding: Add a few small crystals of the desired fumaramic acid salt (a seed crystal) to the supersaturated solution. This provides a template for further crystal growth.[10]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic imperfections on the glass can act as nucleation sites.[10]
-
-
Re-evaluate the Solvent System: If crystallization consistently fails, a different solvent or solvent mixture may be necessary. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.[9]
Q2: I'm observing significant variations in crystal size and shape between batches. What factors control crystal morphology and how can I improve consistency?
A2: Crystal morphology is influenced by kinetics, solvent effects, and the presence of impurities. Controlling these factors is key to achieving batch-to-batch consistency.
Underlying Causes:
-
Rate of Supersaturation: Rapidly generating supersaturation (e.g., crash cooling) favors nucleation over crystal growth, leading to many small crystals.[10] Slow, controlled supersaturation allows for the growth of larger, more uniform crystals.[12]
-
Solvent Interactions: The solvent can interact with different crystal faces, either promoting or inhibiting growth in specific directions, thus altering the crystal habit (shape).[13][14]
-
Impurities: Impurities can adsorb onto specific crystal faces, blocking growth and leading to changes in morphology.[7][15]
-
Agitation: The rate of stirring can affect mass transfer and secondary nucleation, influencing the final crystal size distribution.[16]
Troubleshooting Protocol:
-
Control the Rate of Crystallization:
-
Implement a controlled cooling profile or a slow anti-solvent addition rate. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes or more.[10]
-
-
Optimize the Solvent System:
-
Experiment with different solvents or solvent mixtures. The polarity and hydrogen bonding capabilities of the solvent can have a significant impact on crystal shape.[14]
-
-
Purify Starting Materials:
-
Standardize Agitation:
-
Use a consistent and controlled stirring rate for all batches. This ensures uniform mass and heat transfer within the crystallizer.
-
Q3: My fumaramic acid salt is forming as an oil or amorphous solid instead of crystals. How can I resolve this?
A3: "Oiling out" or the formation of an amorphous solid occurs when the supersaturation is too high, or the temperature is above the melting point of a potential solvate.
Underlying Causes:
-
Excessive Supersaturation: If the solution is too concentrated, the salt may precipitate out as a liquid phase (oil) before it has a chance to organize into a crystal lattice.[10]
-
Temperature Effects: The crystallization temperature might be too high, leading to the formation of a low-melting eutectic mixture or solvate.
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Add more solvent to the hot solution to decrease the concentration.[10]
-
Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.
-
-
Lower the Crystallization Temperature:
-
Attempt the crystallization at a lower temperature to see if this favors the formation of a crystalline solid.
-
-
Change the Solvent:
-
A different solvent may alter the solubility curve and prevent oiling out.
-
Preventative Measures and Best Practices
To proactively minimize batch-to-batch variability, incorporate the following best practices into your workflow:
-
Thorough Characterization of Starting Materials: Ensure the purity and identity of your fumaric acid and API using techniques like NMR, HPLC, and DSC.[17][18]
-
Develop a Robust Crystallization Protocol: Systematically screen for optimal solvents, temperatures, and concentration ranges.[19]
-
Implement Seeding Strategies: Using a consistent amount and quality of seed crystals can significantly improve reproducibility by controlling nucleation.[12]
-
Utilize Process Analytical Technology (PAT): In-line monitoring tools can track key parameters like concentration and particle size in real-time, allowing for better process control.[20]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues in fumaramic acid salt formation.
Caption: A decision-making workflow for troubleshooting fumaramic acid salt formation.
Analytical Techniques for Characterization
To properly diagnose issues and confirm the properties of your fumaramic acid salt, a suite of analytical techniques is indispensable.
| Technique | Application |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystalline form (polymorph) and assesses crystallinity.[21][22] |
| Differential Scanning Calorimetry (DSC) | Determines melting point, detects solvates, and identifies polymorphic transitions.[5][18] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of solvent or water in the crystal lattice.[22] |
| Dynamic Vapor Sorption (DVS) | Assesses the hygroscopicity of the salt.[22] |
| Microscopy | Visually inspects crystal size and shape.[6] |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the salt and starting materials. |
Conclusion
Addressing batch-to-batch variability in fumaramic acid salt formation requires a systematic and scientific approach. By understanding the fundamental principles of crystallization and diligently controlling key process parameters, you can achieve consistent and reproducible results. This guide provides a framework for troubleshooting common issues and implementing best practices to ensure the quality and reliability of your fumaramic acid salts.
References
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TutorChase. (n.d.). How do impurities affect salt crystallisation? Retrieved from [Link]
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Wikipedia. (2024). Fumaric acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
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Helmenstine, A. M. (2021). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]
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Zhanghua. (2023). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
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ChemBK. (n.d.). Fumaric acid. Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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- Dong, S., et al. (2013). A new polymorph of bis(2-aminopyridinium) fumarate-fumaric acid (1/1) from powder X-ray diffraction. Acta Crystallographica Section C, 69(Pt 8), 896–900.
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Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]
- Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(1), 58-66.
- Al-Zyoud, J., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(11), 7133–7145.
- Vrecer, F., & Vrbinc, M. (2004). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2), 559-568.
- Lubelli, B., et al. (2019). Molecular Crystallization Inhibitors for Salt Damage Control in Porous Materials: An Overview.
- Ishizaka, T. (1974). Impurities Contained Inside the Crystals of Solar and Vacuum Evaporated Salts. Nippon Kaisui Gakkaishi, 28(154), 199-207.
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Scribd. (n.d.). Confronting Crystallization Issues. Retrieved from [Link]
- Wang, X., et al. (2020). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 6(4), 399-410.
- Johansson, A., et al. (2018). Salt formation improved the properties of a candidate drug during early formulation development. European Journal of Pharmaceutical Sciences, 123, 32-39.
- Kumar, A., et al. (2021).
- Nagy, Z. K., & Braatz, R. D. (2012). First-principles and direct design approaches for the control of pharmaceutical crystallization. Journal of Process Control, 22(8), 1363-1376.
- Am Ende, M. T. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Organic Process Research & Development, 17(9), 1165-1175.
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ResearchGate. (n.d.). pKa Values of Fumaric Acid Potentiometrically Determined in This Study... Retrieved from [Link]
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All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
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ResearchGate. (n.d.). Perphenazine-fumaric acid salts with improved solubility: Preparation, physico-chemical characterization and in vitro dissolution. Retrieved from [Link]
- Davey, R. J., et al. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(8B), B155.
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Lin, X. (2023). How does fumaric acid contribute to the stability of vonoprazan in the tablet formulation? Retrieved from [Link]
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ResearchGate. (n.d.). Variation in fumaric acid yield with reaction temperature and reaction... Retrieved from [Link]
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ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Minitab. (2012). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]
-
How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. Retrieved from [Link]
-
Journal of Materials Chemistry Blog. (2023). Exploring the crystallisation pathways of porous organic cages and the effect of solvent on polymorphism. Retrieved from [Link]
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Surface Measurement Systems. (n.d.). Batch-to-Batch Variations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fumaric Acid. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of Fumaric Acid and Its Monosodium Salt. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (1999). FUMARIC ACID. Retrieved from [Link]
- Ferguson, G., et al. (1998). Salts of maleic and fumaric acids with organic polyamines: comparison of isomeric acids as building blocks in supramolecular chemistry. Acta Crystallographica Section B, 54(Pt 2), 223-231.
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ResearchGate. (n.d.). (a) Molecular structure of fumaric acid (form A) in z-direction (b),... Retrieved from [Link]
- McGinty, J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Organic Process Research & Development, 26(8), 2419-2430.
- McGinty, J. (2018). Batch to Continuous Organic Salt Crystallisation: Model Based Design.
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Validation & Comparative
Comparative reactivity of fumaramic acid and succinamic acid in acylation reactions
A Comparative Guide to the Acylation Reactivity of Fumaramic and Succinamic Acid
For researchers engaged in the synthesis of novel therapeutics, bioconjugates, and advanced materials, the choice of a chemical linker is paramount. The reactivity of that linker dictates reaction efficiency, yield, and the overall viability of a synthetic pathway. This guide provides an in-depth comparison of two structurally related but electronically distinct linker precursors: fumaramic acid and succinamic acid. We will dissect their reactivity in acylation reactions, grounding our analysis in fundamental chemical principles and providing actionable experimental protocols to validate these differences in your own laboratory settings.
Foundational Differences: Structure and Electronic Landscape
At first glance, fumaramic acid and succinamic acid are highly similar. Both are four-carbon molecules possessing a terminal carboxylic acid and a terminal primary amide. The critical distinction lies in the carbon backbone: succinamic acid features a saturated alkane chain, while fumaramic acid contains a trans-configured carbon-carbon double bond, making it an α,β-unsaturated system.[1] This single structural variance creates a profound difference in their electronic properties and, consequently, their chemical reactivity.
| Property | Fumaramic Acid | Succinamic Acid |
| Structure | ![]() | ![]() |
| Chemical Formula | C₄H₅NO₃ | C₄H₇NO₃ |
| Key Feature | Unsaturated (C=C double bond) | Saturated (C-C single bonds) |
| Carboxylic Acid pKa | ~3.0 (Estimated for monoamide)[2][3][4][5] | 4.39[6] |
| System Geometry | Rigid, planar | Flexible, rotational freedom |
The most telling metric in this comparison is the acidity of the carboxylic acid group. The pKa of fumaric acid's first proton is approximately 3.03, significantly lower than the ~4.2 pKa of succinic acid.[2][7][8] This trend directly translates to their monoamide derivatives. Succinamic acid has a pKa of 4.39, while fumaramic acid is expected to be considerably more acidic.[6] A lower pKa indicates a more stable conjugate base (the carboxylate). This enhanced stability in the fumarate system is a direct consequence of the electron-withdrawing nature of the conjugated double bond, which pulls electron density away from the carboxylate, delocalizing and stabilizing the negative charge.[9][10][11]
This same electron-withdrawing effect is central to understanding acylation reactivity.
The Theoretical Basis of Acylation Reactivity
Acylation reactions of carboxylic acids are nucleophilic acyl substitutions. The reaction rate is primarily governed by the electrophilicity of the carbonyl carbon—its partial positive charge (δ+). A more electrophilic carbon is more susceptible to attack by a nucleophile, leading to a faster reaction.
Two opposing electronic effects determine this electrophilicity:
-
Inductive Effect (-I): Electronegative atoms or groups pull electron density through sigma (σ) bonds, increasing the carbonyl carbon's partial positive charge and thus enhancing reactivity.[11]
-
Resonance Effect (+R): Lone pairs on atoms adjacent to the carbonyl can donate electron density, delocalizing the charge and decreasing the carbonyl's electrophilicity and reactivity.
In both fumaramic and succinamic acid, the amide group is relatively unreactive due to a strong resonance effect where the nitrogen's lone pair is delocalized into its own carbonyl. However, when comparing the reactivity of the carboxylic acid groups , the inductive effect of the molecular backbone becomes the deciding factor.
Caption: Electronic influence of the backbone on carboxyl electrophilicity.
In succinamic acid, the saturated sp³ carbons have a negligible inductive effect. In fumaramic acid, the sp² hybridized carbons of the double bond are more electronegative and exert a powerful electron-withdrawing inductive effect across the conjugated system. This effect significantly increases the partial positive charge on the carboxylic acid's carbonyl carbon, making fumaramic acid the more reactive substrate for acylation at the carboxyl group .
Comparative Reactivity in Acylation Reactions
Acylation of Nucleophiles (via the Carboxyl Group)
This is the most common class of acylation, where the amic acid's carboxyl group is activated to acylate an external nucleophile (e.g., an alcohol to form an ester, or an amine to form a new amide bond).
-
Fumaramic Acid: Predicted to be more reactive . The enhanced electrophilicity of its carboxyl carbon facilitates faster attack by nucleophiles, whether through direct acid-catalyzed methods (like Fischer esterification) or after activation with coupling agents (like carbodiimides).
-
Succinamic Acid: Exhibits standard reactivity for an aliphatic carboxylic acid. It will undergo the same reactions but is predicted to do so at a slower rate under identical conditions.
Intramolecular Acylation (Cyclization)
A significant point of divergence is the potential for intramolecular reactions.
-
Succinamic Acid: Can undergo intramolecular cyclization via nucleophilic attack of the amide nitrogen on the carboxyl carbon (or its activated form). This dehydration reaction, typically requiring heat, forms the stable five-membered ring, succinimide .[12][13][14]
-
Fumaramic Acid: Due to its rigid trans geometry, the amide and carboxyl groups are fixed on opposite sides of the double bond, making intramolecular cyclization sterically impossible. Its cis-isomer, maleamic acid, readily cyclizes to maleimide.
This difference is critical in synthetic design; heating a reaction mixture containing succinamic acid could lead to undesired imide formation, a side reaction not possible with fumaramic acid.
Experimental Validation Protocols
To empirically determine the reactivity differences, we propose the following comparative experiments.
Protocol 1: Comparative Amide Bond Formation with an Amine
This protocol uses a standard peptide coupling agent to compare the rate of acylation of a model amine.
Objective: To quantify the relative rate of amide bond formation for fumaramic acid vs. succinamic acid.
Materials:
-
Fumaramic Acid
-
Succinamic Acid
-
Benzylamine (nucleophile)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (coupling agent)
-
DIPEA (N,N-Diisopropylethylamine) (base)
-
Anhydrous DMF (N,N-Dimethylformamide) (solvent)
-
HPLC system for analysis
Procedure:
-
Stock Solutions: Prepare 0.1 M stock solutions of fumaramic acid, succinamic acid, benzylamine, HATU, and DIPEA in anhydrous DMF.
-
Reaction Setup: In separate, dry HPLC vials at room temperature, combine the reagents in the following order:
-
Vial A (Fumaramic): 500 µL fumaramic acid soln, 500 µL benzylamine soln.
-
Vial B (Succinamic): 500 µL succinamic acid soln, 500 µL benzylamine soln.
-
-
Initiation: To each vial, add 550 µL of HATU solution followed immediately by 500 µL of DIPEA solution. Start a timer at the moment of base addition. Vortex each vial briefly.
-
Time-Course Analysis: Inject 10 µL from each vial onto a reverse-phase HPLC system at set time points (e.g., t = 2, 5, 10, 20, 30, 60 minutes).
-
Data Analysis: Monitor the formation of the product peak (N-benzylfumaramic amide or N-benzylsuccinamic amide). Plot the product peak area against time for each reaction. The initial slope of this curve is proportional to the initial reaction rate.
Caption: Experimental workflow for comparative amide formation kinetics.
Expected Results & Data Interpretation
Based on the theoretical principles, the reaction with fumaramic acid is expected to proceed significantly faster.
Table of Hypothetical Experimental Data:
| Time (min) | Fumaramic Acid Reaction (Product Peak Area) | Succinamic Acid Reaction (Product Peak Area) |
| 2 | 150,000 | 45,000 |
| 5 | 350,000 | 110,000 |
| 10 | 620,000 | 205,000 |
| 20 | 950,000 | 380,000 |
| 30 | 1,100,000 | 540,000 |
| 60 | 1,250,000 (Complete) | 800,000 |
Note: This data is illustrative and represents the expected outcome based on chemical principles. Actual results should be determined experimentally.
The steeper initial slope for the fumaramic acid reaction would provide quantitative evidence of its higher reactivity in acylation.
Conclusion and Practical Implications for Researchers
The presence of a conjugated double bond in fumaramic acid renders it a more reactive acylating agent at its carboxylic acid terminus compared to its saturated analogue, succinamic acid. This heightened reactivity is a direct result of the powerful electron-withdrawing inductive effect of the C=C bond, which increases the electrophilicity of the carboxyl carbon.
For scientists in drug development and chemical biology, this has several practical implications:
-
Efficiency in Bioconjugation: When conjugating a payload to a biomolecule (e.g., an antibody), using a fumarate-based linker may allow for milder reaction conditions (lower temperature, shorter time) or reduced amounts of coupling reagents compared to a succinate-based linker, potentially improving the stability of sensitive biological substrates.
-
Polymer Synthesis: In the synthesis of polyamides or polyesters, the choice between a fumarate and succinate monomer will influence polymerization kinetics and the physical properties of the resulting polymer. Fumarate-based polymers will be more rigid and planar.
-
Control of Side Reactions: The inability of fumaramic acid to undergo intramolecular cyclization provides a significant advantage over succinamic acid in reactions that require heating, preventing the formation of undesired succinimide byproducts.
By understanding these fundamental differences, researchers can make more informed decisions in the design of their synthetic strategies, leading to more efficient, robust, and successful outcomes.
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Validating the structure of fumaramic acid derivatives using mass spectrometry
An In-Depth Technical Guide to Validating the Structure of Fumaramic Acid Derivatives Using Mass Spectrometry
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Unambiguous Structural Validation
Fumaramic acid and its derivatives are a class of compounds with significant therapeutic potential, most notably demonstrated by the use of dimethyl fumarate in treating multiple sclerosis.[1] As medicinal chemists synthesize novel analogues to enhance efficacy, reduce toxicity, or improve pharmacokinetic profiles, the absolute confirmation of their molecular structure becomes a cornerstone of the drug development process. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant safety risks.
Mass spectrometry (MS) has emerged as an indispensable technique for the structural elucidation of small molecules, offering unparalleled sensitivity, speed, and specificity.[2][3] This guide provides a comprehensive comparison of mass spectrometric strategies and a validated workflow for the structural confirmation of fumaramic acid derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
The Analytical Challenge: Isomers, Stability, and the Demand for Precision
Validating fumaramic acid derivatives presents unique challenges. The core structure contains multiple functional groups—a carboxylic acid, an amide, and a carbon-carbon double bond—that are susceptible to various chemical modifications. A primary analytical hurdle is the potential for cis-trans isomerism around the double bond, where the fumaramic (trans) derivative may be accompanied by its maleamic (cis) counterpart. Since these isomers have identical masses, chromatographic separation prior to MS detection is non-negotiable for unambiguous identification.[4]
Furthermore, sample stability can be a significant concern. In biological matrices, endogenous enzymes like fumarase can rapidly convert fumaric acid to malate, a process that could potentially affect derivatives and compromise analytical results.[5] This necessitates careful consideration of sample preparation and handling to ensure the integrity of the analyte.
The Mass Spectrometry Toolkit: A Comparative Overview
The selection of the right MS technology is critical and depends on the specific goals of the analysis, from initial confirmation of molecular weight to detailed structural fingerprinting. The versatility of modern mass spectrometry lies in the combination of different separation techniques, ionization sources, and mass analyzers.[6]
Chromatographic Separation: The First Step in Resolving Ambiguity
Liquid chromatography (LC) is the predominant separation technique for this class of polar, non-volatile compounds. Gas chromatography (GC) is a viable alternative but introduces a layer of complexity due to the need for chemical derivatization.[1]
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a stationary phase after vaporization. |
| Applicability | Ideal for polar, non-volatile, and thermally labile compounds like fumaramic acid derivatives. Direct analysis is possible. | Requires chemical derivatization (e.g., silylation) to increase volatility and thermal stability of the acidic and amide protons. |
| Sample Prep | Simpler; typically involves dissolution in a suitable solvent.[4] May require pH adjustment or enzyme inhibition in biological samples.[5] | More complex; involves a quantitative derivatization reaction followed by cleanup. |
| Throughput | High, with typical run times of 5-15 minutes. | Moderate, as derivatization adds significant time to the workflow. |
| Pros | - Direct analysis of native compound- Excellent for isomer separation- High compatibility with soft ionization techniques | - High chromatographic resolution- Extensive, standardized spectral libraries (for EI) |
| Cons | - Matrix effects can be more pronounced | - Derivatization can introduce artifacts- Not suitable for thermally unstable derivatives |
| Recommendation | Primary choice for routine analysis and structural validation of fumaramic acid derivatives. | A secondary or specialized technique, useful when dealing with very complex matrices where high-resolution GC separation is beneficial. |
Ionization and Analysis: Generating and Measuring the Ions
Once the compound is isolated chromatographically, it must be ionized before it can be analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) is essential for this work, as it provides the mass accuracy required to determine the elemental composition of the parent molecule and its fragments.[7]
| Technology | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Type | Soft Ionization Source | Soft Ionization Source | High-Resolution Mass Analyzer | High-Resolution Mass Analyzer |
| Mechanism | Creates ions from solution by applying a high voltage to a liquid to create an aerosol. | Uses a corona discharge to ionize the mobile phase, which then transfers charge to the analyte. | Measures the mass-to-charge ratio by the time it takes an ion to travel a fixed distance. | Traps ions in an orbital motion within an electric field; the frequency of motion is related to the m/z. |
| Best For | Polar, ionizable molecules. Excellent for the acidic nature of fumaramic derivatives, typically in negative ion mode ([M-H]⁻).[4][8] | Less polar molecules that are not easily ionized by ESI. Can be a good alternative if ESI fails. | Routine HRMS analysis, providing excellent mass accuracy (<5 ppm) and fast acquisition speeds for MS and MS/MS.[8] | The highest resolution and mass accuracy (<1-2 ppm), ideal for resolving complex spectra and confident formula determination.[6] |
| Pros | - Very gentle, minimal fragmentation- High sensitivity for polar compounds | - Good for a broader range of polarities- Less susceptible to matrix suppression than ESI | - High speed- Good dynamic range- Robust and widely used | - Extremely high resolution- Unmatched mass accuracy |
| Cons | - Susceptible to ion suppression- Not efficient for non-polar compounds | - Can cause more in-source fragmentation than ESI | - Lower resolution than Orbitrap | - Slower scan speeds than Q-TOF |
| Recommendation | ESI is the preferred ionization method. A Q-TOF or Orbitrap analyzer is required for confident structural validation. |
A Validated Workflow for Structural Elucidation
A robust analytical workflow is a self-validating system. Each step builds upon the last, providing orthogonal data points that, when combined, lead to an unambiguous structural assignment.
Caption: High-level workflow for structural validation.
Step 1: Rational Sample Preparation
The goal is to prepare a clean sample that is representative of the original material.
-
Protocol: Dissolve the purified fumaramic acid derivative in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 µg/mL.[4]
-
Causality (The "Why"): This concentration is typically sufficient for high-sensitivity detection by modern ESI-MS systems without causing detector saturation. The acetonitrile/water mixture is compatible with common reversed-phase LC systems.
-
Trustworthiness (Self-Validation): For samples from biological matrices (e.g., plasma), perform a stability test. Spike the derivative into the matrix and analyze at time points (0h, 1h, 4h). If degradation is observed, add a known enzyme inhibitor, such as citric acid for fumarase, to the protocol.[5]
Step 2: High-Resolution MS¹ Analysis for Elemental Composition
The first MS experiment confirms the mass of the intact molecule and determines its elemental formula.
-
Protocol: Infuse the sample or inject it onto the LC-MS system. Acquire a full scan MS¹ spectrum in negative ESI mode over a mass range of m/z 50-500 using an HRMS instrument (Q-TOF or Orbitrap) calibrated to <2 ppm mass accuracy.
-
Causality (The "Why"): Negative mode is chosen because the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.[9] High mass accuracy is crucial to distinguish between elemental compositions that are nominally the same mass (e.g., C₃H₄O vs. C₂H₄N₂).
-
Trustworthiness (Self-Validation): The measured mass of the [M-H]⁻ ion should be within 3 ppm of the theoretical mass calculated for the expected elemental formula. The isotopic pattern should also match the theoretical pattern for that formula. Modern software can automatically calculate and score potential formulas based on these parameters.[7]
Step 3: Tandem MS (MS/MS) for Structural Fingerprinting
MS/MS is the core of structural validation.[10][11] The parent ion ([M-H]⁻) is isolated and fragmented, and the resulting product ions reveal the connectivity of the molecule. This fragmentation pattern serves as a unique structural fingerprint.[2]
-
Protocol: Perform a product ion scan on the [M-H]⁻ ion of the fumaramic acid derivative. Use collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum is obtained.
-
Causality (The "Why"): Stepped collision energy allows for the observation of both low-energy (gentle) and high-energy (more complete) fragmentation pathways. Fumaramic acid derivatives have predictable cleavage points, primarily at the amide bond and adjacent to the carboxylic acid group.[12]
-
Trustworthiness (Self-Validation): The fragmentation pattern must be consistent with the proposed structure. For example, a key fragment should correspond to the loss of the R-group from the amide. The presence of fragments containing the fumarate backbone confirms that portion of the molecule. Molecules with similar structures will have similar fragmentation patterns.[13]
Caption: Predicted MS/MS fragmentation of a fumaramic acid derivative.
Experimental Protocol: A Case Study of N-phenylfumaramic acid
This section provides a detailed methodology for validating the structure of a hypothetical derivative.
1. Objective: To confirm the molecular structure and fragmentation pattern of synthesized N-phenylfumaramic acid.
2. Materials:
-
N-phenylfumaramic acid standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
LC-HRMS System (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive Orbitrap)
-
C18 HPLC Column (e.g., Waters Acquity BEH C18, 2.1x100 mm, 1.7 µm)
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-phenylfumaramic acid in acetonitrile.
-
Create a 1 µg/mL working solution by diluting the stock solution in 50:50 acetonitrile:water.
4. LC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
5. MS Method:
-
Ionization Source: ESI, Negative Mode
-
Gas Temp: 325 °C
-
Sheath Gas Flow: 10 L/min
-
Capillary Voltage: 3500 V
-
MS¹ Scan Range: m/z 70-400
-
MS/MS Acquisition: Targeted MS/MS on the [M-H]⁻ ion (calculated m/z 190.0509).
-
Collision Energy: Stepped 10, 20, 40 eV.
6. Data Analysis and Expected Results:
| Parameter | Expected Result | Rationale / Confirmation |
| Retention Time | A sharp, single peak should be observed. | Confirms purity and suitability of the LC method. |
| MS¹ [M-H]⁻ Ion | Theoretical m/z: 190.0509 (for C₁₀H₈NO₃⁻) | Measured m/z: Should be < 3 ppm from theoretical. Confirms elemental composition. |
| MS/MS Fragments | m/z 146.0611 ([M-H - CO₂]⁻) | Loss of carbon dioxide from the carboxylate group. |
| m/z 114.0244 ([C₆H₄NO]⁻) | Fragment corresponding to the phenylamide portion after cleavage. | |
| m/z 97.0036 ([C₄H₁O₃]⁻) | Fumarate backbone fragment after loss of the phenylamine. | |
| m/z 92.0455 ([C₆H₆N]⁻) | Aniline anion fragment. |
By systematically acquiring and interpreting this data, from the chromatographic behavior to the high-resolution parent mass and its specific fragmentation fingerprint, a researcher can validate the structure of a novel fumaramic acid derivative with an exceptionally high degree of confidence. This methodical approach, grounded in the principles of mass spectrometry and analytical chemistry, is essential for advancing drug discovery programs.
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A Senior Application Scientist's Guide to Distinguishing Fumaramic and Maleamic Acid Isomers by NMR Spectroscopy
In the realm of pharmaceutical development and materials science, the precise characterization of molecular isomers is not merely an academic exercise; it is a critical determinant of a substance's efficacy, safety, and stability. Fumaramic acid (trans-butenedioic acid monoamide) and its cis-isomer, maleamic acid, present a classic yet persistent analytical challenge. Though sharing the same molecular formula, their distinct spatial arrangements impart unique chemical and physical properties. This guide provides an in-depth, experimentally-grounded comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to unambiguously differentiate between these two isomers.
The Foundational Challenge: Cis vs. Trans Isomerism
Fumaramic acid and maleamic acid are geometric isomers, differing in the orientation of their carboxyl and amide groups around the carbon-carbon double bond.[1][2] In fumaramic acid, these groups are on opposite sides (trans), while in maleamic acid, they are on the same side (cis).[1][3] This seemingly subtle difference has significant consequences, influencing properties like melting point, solubility, and thermodynamic stability—fumaric acid and its derivatives are generally more stable than their maleic counterparts.[4][5] For researchers, confirming the isomeric purity of a sample is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.[6]
Core Principles of NMR-Based Isomer Differentiation
The differentiation of cis and trans isomers via NMR hinges on several key parameters that are exquisitely sensitive to the local electronic and spatial environment of the nuclei.[7]
-
³J Coupling Constants: The through-bond coupling between the two vinylic protons (hydrogens on the double bond) is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, is a cornerstone of stereochemical assignment.[8][9] Generally, the coupling constant for trans protons is significantly larger than for cis protons.[9][10]
-
Chemical Shifts (δ): The spatial arrangement of substituents affects the electron density around the vinylic protons, leading to distinct chemical shifts.[7] Anisotropic effects from nearby functional groups can cause protons in one isomer to be more shielded (upfield shift) or deshielded (downfield shift) compared to the other.[6]
-
Nuclear Overhauser Effect (NOE): This technique detects through-space interactions between protons that are close to each other (typically < 5 Å).[11] For cis isomers, where the vinylic protons are on the same side of the double bond, an NOE can be observed between them. This effect is absent in trans isomers due to the larger distance between the vinylic protons.[11][12]
Experimental Workflow & Data Interpretation
A definitive assignment requires a systematic approach, combining standard 1D ¹H NMR with 2D techniques for confirmation.
Step 1: ¹H NMR Spectroscopy - The Primary Diagnostic Tool
The initial and often most informative experiment is a standard ¹H NMR spectrum. The key is to accurately measure the coupling constant between the two olefinic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 5-10 mg) of the acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it solubilizes both isomers well and avoids the exchange of labile amide and acid protons with the solvent, allowing for their observation.
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure adequate resolution to resolve the coupling patterns clearly.
-
Data Processing: Process the spectrum with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution. Carefully reference the spectrum (e.g., to the residual DMSO peak at ~2.50 ppm).
Interpreting the ¹H NMR Spectrum:
The two vinylic protons of both fumaramic and maleamic acid are chemically non-equivalent, and they will split each other into a doublet. The magnitude of this splitting, the ³J(H,H) coupling constant, is the critical diagnostic parameter.
-
Fumaramic Acid (trans): Expect a larger coupling constant, typically in the range of 12-18 Hz .[10][13] This large value is characteristic of protons in a trans configuration across a double bond.[9][14]
-
Maleamic Acid (cis): Expect a smaller coupling constant, typically in the range of 6-12 Hz .[6][10]
The workflow for this initial analysis is depicted below:
Caption: Workflow for isomer identification using ¹H NMR coupling constants.
Expected Data Summary:
| Isomer | Structure | Key Diagnostic Parameter | Expected Value (Hz) |
| Fumaramic Acid | trans | ³J(H,H) Coupling Constant | 12 - 18[9][13] |
| Maleamic Acid | cis | ³J(H,H) Coupling Constant | 6 - 12[6][10] |
Step 2: 2D NOESY/ROESY - Unambiguous Confirmation
For absolute certainty, especially in cases of overlapping signals or ambiguous coupling constants, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment provides definitive proof of through-space proximity.[11][12]
The Causality: The NOE is dependent on the distance between nuclei, scaling as 1/r⁶, where r is the internuclear distance. In maleamic acid, the two vinylic protons are on the same side of the double bond and thus close enough in space to produce a cross-peak in a NOESY spectrum. In fumaramic acid, they are far apart, and no such correlation will be observed.[11][15]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Acquisition: Perform a 2D NOESY or ROESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
Data Processing: Process the 2D data and look for cross-peaks between the signals of the two vinylic protons.
Interpreting the 2D NOESY Spectrum:
-
Maleamic Acid (cis): A cross-peak will be present connecting the two vinylic proton signals. This is a direct consequence of their spatial proximity.
-
Fumaramic Acid (trans): There will be an absence of a cross-peak between the vinylic proton signals.
The logic of the NOESY experiment is illustrated below:
Caption: Spatial relationship and expected NOE for the isomers.
Conclusion
Distinguishing between fumaramic acid and maleamic acid is a task readily and reliably accomplished by NMR spectroscopy. While a simple ¹H NMR spectrum often provides a clear answer through the magnitude of the ³J coupling constant, a 2D NOESY experiment offers an orthogonal and definitive confirmation based on the through-space proximity of the vinylic protons. By understanding the principles behind these techniques and applying a systematic experimental approach, researchers and drug development professionals can ensure the unambiguous identification and quality control of these crucial isomeric compounds.
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A Comparative Guide to Fumaramic and Acrylic Acids as Michael Acceptors in Covalent Drug Design
This guide provides a detailed comparative analysis of two prominent electrophilic "warheads" used in covalent drug discovery: fumaramic acid derivatives and acrylic acid derivatives. Designed for researchers and drug development professionals, this document delves into the nuanced differences in their reactivity, mechanism, and strategic application, supported by experimental frameworks and mechanistic insights. Our objective is to equip scientists with the foundational knowledge to make informed decisions when selecting an appropriate Michael acceptor for their therapeutic targets.
Introduction: The Michael Addition in Covalent Therapeutics
Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] The cornerstone of many modern covalent drugs is the Michael addition reaction, where an electron-poor α,β-unsaturated carbonyl compound—the Michael acceptor—reacts with a soft biological nucleophile.[3][4] The thiol group of cysteine is the most frequently targeted residue due to its high nucleophilicity at physiological pH.[5][6]
Among the diverse arsenal of electrophilic warheads, acrylamides (derived from acrylic acid) and fumarates (related to fumaramic acid) are among the most clinically successful.[3][7] However, they are not interchangeable. Their distinct structural and electronic properties give rise to profound differences in reactivity, selectivity, and the nature of the covalent bond they form. This guide will dissect these differences to illuminate their respective strengths and liabilities.
Structural and Electronic Foundations of Reactivity
The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon. This is, in turn, dictated by the nature of the electron-withdrawing groups attached to the α,β-unsaturated system.
-
Acrylic Acid Derivatives (e.g., Acrylamide): Represent the archetypal Michael acceptor. An acrylamide features a terminal double bond activated by a single amide group. This simple, unhindered structure renders the β-carbon highly susceptible to nucleophilic attack. The resulting bond is typically stable and, for all practical purposes, irreversible.[3][8]
-
Fumaramic Acid Derivatives (e.g., Fumarates): These molecules possess an internal, trans-configured double bond flanked by two electron-withdrawing groups (e.g., two esters in dimethyl fumarate, or an ester and a carboxylate in its metabolite, monomethyl fumarate).[9][10] This substitution pattern generally results in a less intrinsically reactive electrophile compared to a terminal acrylamide. Furthermore, the stereochemistry and additional substitution provide a different topological profile for interaction within a protein binding site.
Below is a diagram illustrating the fundamental mechanism of Michael addition for both scaffolds.
Caption: Michael addition mechanism for acrylamide and fumarate warheads.
Comparative Analysis: Reactivity, Kinetics, and Reversibility
A crucial distinction between these two classes of acceptors lies in the stability of the covalent adduct they form. This difference is central to their therapeutic application and safety profile.
Acrylic Acid/Acrylamides: The Irreversible Workhorse
Acrylamides are highly efficient electrophiles that form exceptionally stable thioether bonds with cysteine residues.[3][11] The reaction is generally considered irreversible, meaning the rate of the reverse (retro-Michael) reaction is negligible.[12][13]
-
Kinetics: The binding is a two-step process: an initial, reversible non-covalent association (governed by Ki), followed by the irreversible covalent bond formation (kinact). The overall efficiency is often expressed as the second-order rate constant kinact/Ki.[14]
-
Therapeutic Strategy: This "permanent" inhibition is ideal for applications requiring sustained and complete target inactivation, such as oncology. Numerous FDA-approved tyrosine kinase inhibitors, including neratinib and dacomitinib, employ an acrylamide warhead to irreversibly block the kinase activity by targeting a specific cysteine in the active site.[3]
-
Challenge: The high intrinsic reactivity of acrylamides can lead to off-target modifications and rapid depletion of cellular nucleophiles like glutathione (GSH), potentially causing toxicity.[4] Therefore, selectivity is heavily dependent on the non-covalent affinity of the inhibitor's scaffold, which must precisely orient the warhead for reaction with the target cysteine over other exposed thiols.[6]
Fumaramic Acid/Fumarates: The Reversible Modulator
Fumarates, exemplified by the multiple sclerosis drug Dimethyl Fumarate (DMF), engage in a more nuanced interaction. While they readily react with cysteine thiols, the resulting adduct is susceptible to a retro-Michael reaction, establishing a covalent equilibrium.[2] This makes them reversible covalent inhibitors.[12][]
-
Kinetics: The covalent bond formation is reversible. This prevents the permanent accumulation of off-target adducts; if a fumarate-modified protein has low non-covalent binding affinity, the adduct is more likely to dissociate.[2][12]
-
Therapeutic Strategy: The biological activity of DMF and its active metabolite, monomethyl fumarate (MMF), is pleiotropic.[16][17] It is believed to modify numerous cysteine sensors of cellular stress, most notably Keap1. Covalent modification of Keap1 liberates the transcription factor Nrf2, which orchestrates a broad antioxidant and anti-inflammatory response.[9][18] This pathway modulation, rather than single-target ablation, is therapeutically beneficial in autoimmune diseases.[16][19]
-
Advantage: The reversible nature can lead to an improved safety profile. Off-target modifications are transient, reducing the risk of idiosyncratic toxicity associated with permanent protein inactivation.[12][]
Caption: Kinetic pathways of irreversible vs. reversible covalent inhibition.
Quantitative Reactivity Comparison
The intrinsic reactivity of Michael acceptors can be quantified by measuring their rate of reaction with a model thiol, such as glutathione (GSH).[20] While specific kGSH values vary with substituents, a general trend emerges.
| Feature | Fumaramic Acid Derivatives | Acrylic Acid Derivatives |
| Double Bond | Internal, Trans-substituted | Terminal, Unsubstituted |
| Intrinsic Reactivity | Moderate | High |
| Bond Type | Reversible Covalent | Irreversible Covalent |
| Selectivity Strategy | Relies on thermodynamic stability of the adduct and reversible kinetics to minimize off-target accumulation. | Relies on high non-covalent affinity of the scaffold to drive reaction with a specific target cysteine. |
| Primary Application | Pathway modulation, immunomodulation (e.g., Tecfidera for MS).[16][18] | Targeted, permanent enzyme inactivation (e.g., kinase inhibitors for oncology).[3] |
| Potential Liability | Broader reactivity profile may be needed for effect. | High intrinsic reactivity can lead to off-target toxicity if not sufficiently directed by the scaffold.[4] |
Experimental Protocol: Kinetic Glutathione (GSH) Depletion Assay
To empirically compare the reactivity of different Michael acceptors, a kinetic GSH depletion assay is a standard and robust method.[20][21] This assay measures the second-order rate constant (kGSH) for the reaction between the electrophile and GSH.
Objective: To determine and compare the kGSH for a fumarate and an acrylamide derivative.
Materials:
-
Phosphate buffer (100 mM, pH 7.4)
-
Glutathione (GSH) stock solution (e.g., 10 mM in buffer)
-
Test compounds (fumarate and acrylamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent) solution (e.g., 10 mM in buffer)
-
96-well microplate
-
Microplate reader capable of absorbance measurements at 412 nm
Experimental Workflow:
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A Comparative Guide to the Efficacy of Fumaramic Acid Esters and Amides in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Fumaric Acid Derivatives
Fumaric acid, a simple dicarboxylic acid, has given rise to a class of derivatives with profound immunomodulatory and cytoprotective effects. Fumaric acid esters (FAEs), most notably dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), have been successfully translated into therapies for autoimmune conditions like psoriasis and relapsing-remitting multiple sclerosis.[1][2][3] More recently, prodrugs such as diroximel fumarate (DRF) have been developed to improve gastrointestinal tolerability while delivering the same active moiety, MMF.[4] The therapeutic efficacy of these compounds has spurred interest in exploring other derivatives, including fumaramic acid amides, with the hypothesis that they may offer a differentiated biological profile or improved pharmaceutical properties.
This guide provides an in-depth, objective comparison of the biological efficacy of fumaric acid esters and amides, drawing upon available experimental data. We will delve into their mechanisms of action, present quantitative comparisons from key biological assays, and provide detailed protocols for researchers seeking to evaluate these compounds.
The Core Mechanism: Nrf2 Activation and Glutathione Modulation
The primary mechanism through which fumaric acid derivatives exert their therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a master regulator of the cellular antioxidant response. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
Fumaric acid esters, being electrophilic, can react with cysteine residues on Keap1 via a Michael addition reaction. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[6] Liberated Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes. This results in the upregulation of a suite of antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][8]
The interaction of fumaric acid esters with glutathione (GSH), a major intracellular antioxidant, is also a critical aspect of their biological activity. The electrophilic nature of these esters allows them to react with and deplete intracellular GSH.[5] This initial depletion of GSH can contribute to the activation of the Nrf2 pathway, as the cell senses a state of oxidative stress.
Visualizing the Nrf2 Activation Pathway
Caption: Nrf2 activation pathway by fumaric acid derivatives.
Efficacy Comparison in Biological Assays
Fumaric Acid Esters: A Wealth of Data
The biological activities of dimethyl fumarate (DMF), monomethyl fumarate (MMF), and monoethyl fumarate (MEF) have been extensively characterized.
| Compound | Assay | Cell Line/System | Endpoint | Result | Citation |
| Dimethyl Fumarate (DMF) | Nrf2 Reporter Assay | Human Astrocytes | Nrf2-dependent gene expression | Dose-dependent increase | [7] |
| Glutathione Depletion | Human Astrocytes | Intracellular GSH levels | Acute, concentration-dependent depletion | [5] | |
| NF-κB Inhibition | Human Endothelial Cells | TNF-α induced gene transcription | Inhibition | [9] | |
| Cytotoxicity | Merkel Cell Carcinoma | IC50 | ~50-100 µM (48h) | [10] | |
| Monomethyl Fumarate (MMF) | Nrf2 Reporter Assay | Human Astrocytes | Nrf2-dependent gene expression | Dose-dependent increase (less potent than DMF) | [7] |
| Glutathione Depletion | Human Astrocytes | Intracellular GSH levels | No acute depletion; increase at 24h | [5] | |
| Cytokine Production | Human T-cells | IL-4 and IL-5 production | Increased | [9] | |
| Monoethyl Fumarate (MEF) | Nrf2 Activation | In vitro | Nrf2 nuclear translocation | Lower magnitude than DMF | [11] |
| Glutathione Depletion | In vitro | Intracellular GSH levels | No acute reduction; increase at 24h | [11] | |
| Apoptosis | In vitro | Apoptosis pathways | Activated (in contrast to DMF) | [11] |
Fumaramic Acid Amides: An Emerging Area of Investigation
Data on the biological activity of fumaramic acid amides is less abundant. Much of the available information comes from patent literature, suggesting their potential therapeutic utility without providing extensive comparative data.[12] A theoretical advantage of fumaramic acid amides is their potential to be hydrolyzed into fumaric acid and a corresponding amino acid, which could have beneficial effects in certain disease contexts, such as psoriasis.
One study on the anti-inflammatory and analgesic activities of a Fumaria indica extract identified fumaric acid as a bioactive component.[13] While this is not a direct study of fumaramic acid amides, it supports the general anti-inflammatory potential of the fumarate scaffold. Another study synthesized fumaric acid amino acid ester derivatives and evaluated their antimicrobial activity, indicating that modifications at the carboxyl groups can lead to biologically active compounds.[14]
A key takeaway from the limited available information is that the biological activity of fumaramic acid amides is an area ripe for further investigation. Direct comparisons with their ester counterparts in standardized assays are needed to fully understand their therapeutic potential.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to evaluate the biological activity of fumaric acid derivatives.
In Vitro Nrf2 Reporter Gene Assay
This assay quantitatively measures the activation of the Nrf2 pathway by a test compound.
1. Cell Culture:
-
Culture a suitable cell line (e.g., human astrocytes, SH-SY5Y neuroblastoma cells) stably transfected with a luciferase reporter construct containing multiple copies of the Antioxidant Response Element (ARE).
2. Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (fumaric acid ester or amide) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
3. Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
4. Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) to account for any cytotoxic effects.
-
Express the results as fold induction over the vehicle control.
Visualizing the Nrf2 Reporter Assay Workflow
Caption: Workflow for the in vitro Nrf2 reporter gene assay.
In Vitro Glutathione Depletion Assay
This assay measures the effect of test compounds on intracellular glutathione levels.
1. Cell Culture:
-
Culture a relevant cell line (e.g., human astrocytes, HepG2 cells) in appropriate media.
2. Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the fumaric acid derivative for a specific time (e.g., 1-4 hours).
3. Glutathione Measurement:
-
After treatment, lyse the cells.
-
Measure the total intracellular glutathione concentration using a commercial glutathione assay kit. These kits are typically based on the enzymatic recycling method or the use of a fluorescent probe that reacts with GSH.
4. Data Analysis:
-
Calculate the glutathione concentration in each sample based on a standard curve.
-
Express the results as a percentage of the glutathione level in vehicle-treated control cells.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of fumaric acid esters as potent activators of the Nrf2 pathway, with demonstrated therapeutic benefits in autoimmune diseases. Dimethyl fumarate and its metabolite monomethyl fumarate are the most extensively studied, and their effects on Nrf2 activation, glutathione modulation, and immune cell function are well-documented.
The biological activity of fumaramic acid amides, however, remains a largely unexplored frontier. While patent literature suggests their potential, a lack of published, peer-reviewed experimental data makes a direct and quantitative comparison with fumaric acid esters challenging.
Future research should focus on the systematic evaluation of a panel of fumaramic acid amides in the standardized biological assays described in this guide. Such studies will be crucial to determine if these compounds offer a superior or differentiated therapeutic profile compared to the established fumaric acid esters. Key questions to address include:
-
Do fumaramic acid amides activate the Nrf2 pathway, and if so, with what potency compared to esters?
-
How do they interact with and modulate intracellular glutathione levels?
-
Do they exhibit a different profile of anti-inflammatory and immunomodulatory effects?
-
What is their cytotoxicity profile in both healthy and diseased cells?
Answering these questions will be instrumental in unlocking the full therapeutic potential of the broader class of fumaric acid derivatives.
References
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- Lastres-Becker, I., et al. (2012). Fumaric acid esters are potent agonists of the antioxidant transcription factor Nrf2 in a model of familial amyotrophic lateral sclerosis. Neurobiology of Disease, 45(2), 775-782.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5353413, Dimethyl fumarate. Retrieved January 16, 2026 from [Link].
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A Comparative Guide to the Cross-Validation of HPLC and qNMR for Fumaramic Acid Purity Assessment
In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of fumaramic acid. As an essential intermediate and a molecule of interest in various chemical syntheses, ensuring the purity of fumaramic acid is critical for the safety, efficacy, and quality of the final product.
This document is designed for researchers, scientists, and drug development professionals, offering a narrative grounded in scientific expertise. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance. The goal is to equip you with the knowledge to make informed decisions when selecting the most appropriate methodology for your analytical needs. The cross-validation of these orthogonal methods provides a high degree of confidence in the analytical results.[1]
The Importance of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be precarious. Each technique has inherent biases and limitations. For instance, HPLC with UV detection may not detect impurities that lack a chromophore, while qNMR might struggle with low-level impurities or signal overlap.[2][3] By employing two mechanistically different methods—an orthogonal approach—we create a self-validating system that significantly enhances the reliability of the purity assessment.[1][4][5] This is a cornerstone of robust analytical science and is strongly encouraged by regulatory bodies.
Fumaramic Acid: The Analyte in Focus
Fumaramic acid, or (2E)-4-amino-4-oxobut-2-enoic acid, is a derivative of fumaric acid.[6][7] Its chemical structure, containing both a carboxylic acid and an amide group, presents unique analytical challenges.[6][7] Accurate purity assessment is crucial to control for potential impurities such as maleic acid (the cis-isomer), fumaric acid, and other process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power, sensitivity, and precision in separating and quantifying components in a mixture.[8][9] It is an indispensable tool for impurity profiling and quality control.[8]
The Principle Behind HPLC
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9] For a polar molecule like fumaramic acid, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Components are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as most drug molecules are chromophoric.[8]
Advantages and Limitations of HPLC
| Advantages[8][9][10][11] | Limitations[8][9][10][11] |
| High Resolution & Sensitivity: Excellent for separating complex mixtures and detecting trace impurities. | Reference Standard Dependent: Requires a certified reference standard of the analyte for accurate quantification. |
| High Precision & Robustness: Highly reproducible results make it ideal for routine quality control. | "Invisible" Impurities: May not detect impurities that lack a UV chromophore. |
| Versatility: Wide range of stationary and mobile phases allows for method optimization for various analytes. | Destructive Technique: The sample is not recoverable after analysis. |
| High Throughput: Modern systems with autosamplers allow for the analysis of many samples automatically. | Cost and Complexity: Instrumentation, columns, and high-purity solvents can be expensive, and method development can be complex. |
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and compelling alternative to chromatographic techniques for pharmaceutical analysis.[5] It stands as a robust method for gauging pharmaceutical purity and is considered a primary ratio method of measurement.[12][13]
The Science of qNMR
The fundamental principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[2][12] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to that of the internal standard.[2][12] This allows for absolute quantification without the need for a specific reference standard of the analyte itself.[2][4]
Advantages and Limitations of qNMR
| Advantages[2][14][15][16] | Limitations[2][3] |
| Absolute Quantification: Does not require a calibration curve or a reference standard of the analyte. | Lower Sensitivity: Generally less sensitive than HPLC for trace-level impurities. |
| Non-destructive: The sample can be recovered and used for further analyses. | Signal Overlap: Overlapping peaks from the analyte, impurities, or the internal standard can hinder accurate integration. |
| Structural Information: Provides structural confirmation of the analyte and can help identify unknown impurities simultaneously. | Cost and Expertise: High-field NMR spectrometers are expensive to purchase and maintain, and require skilled operators. |
| Universal Detection: Detects any soluble compound containing the observed nucleus (typically ¹H), including those without a UV chromophore. | Sample Requirements: Requires a higher sample amount (milligrams) compared to HPLC and complete solubility in a deuterated solvent. |
Cross-Validation Workflow
The cross-validation process involves developing and validating both HPLC and qNMR methods and then analyzing the same batch of fumaramic acid to compare the purity results. This orthogonal approach provides a high level of confidence in the determined purity value.[1]
Caption: Workflow for the cross-validation of HPLC and qNMR methods.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of fumaramic acid and should be validated according to ICH Q2(R1) guidelines.[17][18][19]
HPLC-UV Purity Method
1. Instrumentation and Conditions:
-
System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21][22]
-
Mobile Phase: Isocratic elution with a solution of 5 mM phosphoric acid (pH adjusted to 2.1).[20][21][22]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of Fumaramic Acid Certified Reference Material[23][24] and dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the fumaramic acid sample and prepare in the same manner as the standard.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
3. Data Analysis:
-
Purity is typically determined using an area percent normalization method. The purity of the main peak is calculated as the percentage of its area relative to the total area of all peaks in the chromatogram. For a more accurate assay, an external standard method should be used.
¹H-qNMR Purity Method
1. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Fumaramic acid is soluble in DMSO.[25]
-
Internal Standard (IS): Maleic acid is a suitable internal standard due to its structural similarity and distinct chemical shifts.[3] A certified reference material should be used.
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS). A value of 30 seconds is a conservative starting point.[15]
-
Pulse Angle: 90° pulse.
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of the fumaramic acid sample and 10 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate a well-resolved, non-overlapping signal for fumaramic acid and a signal for the internal standard.
-
The purity of the analyte (Pₐ) is calculated using the following equation:[12]
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Subscripts 'a' and 'std' refer to the analyte and the internal standard, respectively.
-
Comparative Data Analysis
| Parameter | HPLC | qNMR | Rationale & Insights |
| Principle | Chromatographic Separation | Nuclear Spin Properties in a Magnetic Field | Orthogonal methods providing independent purity verification.[1][4][5] |
| Quantification | Relative (Area %) or External Standard | Absolute (with Internal Standard) | qNMR is a primary method, offering SI traceability without an analyte-specific standard.[2][13] |
| Reference Standard | Requires analyte reference standard | Requires a different, stable internal standard | qNMR's flexibility is a significant advantage in early development when a fully characterized analyte standard may be unavailable.[14] |
| Sensitivity | High (ppm levels) | Moderate (~0.1% level) | HPLC is superior for trace impurity detection.[15] qNMR excels at quantifying major components and significant impurities. |
| Information Provided | Purity, impurity profile (retention times) | Purity, structural confirmation, impurity identification | qNMR provides richer qualitative information in a single experiment.[15][26] |
| Throughput | Higher (20-30 min/sample) | Lower (requires long relaxation delays) | HPLC is more suited for high-volume routine testing.[15] |
| Sample Consumption | Low (micrograms) | Higher (milligrams) | qNMR is less suitable for mass-limited samples.[4][15] |
| Destructive? | Yes | No | qNMR allows for sample recovery, which is valuable for precious materials.[2][4][15] |
Conclusion: A Synergistic Approach
Both HPLC and qNMR are indispensable and powerful techniques for the purity assessment of fumaramic acid. They are not mutually exclusive but rather complementary, offering a synergistic approach to quality control.[15]
-
HPLC excels in routine quality control, offering high throughput, superior sensitivity for trace impurity profiling, and robust performance.[8][15] It is the workhorse for demonstrating the separation of known impurities and degradation products.
-
qNMR serves as an orthogonal primary method, providing an accurate, absolute purity value without the need for an identical reference standard.[15][27] Its ability to simultaneously confirm the structure and quantify impurities (even those without a chromophore) makes it an invaluable tool, particularly during method validation and for establishing the purity of primary reference standards.
By cross-validating results from these two mechanistically distinct techniques, researchers and drug development professionals can achieve the highest level of confidence in the purity assessment of fumaramic acid. This rigorous, orthogonal approach ensures the quality, safety, and integrity of this critical chemical entity, underpinning the success of the entire development lifecycle.
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A Senior Application Scientist's Guide: Fumaramic vs. Succinamic Acid Moieties in Linker Design for Bioconjugates
Introduction: The Linchpin of Targeted Therapeutics
In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether but a critical determinant of therapeutic success.[1] It governs the stability of the conjugate in circulation, dictates the mechanism and timing of payload release, and ultimately influences the therapeutic window.[2] For decades, the gold standard for conjugating payloads to cysteine residues on antibodies has been maleimide-thiol chemistry.[][4] This reaction is efficient and highly specific under physiological conditions.[5] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to premature payload release and potential off-target toxicity.[6][7]
This instability has driven innovation toward more robust linkages. A key strategy is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid derivative, which is resistant to deconjugation.[8][9] Concurrently, alternative electrophiles are being explored. Among these is the fumaramic acid scaffold—the open-chain, trans-isomer analogue to the maleimide system.
This guide provides an in-depth comparison of these two pivotal linker moieties: the succinamic acid linker born from maleimide chemistry and the thioether linker derived from a fumaramic acid precursor. We will dissect the underlying chemistry, compare performance based on experimental evidence, provide actionable protocols, and offer a decision-making framework for researchers in the field.
Section 1: The Chemistry of Conjugation and Linker Stabilization
The choice between these linker strategies begins with a fundamental understanding of their formation and inherent stability mechanisms.
The Dominant Paradigm: The Maleimide-to-Succinamic Acid Pathway
The vast majority of cysteine-linked ADCs in clinical trials utilize maleimide chemistry.[4] The process involves two key steps: conjugation and stabilization.
-
Michael Addition: The journey begins with the reaction of a thiol (from a cysteine residue) with the electron-deficient double bond of a maleimide. This Michael addition is rapid and selective at pH 6.5-7.5, forming a cyclic thiosuccinimide conjugate.[]
-
The Instability Problem: This initial conjugate exists in a precarious equilibrium. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like albumin or glutathione in the plasma, leading to deconjugation and premature release of the drug payload.[6][10][11]
-
Stabilization via Hydrolysis: The solution to this instability lies in the hydrolysis of the succinimide ring. This ring-opening reaction forms two succinamic acid amide isomers, creating a stable thioether linkage that is no longer susceptible to the retro-Michael reaction.[2][12] This hydrolysis can be engineered to occur rapidly at neutral pH by incorporating basic functionalities adjacent to the maleimide or can be performed as a separate manufacturing step under mild basic conditions to ensure conjugate stability before administration.[4][9]
Figure 1: Reaction pathway from maleimide to a stable succinamic acid linker.
The Alternative Approach: The Fumaramic Acid Pathway
A fumaramic acid-based linker utilizes an α,β-unsaturated carbonyl system similar to a maleimide but in a non-cyclic, trans-configuration. The conjugation mechanism is also a Michael addition.
-
Conjugation: A thiol from a cysteine residue attacks one of the carbons of the double bond in the fumarate derivative (e.g., a fumaric acid monoester or monoamide).
-
Inherent Stability: Unlike the cyclic thiosuccinimide adduct, the resulting open-chain thioether is not conformationally strained and is inherently stable against a retro-Michael reaction under physiological conditions. This theoretically obviates the need for a post-conjugation hydrolysis step to ensure stability.
Figure 2: Direct conjugation pathway using a fumaramic acid-based linker.
Section 2: Head-to-Head Comparison: Performance & Properties
The choice of linker profoundly impacts the final bioconjugate's characteristics. Below is a comparative analysis of the two approaches.
| Feature | Maleimide -> Succinamic Acid Linker | Fumaramic Acid-Based Linker | Rationale & Causality |
| Precursor Reactivity | Very High | Moderate to High | The cyclic, strained nature of the maleimide ring makes it a more potent electrophile than the less-strained, open-chain fumarate system. This leads to faster conjugation kinetics for maleimides.[] |
| Linkage Stability | Very High (Post-Hydrolysis) | High | The hydrolyzed succinamic acid form is exceptionally stable and resistant to thiol exchange.[9][13][14] The fumarate adduct is also stable, but direct comparative data on long-term stability in complex biological milieu is less abundant than for the well-characterized succinamic acid linker. |
| Conjugation Process | Two-step (Conjugation + Hydrolysis) | One-step (Conjugation) | The need to ensure complete hydrolysis of the succinimide ring adds a step to the manufacturing process for the maleimide approach, which must be carefully controlled and validated.[9][15] The fumaramic approach simplifies this to a single conjugation step. |
| Reaction Selectivity | Excellent for Thiols (pH 6.5-7.5) | Good for Thiols | Both systems are selective for soft nucleophiles like thiols over hard nucleophiles like amines at neutral pH. Maleimides are exceptionally selective, with reaction rates for thiols being ~1000 times faster than for amines at pH 7.[] |
| Payload Release | Dependent on Cleavable Spacer | Dependent on Cleavable Spacer | The stability discussed here pertains to the bond with the antibody. Payload release at the target site is typically engineered via separate cleavable moieties (e.g., peptides, hydrazones) incorporated elsewhere in the linker.[2][5][] |
| Structural Isomers | Forms two diastereomers upon hydrolysis | Forms two enantiomers upon addition | Hydrolysis of the asymmetric thiosuccinimide ring results in two diastereomeric succinamic acid products. Michael addition to the fumarate creates a chiral center, resulting in a racemic mixture of two enantiomers. The biological impact of these isomers is typically considered minimal. |
| Commercial Precedent | Extensive | Limited | The vast majority of approved and clinical-stage ADCs utilize maleimide chemistry, providing a deep well of publicly available data, regulatory experience, and established supply chains.[][4] |
Section 3: Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Antibody Conjugation via Maleimide and Subsequent Hydrolysis
This protocol describes the conjugation of a maleimide-activated payload to a partially reduced antibody, followed by a controlled hydrolysis step to generate the stable succinamic acid linkage.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload (e.g., MC-MMAF) dissolved in DMSO
-
Borate buffer (100 mM, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Hydrophobic Interaction Chromatography (HIC) system
Methodology:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5 mg/mL), add 2.5 molar equivalents of TCEP.
-
Incubate at 37°C for 2 hours to partially reduce interchain disulfide bonds.
-
Immediately remove excess TCEP using a desalting column pre-equilibrated with PBS, pH 7.0.
-
-
Conjugation:
-
To the reduced antibody, immediately add 8 molar equivalents of the maleimide-activated payload (from a 10 mM DMSO stock).
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding 20 molar equivalents of N-acetylcysteine.
-
-
Hydrolysis (Stabilization):
-
Purify the ADC using a desalting column equilibrated with 100 mM borate buffer, pH 8.0.
-
Incubate the ADC solution at room temperature for 4-6 hours to facilitate complete hydrolysis of the succinimide ring.[9]
-
-
Purification and Analysis:
-
Purify the final, stabilized ADC using HIC to separate species with different drug-to-antibody ratios (DAR).
-
Characterize the final product by mass spectrometry to confirm the mass increase corresponding to the hydrolyzed drug-linker adduct. Analyze by HIC to confirm DAR and purity.
-
Protocol 2: Antibody Conjugation via a Fumaramic Acid-Based Linker
This protocol outlines the direct conjugation using a fumarate-based electrophile.
Materials:
-
Partially reduced antibody (prepared as in Protocol 1, Step 1)
-
Fumaramic acid-based payload (e.g., Fumaric acid monoethyl ester-payload) in DMSO
-
PBS, pH 7.4
-
Desalting columns
-
HIC system
Methodology:
-
Conjugation:
-
To the reduced antibody in PBS, pH 7.4, add 10-15 molar equivalents of the fumarate-activated payload. Causality Note: A higher molar excess may be required compared to maleimide due to potentially slower reaction kinetics.
-
Incubate at room temperature for 4 hours, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding 20 molar equivalents of N-acetylcysteine.
-
-
Purification and Analysis:
-
Purify the ADC using a desalting column equilibrated with PBS, pH 7.4.
-
Further purify by HIC to isolate the desired DAR species.
-
Characterize the final product by mass spectrometry to confirm the expected mass and by HIC for purity and DAR assessment.
-
Protocol 3: Comparative In Vitro Stability Assay
This assay provides a direct comparison of the stability of the two linker types in the presence of a competing thiol.
Methodology:
-
Sample Preparation: Dilute the purified ADCs from Protocol 1 and Protocol 2 to 1 mg/mL in PBS, pH 7.4.
-
Challenge: To each ADC sample, add L-Glutathione to a final concentration of 5 mM.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot from each reaction.
-
Immediately analyze the samples by HIC.
-
-
Data Interpretation:
-
Monitor the average DAR of the ADC population over time.
-
A decrease in the average DAR indicates deconjugation (payload loss).
-
The succinamic acid-linked ADC is expected to show minimal to no change in DAR, demonstrating high stability.[9] The fumaramic acid-linked ADC is also expected to be highly stable. This experiment validates the stability of the chosen linkage.
-
Section 4: Decision-Making Framework: Choosing the Right Linker
The selection between these two strategies is a multifactorial decision based on project goals, available resources, and risk tolerance.
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A Senior Application Scientist's Guide to Confirming the E-geometry of Double Bonds in Fumaramic Acid Derivatives
In the landscape of drug development and materials science, the precise three-dimensional structure of a molecule is not merely an academic detail—it is the bedrock of its function, efficacy, and safety. For derivatives of fumaramic acid, a class of compounds with significant therapeutic potential, the geometry of the carbon-carbon double bond is a critical determinant of its biological activity. Fumaric acid is the trans or E isomer of butenedioic acid, while its geometric isomer, maleic acid, is the cis or Z form.[1][2][3] This guide provides an in-depth comparison of robust analytical techniques to unequivocally confirm the E-geometry of fumaramic acid derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Primacy of Stereochemistry: Why E-geometry Matters
Fumaramic acid and its esters are widely used in pharmaceuticals and as industrial intermediates.[4][5][6] The E-geometry fixes the relative orientation of the carboxyl and amide functional groups, which in turn governs how the molecule interacts with biological targets like enzymes and receptors. An incorrect stereoisomer (the Z-isomer, a maleamic acid derivative) can lead to a drastic loss of activity, altered metabolic pathways, or unforeseen toxicity. Therefore, rigorous stereochemical confirmation is a non-negotiable step in the research, development, and quality control pipeline.
This guide will compare the three most powerful and accessible methods for this determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Infrared (IR) Spectroscopy.
A Comparative Analysis of Analytical Techniques
While each technique can provide stereochemical information, they differ in their accessibility, sample requirements, and the directness of the evidence they provide.
| Technique | Principle | Key Diagnostic Feature for E-geometry | Pros | Cons |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Large vicinal coupling constant (³JHH) of 11-18 Hz between vinylic protons.[7][8] | Rapid, requires small sample amount, provides unambiguous data from a routine experiment. | Requires protons on both carbons of the double bond; peak overlap can sometimes complicate analysis. |
| NOE Spectroscopy | Detects through-space interactions between protons that are physically close (< 5 Å).[9] | Absence of a Nuclear Overhauser Effect (NOE) between the two vinylic protons. | Definitive confirmation of spatial relationships; excellent for complex molecules. | More time-consuming than standard ¹H NMR; requires specialized experiments (1D NOE or 2D NOESY). |
| X-ray Crystallography | Scatters X-rays off a crystalline lattice to generate a 3D electron density map. | Direct visualization of the entire molecular structure, confirming the trans arrangement.[10] | Provides the absolute, unambiguous 3D structure.[11][12] | Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[10] |
| IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of a C-H out-of-plane bending band around 960-980 cm⁻¹ (characteristic of trans alkenes). | Fast, simple, and non-destructive. | Indirect evidence; absorption bands can be weak or overlap with other signals, making it less definitive than NMR or X-ray methods. |
Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of stereochemical determination in organic chemistry. For fumaramic acid derivatives, it offers the most direct and accessible evidence of E-geometry through two key experiments.
A. ¹H NMR: The First Line of Evidence
The most decisive piece of data from a standard proton NMR spectrum is the coupling constant (J-coupling) between the two protons on the C=C double bond. This coupling is mediated through the bonding electrons, and its magnitude is highly dependent on the dihedral angle between the C-H bonds.
-
E-Isomer (trans): The two vinylic protons are on opposite sides of the double bond. This arrangement results in a large coupling constant, typically in the range of 11-18 Hz .[7][8]
-
Z-Isomer (cis): The two vinylic protons are on the same side. This leads to a smaller coupling constant, typically 6-12 Hz .[8]
This difference is stark and provides a self-validating system: if you observe a coupling constant of ~15 Hz for the vinylic protons, you can be highly confident you have the E-isomer.
-
Sample Preparation: Dissolve 5-10 mg of the fumaramic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the fine splitting of the coupling constant.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard 30° or 45° pulse angle and acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate all signals to confirm proton counts.
-
Zoom in on the signals corresponding to the vinylic protons (typically 6-8 ppm).
-
Use the spectrometer's software to measure the distance in Hertz (Hz) between the peaks of the doublet. This value is your ³JHH coupling constant.
-
B. NOE Spectroscopy: The Definitive Confirmation
The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating one proton can affect the intensity of another proton's signal if they are close in space (typically within 5 Å).[9] This makes it the perfect tool to confirm the through-space relationship of the vinylic protons.
-
E-Isomer (trans): The vinylic protons are far apart. Irradiating one will cause no NOE enhancement on the other.
-
Z-Isomer (cis): The vinylic protons are close together. Irradiating one will cause a clear and significant NOE enhancement on the other.
-
Initial Setup: Acquire a standard ¹H NMR spectrum as described above to identify the precise chemical shifts of the two vinylic protons.
-
Control Spectrum: Acquire a "control" spectrum without any irradiation.
-
Irradiation Spectrum: Set up the experiment to selectively irradiate the frequency of the first vinylic proton (Proton A). Acquire the spectrum while this frequency is saturated.
-
Difference Spectrum: The spectrometer software subtracts the control spectrum from the irradiation spectrum. The resulting "difference spectrum" will show a large negative signal for the irradiated proton (A) and positive signals only for protons that are spatially close to it.
-
Analysis:
-
If the E-geometry is correct, you will see no positive signal at the chemical shift of the second vinylic proton (Proton B) in the difference spectrum.
-
If the compound were the Z-isomer, a clear positive signal for Proton B would appear.
-
-
Reciprocal Check (Optional but Recommended): Repeat the experiment, this time irradiating Proton B and checking for an enhancement on Proton A.
Caption: NMR workflow for confirming E-geometry.
Deep Dive 2: X-ray Crystallography
For molecules that can be crystallized, single-crystal X-ray diffraction is the gold standard. It doesn't provide circumstantial evidence; it delivers a complete, high-resolution 3D picture of the molecule's atomic arrangement in the solid state.[10]
The primary output is an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for direct measurement of bond lengths, bond angles, and dihedral angles, leaving no ambiguity about the trans configuration of the double bond.
The main causality behind choosing this method is the need for an undisputed structural proof, often required for patent applications or regulatory submissions. Its limitation, however, is the prerequisite of a single, well-ordered crystal of sufficient size, which is not always achievable.[12]
Deep Dive 3: Infrared (IR) Spectroscopy
While less definitive than NMR or X-ray crystallography, IR spectroscopy can offer supporting evidence. The distinction between E and Z isomers arises from differences in molecular symmetry and steric interactions, which affect vibrational modes.
For fumaric acid versus maleic acid, two regions are of interest:
-
Carbonyl (C=O) Stretching: Fumaric acid typically shows a sharp C=O peak around 1685 cm⁻¹. Its Z-isomer, maleic acid, often displays a broader peak at a higher wavenumber (~1708 cm⁻¹) due to the possibility of intramolecular hydrogen bonding between the two adjacent carboxylic acid groups.[13]
-
C-H Out-of-Plane Bending: The out-of-plane C-H wagging vibration for a trans-disubstituted alkene is often strong and appears in the 960-980 cm⁻¹ region. This band is typically absent or weak for the corresponding cis-isomer.
This method is best used as a quick, preliminary check or to complement more definitive techniques.
Caption: Relationship between key analytical techniques.
Conclusion and Best Practices
For any researcher or drug developer working with fumaramic acid derivatives, confirming the E-geometry of the double bond is a critical step that demands rigorous and validated methods.
-
Primary Method: ¹H NMR Spectroscopy should be the first and primary technique employed. The magnitude of the vicinal coupling constant (³JHH) provides a direct, quantitative, and reliable indicator of the stereochemistry.
-
Confirmatory Method: For absolute certainty, especially in a regulatory context, the ¹H NMR data should be supported by a 1D or 2D NOE experiment . The absence of a through-space interaction between the vinylic protons provides unequivocal proof of the E-geometry.
-
Gold Standard: If a suitable single crystal can be obtained, X-ray Crystallography provides the ultimate, unambiguous structural proof and should be pursued for key compounds, such as final drug candidates.
By systematically applying these techniques, researchers can ensure the scientific integrity of their work and build a robust data package that confidently establishes the correct stereochemistry of their fumaramic acid derivatives.
References
- NORBIDAR. (2025, December 19). How will you distinguish maleic acid and fumaric acid by their IR spectra?
- Harada, K., & Matsumoto, K. (1966). Stereoselective Synthesis of Optically Active Aspartic Acid from Derivatives of Fumaric Acid and Maleic Acid. The Journal of Organic Chemistry, 31(4), 1031–1040.
- Reva, I., et al. (2012). Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. The Journal of Physical Chemistry A, 116(24), 6061-6076.
- Reva, I., et al. (2022). Matrix Isolation Study of Fumaric and Maleic Acids in Solid Nitrogen. The Journal of Physical Chemistry A, 127(1), 412.
- Reddit r/chemhelp. (2019, July 15). Organic Chemistry 2 - Why are the infared spectra of maleic acid and fumaric acid noticeably different?
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A Guide to the Comparative Kinetic Analysis of Fumaramic and Maleamic Acid Hydrolysis: Mechanism, Methods, and Implications
For researchers and professionals in drug development, understanding the nuances of molecular stability is paramount. The hydrolysis of amide bonds, a fundamental reaction in both chemistry and biology, offers a compelling case study when comparing structural isomers. This guide provides an in-depth comparative kinetic analysis of the hydrolysis of fumaramic and maleamic acids, the trans and cis isomers of 4-amino-4-oxo-2-butenoic acid, respectively. We will explore the profound impact of stereochemistry on reaction kinetics, detail the experimental protocols required for a robust comparison, and discuss the implications of these differences, particularly in the design of pH-sensitive drug delivery systems.
The Decisive Role of Geometry: Intramolecular vs. Intermolecular Hydrolysis
The striking difference in the hydrolysis rates of maleamic and fumaramic acids stems directly from their geometric configurations. While both are amides, their reactivity profiles are worlds apart due to the proximity of the carboxylic acid and amide functional groups.
The Maleamic Acid Advantage: Intramolecular Catalysis
Maleamic acid exists in a cis configuration, which holds the carboxylic acid and amide groups in close proximity. This arrangement facilitates a highly efficient intramolecular nucleophilic catalysis.[1][2] In acidic to neutral conditions, the carboxylic acid group acts as an internal catalyst, protonating the amide carbonyl and making it more susceptible to a nucleophilic attack by its own carboxylate group.[1] This process proceeds through a cyclic anhydride intermediate, which is then rapidly hydrolyzed to form maleic acid and ammonia. The rate of this reaction is remarkably sensitive to pH and substitution on the double bond.[3][4] This intramolecular pathway is orders of magnitude faster than a typical intermolecular hydrolysis reaction.
The Fumaramic Acid Hurdle: Steric Hindrance
In contrast, fumaramic acid's trans geometry places the carboxylic acid and amide groups on opposite sides of the carbon-carbon double bond. This spatial separation makes intramolecular catalysis impossible. Consequently, the hydrolysis of fumaramic acid must proceed through a much slower, conventional intermolecular mechanism, relying on external acid or base catalysis.[5][6] Fumaric acid is thermodynamically more stable than maleic acid, a factor that also contributes to the higher energy barrier for its amide's hydrolysis.[7][8]
The mechanistic difference is the cornerstone of their kinetic disparity and can be visualized as follows:
Caption: Reaction pathways for maleamic and fumaramic acid hydrolysis.
Experimental Design for a Head-to-Head Comparison
To quantitatively assess the difference in hydrolysis rates, a rigorous kinetic study is essential. The primary objective is to determine the pseudo-first-order rate constants (kobs) across a range of pH values to construct a comprehensive pH-rate profile for each compound. High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its precision in separating and quantifying the parent amic acid from its hydrolysis product.[9][10][11]
The overall experimental workflow is outlined below:
Caption: Workflow for the comparative kinetic analysis via HPLC.
Detailed Experimental Protocols
The following protocols provide a framework for conducting the comparative analysis. All experiments should be performed in triplicate to ensure statistical validity.
Protocol 1: Preparation of Buffer Solutions
This series of buffers ensures a stable pH environment for the kinetic runs.
-
Materials: Citric acid, sodium phosphate (monobasic and dibasic), boric acid, sodium hydroxide, hydrochloric acid, deionized water.
-
Procedure:
-
Prepare 0.1 M stock solutions of each buffer component.
-
For each desired pH value (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9), mix the appropriate buffer system components.
-
Adjust the final pH using concentrated HCl or NaOH while monitoring with a calibrated pH meter.
-
Ensure the ionic strength of all buffers is normalized by adding a salt like KCl, as reaction rates can be sensitive to ionic strength.
-
Protocol 2: pH-Dependent Hydrolysis Study using HPLC
This protocol details the core kinetic experiment.
-
Materials: Fumaramic acid, maleamic acid, DMSO or acetonitrile (HPLC grade), prepared buffer solutions, quenching solution (e.g., 1 M HCl), HPLC system with a C18 column, UV detector.[11][12]
-
Procedure:
-
Prepare 10 mg/mL stock solutions of fumaramic acid and maleamic acid in DMSO.
-
Set up the HPLC system. A typical method would involve a C18 column with a mobile phase of water/acetonitrile containing 0.1% trifluoroacetic acid, with detection at 210 nm.[11][12]
-
Pre-warm 10 mL of a specific pH buffer in a temperature-controlled water bath to 37°C.
-
To initiate the reaction, add 100 µL of the amic acid stock solution to the pre-warmed buffer (final concentration ~0.1 mg/mL). Start a stopwatch immediately.
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes for maleamic acid; 0, 1, 4, 8, 24, 48 hours for fumaramic acid), withdraw a 500 µL aliquot.
-
Immediately quench the reaction by adding the aliquot to a vial containing 500 µL of the quenching solution. This stops the hydrolysis by shifting the pH.
-
Analyze each quenched sample by HPLC to determine the peak area of the remaining amic acid.
-
Protocol 3: Kinetic Data Analysis
This protocol outlines the conversion of raw HPLC data into rate constants.
-
Concentration Calculation: Assume the peak area is directly proportional to the concentration of the amic acid. Normalize the peak area at each time point (At) to the peak area at t=0 (A0).
-
Rate Constant Determination: For a first-order reaction, the integrated rate law is ln([A]t) = -kt + ln([A]0). A plot of ln(At/A0) versus time (t) will yield a straight line.
-
Calculation: The pseudo-first-order rate constant, kobs, is the negative of the slope of this line.[13]
-
pH-Rate Profile Construction: Plot the logarithm of the calculated kobs value for each pH against the corresponding pH value. This visualizes the pH-dependence of the hydrolysis rate.
Expected Results and Interpretation
The kinetic data will reveal a dramatic difference in the stability of the two isomers.
Comparative Hydrolysis Data
The following table summarizes expected half-life (t½ = 0.693/kobs) data based on literature, illustrating the vast difference in reactivity.[3][14]
| pH | Maleamic Acid (Expected t½) | Fumaramic Acid (Expected t½) | Rate Difference (Approx.) |
| 3.0 | < 10 minutes | > 100 hours | > 600x |
| 5.0 | ~ 30 minutes | Very Stable (> 1 week) | > 300x |
| 7.4 | ~ 16 hours[14] | Extremely Stable (> 1 month) | > 50x |
pH-Rate Profile Analysis
The pH-rate profiles provide a clear mechanistic fingerprint for each compound.
Caption: Expected pH-rate profiles for maleamic and fumaramic acid hydrolysis.
-
Maleamic Acid: The profile is expected to be bell-shaped, peaking at a pH value between the pKa of the carboxylic acid and the pKa of the protonated amide. The rate is low at very low pH (where the carboxylate is not an effective nucleophile) and at neutral/basic pH (where the carboxylic acid is deprotonated and cannot act as an internal proton donor).[15]
-
Fumaramic Acid: The hydrolysis rate will be significantly lower across the entire pH range. The profile will likely show a slight increase in rate at very low and very high pH, consistent with standard specific-acid and specific-base catalysis, but will be nearly flat and minimal in the mid-pH range.[16]
Implications for Drug Development
The vast kinetic differences between these isomers have significant practical consequences:
-
Maleamic Acid Derivatives as pH-Sensitive Linkers: The rapid hydrolysis of maleamic acid amides under mildly acidic conditions makes them excellent candidates for pH-sensitive linkers in drug delivery.[14][17] For example, an antibody-drug conjugate (ADC) using a maleamic acid linker can remain stable in the bloodstream (pH 7.4) but rapidly release its cytotoxic payload upon internalization into the acidic environment of endosomes or lysosomes (pH 4.5-6.0).[14]
-
Fumaramic Acid as a Stable Linker: The extreme stability of the fumaramic acid amide renders it unsuitable for applications requiring triggered release. It serves as a perfect negative control in these studies and highlights the necessity of the cis geometry for rapid intramolecular hydrolysis.
Conclusion
The comparative hydrolysis of fumaramic and maleamic acids is a classic example of structure-function relationships in organic chemistry. The cis geometry of maleamic acid enables a highly efficient intramolecular catalytic pathway, leading to rapid hydrolysis in a pH-dependent manner. The trans geometry of its counterpart, fumaramic acid, precludes this mechanism, resulting in a dramatically more stable amide bond. For researchers in drug delivery, this is not merely an academic curiosity; it is a fundamental principle that enables the rational design of sophisticated, stimuli-responsive systems that can deliver therapeutic agents to their targets with high precision. The experimental framework provided here offers a robust approach to quantifying these differences and validating the selection of linkers for next-generation therapeutics.
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Aldersley, M. F., Kirby, A. J., Lancaster, P. W., McDonald, R. S., & Smith, C. R. (1974). Intramolecular catalysis of amide hydrolysis by the carboxy-group. Rate determining proton transfer from external general acids in the hydrolysis of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1487. [Link]
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Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. [Link]
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Devereux, J. M., & Donohoe, G. (1963). Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. Science, 140(3566), 485-486. [Link]
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Kirby, A. J., McDonald, R. S., & Smith, C. R. (1974). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 1495-1504. [Link]
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SIELC Technologies. (2019). HPLC Separation of Methylmalonic, Fumaric, Maleic acids on Newcrom B Column. [Link]
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Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. PROCEEDINGS OF THE INDIAN ACADEMY OF SCIENCES, 54(5), 249-259. [Link]
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van der Steen, B., ten Hove, J. B., & van Esch, J. H. (2020). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]
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Esteve-Romero, J., Escrig-Tena, I., & Simo-Alfonso, E. (1999). Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 621-625. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fumaramic Acid in a Laboratory Setting
This guide provides an in-depth, procedural framework for the safe and compliant disposal of fumaramic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind each step of the disposal process. Our commitment is to foster a culture of safety and environmental responsibility, ensuring that your laboratory practices are not only compliant but also fundamentally sound.
Fumaramic Acid: Hazard Profile and Rationale for Procedural Disposal
Fumaramic acid, a derivative of fumaric acid, is utilized in various research and development applications. While not classified as acutely toxic, its potential for causing significant irritation necessitates a rigorous and informed disposal protocol. The primary hazard associated with fumaramic acid is its classification as a serious eye irritant.[1][2][3][4][5] Prolonged contact can also lead to skin irritation.[5][6] Furthermore, as a powdered solid, it can form combustible dust concentrations in the air, posing a potential explosion hazard under specific conditions.[2][7]
The core principle underpinning the disposal of any laboratory chemical, including fumaramic acid, is the prevention of harm to personnel and the environment. Improper disposal, such as discarding it down the drain or in the general trash, can lead to the contamination of waterways and ecosystems.[1][8] Therefore, a structured, compliant disposal pathway is not merely a regulatory requirement but a scientific and ethical obligation.
| Hazard Classification | Description | Supporting Sources |
| Eye Irritation | Causes serious eye irritation (H319). Contact can lead to redness and pain. | [1][2][5] |
| Respiratory Irritation | Inhalation of dust may irritate the nose and throat, causing coughing. | [6][7] |
| Combustible Dust | As a powder, may form combustible dust concentrations in air. | [2][7] |
| Incompatibilities | Reacts with strong bases, oxidizing agents, and reducing agents. | [6] |
The "Cradle-to-Grave" Mandate: A Regulatory Framework
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] This legislation establishes a "cradle-to-grave" system for hazardous waste management, meaning that the waste generator (the laboratory) is responsible for the waste from its creation to its final, environmentally sound disposal.[10][11][12]
While fumaramic acid may not be explicitly "listed" as a hazardous waste by the EPA, any laboratory waste must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity.[12][13][14] Given its reactivity with certain chemical classes and the general principle of cautious chemical management, the authoritative and safest approach is to manage all fumaramic acid waste as hazardous. This ensures compliance and minimizes risk.
Standard Operating Procedure: Fumaramic Acid Disposal
This protocol outlines the self-validating system for the safe handling and disposal of fumaramic acid waste. The causality behind each step is explained to ensure both procedural adherence and intellectual engagement with the safety process.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling fumaramic acid in any form (pure substance, solution, or waste), it is imperative to wear appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[1][8] This is critical to prevent contact with the eye-irritating powder.[2][3]
-
Hand Protection: Wear acid-resistant gloves (e.g., nitrile rubber).[1][15] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Body Protection: A standard lab coat should be worn to protect against incidental contact with skin and clothing.[8]
Step 2: Waste Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions. Never mix fumaramic acid waste with incompatible materials.
-
Action: Collect fumaramic acid waste in a dedicated container.
-
Rationale: Fumaramic acid is incompatible with strong bases, oxidizing agents, and reducing agents.[6] Mixing these wastes could lead to violent reactions or the release of toxic fumes. Segregation is a fundamental principle of safe laboratory waste management.[16][17]
Step 3: Proper Containerization
The integrity of the waste container is essential to prevent leaks and spills during storage and transport.
-
Action for Solid Waste: Place waste fumaramic acid powder into a sturdy, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).[8][13] The original container is often a suitable choice if it is in good condition.[8]
-
Action for Liquid Waste: For solutions containing fumaramic acid, use a container designed for liquids. Avoid metal containers, as acids can cause corrosion over time.[16]
-
Rationale: The container must be able to securely hold the waste without leaking or reacting with the contents.[17] Leave at least one inch of headroom in liquid waste containers to allow for expansion.[17] The container must be kept closed except when adding waste.[13][18]
Step 4: Comprehensive and Accurate Labeling
Clear labeling is a regulatory requirement and a critical safety communication tool. It informs personnel and waste handlers of the container's contents and associated hazards.
-
Action: Affix a "Hazardous Waste" label to the container.[8]
-
The label must include:
-
Rationale: Accurate labeling prevents accidental mixing of incompatible wastes and ensures the waste is handled correctly by your institution's Environmental Health and Safety (EHS) office and the ultimate disposal facility.
Step 5: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location for the temporary storage of hazardous waste, pending pickup by disposal professionals.
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.[8][13]
-
SAA Requirements:
-
Rationale: The SAA system is a core component of RCRA regulations, designed to ensure safe and controlled temporary storage of hazardous materials, minimizing the risk of spills or exposure.
Step 6: Arranging for Professional Disposal
The final and most critical step is to transfer the waste to a licensed professional service. Laboratory personnel should never transport hazardous waste themselves.
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[8][13]
-
Rationale: Licensed disposal services have the technical expertise, equipment, and permits to transport, treat, and dispose of chemical waste in a manner that is safe and compliant with all federal, state, and local regulations.[15] Disposal may involve methods like incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[8]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[6]
-
Remove Ignition Sources: If the spilled material is a dust cloud, remove any potential sources of ignition.[6]
-
Ventilate: Increase ventilation in the area.[6]
-
Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.
-
Contain and Collect: For solid spills, collect the powdered material using a scoop or shovel in a way that minimizes dust generation.[1][8] Do not use a vacuum unless it is specifically designed for combustible dusts. Place the collected material into a suitable, sealed container for disposal.[6]
-
Clean Area: After the bulk of the material is collected, wash the spill site.[6][8]
-
Dispose of Cleanup Materials: All materials used for the cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Fumaramic Acid Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of fumaramic acid waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of fumaramic acid.
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A Researcher's Guide to the Safe Handling of Fumaramic Acid: Personal Protective Equipment (PPE) and Disposal Protocols
Fumaramic acid, a versatile intermediate in pharmaceutical and chemical synthesis, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for fumaramic acid. By understanding the "why" behind each safety measure, you can foster a culture of safety and scientific excellence in your laboratory.
Understanding the Hazards of Fumaramic Acid
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Fumaramic acid, while not acutely toxic, presents several risks that necessitate the use of appropriate PPE.
-
Serious Eye Irritation: The most significant hazard associated with fumaramic acid is its potential to cause serious eye irritation upon contact.[1][2][3][4][5][6][7]
-
Skin and Respiratory Irritation: Direct contact can lead to skin irritation, characterized by redness.[8][9] Inhalation of fumaramic acid dust can irritate the nose and throat, causing coughing and wheezing.[8][9][10]
-
Combustibility and Dust Explosion: Fumaramic acid is a combustible solid.[8][10] When finely dispersed in the air, its dust can form explosive mixtures, highlighting the need for careful handling to avoid dust generation.[1][9][10]
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the associated risks. The following table summarizes the recommended PPE for handling fumaramic acid.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[8][9][11] | Acid-resistant gloves (e.g., nitrile, neoprene).[2][8][9][11][12][13] | Laboratory coat.[8][11] | Recommended if dust is generated or ventilation is inadequate. Use a particulate filter respirator.[9] |
| Performing reactions and manipulations | Chemical splash goggles.[2][8][13] A face shield is recommended when working with larger quantities or when there is a significant splash risk.[8] | Acid-resistant gloves (e.g., nitrile, neoprene).[2][8][9][11][12][13] | Laboratory coat.[8][11] | Recommended if aerosols or dust are generated. Use a particulate filter respirator.[9] |
| Cleaning spills | Chemical splash goggles and a face shield.[8] | Heavy-duty, acid-resistant gloves. | Chemical-resistant apron over a laboratory coat.[12][13] | Mandatory. Use a particulate filter respirator adapted to the airborne concentration of the substance.[9] |
Step-by-Step PPE Protocols: From Donning to Disposal
Proper technique in using PPE is as crucial as its selection. Follow these steps to ensure maximum protection.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Laboratory Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the procedure warrants respiratory protection, don your respirator. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Put on your safety glasses, goggles, or face shield. Adjust for a snug and comfortable fit.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the sleeves of your laboratory coat to create a seal.[5]
Doffing (Taking Off) PPE
The removal of PPE should be done in a manner that prevents self-contamination.
-
Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a proper removal technique, such as peeling one glove off with the other, and then using the ungloved hand to remove the second glove from the inside.[5]
-
Laboratory Coat: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.
-
Eye and Face Protection: Remove your eye and face protection by handling the earpieces or headband.
-
Respiratory Protection (if worn): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Visualizing the PPE Decision-Making Process
The following flowchart illustrates the logical steps for selecting the appropriate level of PPE when working with fumaramic acid.
Caption: Decision workflow for selecting appropriate PPE for handling fumaramic acid.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek prompt medical attention.[2][3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5] If irritation persists, consult a physician.[5]
-
Inhalation: Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical advice.[2][5]
Spill Management and Waste Disposal
Proper containment and disposal of fumaramic acid are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Cleanup
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]
-
Don Appropriate PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a suitable, labeled container for disposal.[8][11]
-
Clean the Area: Once the bulk of the material is removed, decontaminate the spill area with water.
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.[11]
Waste Disposal Plan
-
Containerization: Unused fumaramic acid and any contaminated materials should be collected in a clearly labeled, sealed container.[8][11]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "Fumaramic Acid".[8][11]
-
Professional Disposal: Do not dispose of fumaramic acid down the drain.[11] Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste in accordance with local, state, and federal regulations.[8][11]
By adhering to these guidelines, you can handle fumaramic acid with confidence, ensuring a safe and productive research environment.
References
-
New Jersey Department of Health and Senior Services. (2002, July). Hazardous Substance Fact Sheet: Fumaric Acid. Retrieved from [Link]
-
Bartek Ingredients. (2020, May 13). Safety Data Sheet: Fumaric Acid. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Fumaric Acid. Retrieved from [Link]
-
Techno Pharmchem. (n.d.). Fumaric Acid Material Safety Data Sheet. Retrieved from [Link]
-
Valsynthese SA. (2025, March 3). Material Safety Data Sheet: Fumaric Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fumaric acid. Retrieved from [Link]
-
Thames River Chemical Corp. (2018, January 23). Safety Data Sheet: Fumaric Acid. Retrieved from [Link]
-
(n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
(2018, August 22). Safety data sheet. Retrieved from [Link]
-
Petrom. (2025, March 20). Fumaric Acid Safety Data Sheet. Retrieved from [Link]
Sources
- 1. bartek.ca [bartek.ca]
- 2. technopharmchem.com [technopharmchem.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carex.ch [carex.ch]
- 7. petrom.com.br [petrom.com.br]
- 8. nj.gov [nj.gov]
- 9. ICSC 1173 - FUMARIC ACID [chemicalsafety.ilo.org]
- 10. FUMARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. file.echemi.com [file.echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


